molecular formula C16H11F4N3OS B608207 JNJ-1930942 CAS No. 929562-28-7

JNJ-1930942

Cat. No.: B608207
CAS No.: 929562-28-7
M. Wt: 369.3 g/mol
InChI Key: JBSVHWCIKVSTTH-UHFFFAOYSA-N
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Description

JNJ1930942 is a novel positive allosteric modulator of the α7 nicotinic acetylcholine receptor.

Properties

IUPAC Name

[2-[4-fluoro-3-(trifluoromethyl)anilino]-4-pyridin-4-yl-1,3-thiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N3OS/c17-12-2-1-10(7-11(12)16(18,19)20)22-15-23-14(13(8-24)25-15)9-3-5-21-6-4-9/h1-7,24H,8H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSVHWCIKVSTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=C(S2)CO)C3=CC=NC=C3)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30658013
Record name {2-[4-Fluoro-3-(trifluoromethyl)anilino]-4-(pyridin-4-yl)-1,3-thiazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30658013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929562-28-7
Record name {2-[4-Fluoro-3-(trifluoromethyl)anilino]-4-(pyridin-4-yl)-1,3-thiazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30658013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

JNJ-1930942: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-1930942 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its effects on receptor function, downstream signaling, and its activity in preclinical models. The information is compiled from key in vitro and in vivo studies, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Core Mechanism of Action

This compound functions as a positive allosteric modulator of the α7 nAChR.[1] Unlike orthosteric agonists that directly bind to the acetylcholine binding site to activate the channel, this compound binds to a distinct, allosteric site on the receptor. This binding potentiates the receptor's response to endogenous agonists such as acetylcholine and choline.[1] The primary mechanism of this potentiation is a significant alteration of the receptor's desensitization characteristics.[1] this compound slows the rate of desensitization, thereby prolonging the duration of the ion channel opening in the presence of an agonist.[1] This leads to an increased net influx of cations, predominantly Ca2+, which is a hallmark of α7 nAChR activation.[1] Importantly, this compound does not exhibit intrinsic agonist activity, meaning it does not activate the receptor in the absence of an orthosteric agonist.[2]

The potentiation of the α7 nAChR by this compound is highly selective. It shows negligible activity at other nAChR subtypes, including α4β2 and α3β4, as well as the structurally related 5-HT3A receptor.[3] This selectivity is crucial for minimizing off-target effects and highlights its potential as a targeted therapeutic agent.

Signaling Pathways

The binding of an agonist to the α7 nAChR, potentiated by this compound, initiates a cascade of intracellular signaling events primarily triggered by the influx of Ca2+. This leads to the activation of various downstream pathways known to be involved in synaptic plasticity, neuronal survival, and cognitive function.

Figure 1: Simplified signaling pathway of this compound-mediated α7 nAChR potentiation.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

Assay TypeCell LineAgonistParameterValueReference
Ca2+ InfluxGH4C1 (human α7 nAChR)CholineEC50 of potentiation120 ± 20 nM[3]
Ca2+ InfluxGH4C1 (human α7 nAChR)CholineFold potentiation of EC20 response>10-fold[3]

Table 2: In Vivo Efficacy of this compound

Animal ModelStudy TypeDoses (s.c.)EffectReference
DBA/2 MiceAuditory Gating Deficit2.5, 10, 40 mg/kgReversal of sensory gating deficit at 10 mg/kg[2]

Table 3: Pharmacokinetic Properties of this compound in Swiss Mice (40 mg/kg, s.c.)

ParameterPlasmaBrainReference
Cmax5920 ng/mL1913 ng/g[2]
Tmax0.5 h0.5 h[2]
Half-life (t1/2)2.0 h2.0 h[2]
Brain-to-Plasma Ratio-~0.3[2]

Experimental Protocols

In Vitro Ca2+ Influx Assay

Objective: To determine the potency of this compound in potentiating agonist-evoked Ca2+ influx through human α7 nAChRs.

Methodology:

  • Cell Line: GH4C1 cells stably expressing the human α7 nAChR.

  • Assay Principle: Measurement of intracellular Ca2+ concentration changes using a fluorescent Ca2+ indicator dye.

  • Protocol:

    • Cells are seeded in 96-well plates and cultured to confluency.

    • The cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

    • This compound is pre-incubated with the cells at various concentrations.

    • The agonist, choline, is added to the wells to stimulate the α7 nAChRs.

    • The change in fluorescence intensity, corresponding to the increase in intracellular Ca2+, is measured using a fluorescence plate reader.

    • The potentiation by this compound is calculated as the fold-increase in the agonist-evoked response compared to the response with the agonist alone.

G Start Start Cell_Seeding Seed GH4C1-hα7 cells in 96-well plate Start->Cell_Seeding Dye_Loading Load cells with Ca²⁺-sensitive dye Cell_Seeding->Dye_Loading Compound_Incubation Pre-incubate with This compound Dye_Loading->Compound_Incubation Agonist_Addition Add Choline to stimulate Compound_Incubation->Agonist_Addition Fluorescence_Measurement Measure fluorescence change Agonist_Addition->Fluorescence_Measurement Data_Analysis Calculate potentiation Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the in vitro Ca2+ influx assay.
Electrophysiology

Objective: To characterize the effects of this compound on the electrophysiological properties of the α7 nAChR.

Methodology:

  • Technique: Whole-cell patch-clamp electrophysiology.

  • Cell Line: GH4C1 cells expressing the human α7 nAChR.

  • Protocol:

    • Cells are voltage-clamped at a holding potential of -70 mV.

    • Agonists (choline, acetylcholine, or PNU-282987) are applied to the cell to evoke an inward current mediated by the α7 nAChR.

    • This compound is co-applied with the agonist to assess its modulatory effects.

    • The peak current amplitude, net charge transfer, and desensitization kinetics are measured and compared in the presence and absence of this compound.

In Vivo Auditory Gating in DBA/2 Mice

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of sensory gating deficits relevant to schizophrenia.

Methodology:

  • Animal Model: DBA/2 mice, which exhibit a naturally occurring deficit in auditory sensory gating.

  • Assay Principle: Measurement of the suppression of the P20/N40 auditory evoked potential to a second auditory stimulus when it is preceded by an identical conditioning stimulus.

  • Protocol:

    • DBA/2 mice are administered this compound or vehicle via subcutaneous injection.

    • Auditory evoked potentials are recorded from the hippocampus in response to a paired-click paradigm (two identical auditory stimuli separated by a short interval).

    • The amplitude of the response to the first (conditioning) and second (test) stimulus is measured.

    • The ratio of the test to conditioning response (T/C ratio) is calculated as a measure of sensory gating. A lower T/C ratio indicates better sensory gating.

G Start Start Drug_Admin Administer this compound or vehicle to DBA/2 mice Start->Drug_Admin Auditory_Stim Present paired-click auditory stimuli Drug_Admin->Auditory_Stim Record_AEP Record auditory evoked potentials (AEPs) Auditory_Stim->Record_AEP Measure_Amplitudes Measure amplitudes of conditioning and test responses Record_AEP->Measure_Amplitudes Calculate_Ratio Calculate T/C ratio Measure_Amplitudes->Calculate_Ratio End End Calculate_Ratio->End

Figure 3: Logical workflow for the in vivo auditory gating experiment.

Conclusion

This compound is a well-characterized positive allosteric modulator of the α7 nAChR with a clear mechanism of action. Its ability to selectively potentiate the receptor's response to endogenous agonists, primarily by attenuating desensitization, leads to enhanced intracellular calcium signaling and downstream effects on neuronal function. The preclinical data demonstrate its potential in reversing sensory gating deficits, a key endophenotype in certain neuropsychiatric disorders. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on α7 nAChR modulators and their therapeutic applications.

References

JNJ-1930942: A Technical Whitepaper on the Discovery and Development of a Novel α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-1930942 is a novel, selective, and brain-penetrable positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes. This document provides a comprehensive technical overview of the discovery and preclinical development of this compound. It details the compound's mechanism of action, key in vitro and in vivo experimental findings, and the methodologies employed in its characterization. The quantitative data from these studies are summarized in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams. While preclinical data demonstrated potential for treating cognitive dysfunction, public records of clinical trials for this compound are not available, suggesting its development may not have progressed to human studies.

Introduction

The α7 nicotinic acetylcholine receptor (nAChR) is a crucial therapeutic target for cognitive deficits associated with various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[1] Activation of these receptors has been shown to improve sensory gating and cognitive function in preclinical models. This compound, with the full chemical name 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol, was developed by Janssen Pharmaceutica as a selective positive allosteric modulator of the α7 nAChR.[1] As a PAM, this compound enhances the receptor's response to the endogenous agonist, acetylcholine, offering a nuanced approach to receptor modulation compared to direct agonists.

Mechanism of Action

This compound functions by binding to an allosteric site on the α7 nAChR, distinct from the acetylcholine binding site. This binding potentiates the receptor's response to agonists like choline (B1196258) and acetylcholine. The primary mechanism of this potentiation is through altering the receptor's desensitization characteristics, with minimal impact on activation or deactivation kinetics.[2] This leads to an increased peak and net charge response of the receptor to agonist binding.[1] The modulatory effect of this compound is dependent on the α7 channel, as its activity is blocked by the α7 antagonist, methyllycaconitine.[1]

cluster_receptor α7 Nicotinic Acetylcholine Receptor cluster_binding_sites Binding Sites Receptor Receptor Ion Channel Opening Ion Channel Opening Receptor->Ion Channel Opening Leads to Orthosteric Site Orthosteric Site Orthosteric Site->Receptor Activates Allosteric Site Allosteric Site Allosteric Site->Receptor Potentiates Acetylcholine Acetylcholine Acetylcholine->Orthosteric Site Binds This compound This compound This compound->Allosteric Site Binds Ca2+ Influx Ca2+ Influx Ion Channel Opening->Ca2+ Influx Allows Cellular Response Cellular Response Ca2+ Influx->Cellular Response Triggers

Caption: Simplified signaling pathway of this compound's mechanism of action.

Preclinical Development and Key Findings

The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to characterize its efficacy and mechanism.

In Vitro Studies

The primary in vitro model utilized was the GH4C1 cell line, which stably expresses the cloned human α7 nAChR.[1]

In electrophysiological studies using the GH4C1 cell line, this compound was shown to significantly increase the peak and net charge response to the α7 nAChR agonists choline, acetylcholine, and PNU-282987.[1] A key finding was that this compound increased the potency of choline by more than 10-fold.[1]

This compound demonstrated high selectivity for the α7 nAChR, with no observed activity at the α4β2 or α3β4 nAChR subtypes, nor at the related 5-HT3A channel.[1]

Ex Vivo Studies

In mouse hippocampal slices, this compound was found to enhance neurotransmission at the synapses of the dentate gyrus in a dose-dependent manner.[2] Furthermore, it facilitated the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[2]

In Vivo Studies

This compound was evaluated in the DBA/2 mouse model, which exhibits a genetically based deficit in auditory gating, a preclinical model relevant to sensory processing deficits observed in schizophrenia. In this model, this compound was shown to reverse the auditory gating deficit.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical studies of this compound.

In Vitro Assay Cell Line Parameter Result Reference
α7 nAChR PotentiationGH4C1Choline Potency Increase>10-fold[1]
Receptor Selectivity-α4β2 nAChR ActivityNo effect[1]
Receptor Selectivity-α3β4 nAChR ActivityNo effect[1]
Receptor Selectivity-5-HT3A Channel ActivityNo effect[1]
Ex Vivo Assay Tissue Parameter Concentration Result Reference
Synaptic TransmissionMouse Hippocampal Slices (Dentate Gyrus)EC500.87 µMIncrease in postsynaptic response amplitude[3]
Long-Term PotentiationMouse Hippocampal SlicesThis compound Concentration1 µMFacilitated LTP induction[4]
In Vivo Assay Animal Model Doses Administered Effect Reference
Auditory GatingDBA/2 Mice2.5, 10, 40 mg/kgReversal of auditory gating deficit[1]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Electrophysiology in GH4C1 Cells
  • Cell Culture: GH4C1 cells stably expressing the human α7 nAChR were cultured under standard conditions.

  • Recording: Whole-cell patch-clamp recordings were performed. The specific composition of the intracellular and extracellular recording solutions, as well as the voltage-clamp protocols, were not detailed in the primary publication.

  • Drug Application: Agonists (choline, acetylcholine, PNU-282987) and this compound were applied via a rapid solution exchange system.

  • Data Analysis: The peak amplitude and net charge transfer of the agonist-evoked currents were measured and compared in the presence and absence of this compound.

Start Start Prepare GH4C1 cells expressing α7 nAChR Prepare GH4C1 cells expressing α7 nAChR Start->Prepare GH4C1 cells expressing α7 nAChR Establish whole-cell patch-clamp configuration Establish whole-cell patch-clamp configuration Prepare GH4C1 cells expressing α7 nAChR->Establish whole-cell patch-clamp configuration Apply agonist (e.g., choline) Apply agonist (e.g., choline) Establish whole-cell patch-clamp configuration->Apply agonist (e.g., choline) Record baseline current response Record baseline current response Apply agonist (e.g., choline)->Record baseline current response Apply this compound + agonist Apply this compound + agonist Record baseline current response->Apply this compound + agonist Record potentiated current response Record potentiated current response Apply this compound + agonist->Record potentiated current response Analyze peak current and net charge transfer Analyze peak current and net charge transfer Record potentiated current response->Analyze peak current and net charge transfer End End Analyze peak current and net charge transfer->End

Caption: Workflow for electrophysiological assessment of this compound.
Long-Term Potentiation in Hippocampal Slices

  • Slice Preparation: Transverse hippocampal slices (typically 300-400 µm thick) were prepared from adult mice. Slices were allowed to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) were recorded from the dentate gyrus. A stimulating electrode was placed to activate the perforant path fibers.

  • LTP Induction: A baseline of synaptic transmission was recorded for a stable period. This compound (1 µM) was then applied. LTP was induced using a high-frequency stimulation protocol (e.g., theta-burst stimulation).

  • Data Analysis: The slope and/or amplitude of the fEPSP were measured and plotted over time to assess the potentiation of synaptic strength.

Auditory Gating in DBA/2 Mice
  • Animal Model: Male DBA/2 mice, known for their inherent sensory gating deficits, were used.

  • Surgical Implantation: Mice were anesthetized and implanted with recording electrodes in the hippocampus.

  • Auditory Stimulation: A paired-click paradigm was used, where two identical auditory stimuli (S1 and S2) were presented with a short inter-stimulus interval.

  • Recording: Evoked potentials were recorded from the hippocampus. The key components analyzed are the P20 and N40 waves.

  • Drug Administration: this compound was administered at doses of 2.5, 10, and 40 mg/kg.

  • Data Analysis: The ratio of the amplitude of the response to the second stimulus (S2) to the first stimulus (S1) was calculated. A smaller S2/S1 ratio indicates better sensory gating.

Start Start DBA/2 Mouse Model DBA/2 Mouse Model Start->DBA/2 Mouse Model Hippocampal Electrode Implantation Hippocampal Electrode Implantation DBA/2 Mouse Model->Hippocampal Electrode Implantation Baseline Auditory Gating Recording (Paired-Click Paradigm) Baseline Auditory Gating Recording (Paired-Click Paradigm) Hippocampal Electrode Implantation->Baseline Auditory Gating Recording (Paired-Click Paradigm) Administer this compound or Vehicle Administer this compound or Vehicle Baseline Auditory Gating Recording (Paired-Click Paradigm)->Administer this compound or Vehicle Post-Dose Auditory Gating Recording Post-Dose Auditory Gating Recording Administer this compound or Vehicle->Post-Dose Auditory Gating Recording Calculate S2/S1 Amplitude Ratio Calculate S2/S1 Amplitude Ratio Post-Dose Auditory Gating Recording->Calculate S2/S1 Amplitude Ratio Compare Gating Ratios Compare Gating Ratios Calculate S2/S1 Amplitude Ratio->Compare Gating Ratios End End Compare Gating Ratios->End

Caption: Experimental workflow for the in vivo auditory gating assay.

Clinical Development Status

A thorough search of public clinical trial registries (such as ClinicalTrials.gov) did not yield any results for clinical trials of this compound. This suggests that the compound may not have progressed to human clinical development, or that any such development was not publicly disclosed.

Conclusion

This compound is a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor that demonstrated promising preclinical activity. Its ability to enhance α7 nAChR function, facilitate long-term potentiation, and reverse sensory gating deficits in an animal model suggested its potential as a therapeutic agent for cognitive impairments. This whitepaper has provided a detailed technical overview of its discovery and preclinical characterization, including quantitative data and experimental methodologies, to serve as a comprehensive resource for researchers in the field of neuropharmacology and drug development. The absence of publicly available clinical trial data indicates that its journey from a promising preclinical candidate to a therapeutic reality remains uncompleted.

References

JNJ-1930942: A Technical Guide to a Novel Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-1930942, with the IUPAC name 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol, is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). As a type II PAM, it enhances the receptor's response to endogenous agonists like acetylcholine by increasing the peak current response and significantly slowing the desensitization kinetics. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed methodologies for key characterization experiments.

Chemical Structure and Properties

This compound is a synthetic organic molecule with a molecular formula of C16H11F4N3OS. Its chemical structure is characterized by a central thiazole (B1198619) ring substituted with a hydroxymethyl group, a pyridinyl group, and an amino group linked to a fluorinated and trifluoromethylated phenyl ring.

PropertyValueSource
IUPAC Name 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol[1]
Molecular Formula C16H11F4N3OS[2]
Molecular Weight 369.34 g/mol [3]
SMILES C(O)c1sc(nc1-c2ccncc2)Nc3ccc(c(c3)C(F)(F)F)F[2]
CAS Number 929562-89-0[3]

Physicochemical Properties

PropertyValueSource
Hydrogen Bond Acceptors 4[4]
Hydrogen Bond Donors 2[4]
Rotatable Bonds 5[4]
Topological Polar Surface Area 86.28 Ų[4]
XLogP3 2.7[4]

Mechanism of Action and Signaling Pathway

This compound functions as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in the central nervous system.[5] Unlike orthosteric agonists that directly bind to the acetylcholine binding site, PAMs like this compound bind to a distinct allosteric site on the receptor.[6] This binding event potentiates the receptor's response to agonists such as acetylcholine and choline.[5]

The primary mechanism of action of this compound involves altering the conformational state of the α7 nAChR, leading to two key effects:

  • Increased Agonist Potency: this compound enhances the affinity of the receptor for its agonist, resulting in a greater response at lower agonist concentrations.[5]

  • Reduced Desensitization: A hallmark of type II PAMs, this compound significantly slows the rate of receptor desensitization, the process by which the channel closes despite the continued presence of an agonist.[7] This prolonged channel opening leads to a substantial increase in the total charge transfer, primarily through an influx of Ca²⁺ ions.[5][8]

The downstream signaling cascade initiated by α7 nAChR activation in the presence of this compound is multifaceted. The initial influx of Ca²⁺ acts as a crucial second messenger, triggering a variety of intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is implicated in cell survival and synaptic plasticity.[9]

G This compound Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular a7nAChR α7 nAChR Ca2_influx Ca²⁺ Influx a7nAChR->Ca2_influx Channel Opening ACh Acetylcholine ACh->a7nAChR Binds to orthosteric site JNJ This compound JNJ->a7nAChR Binds to allosteric site PI3K PI3K Ca2_influx->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effects (e.g., Synaptic Plasticity, Neuroprotection) Akt->Downstream

Caption: Simplified signaling pathway of this compound action on the α7 nAChR.

Key Experiments and Methodologies

The characterization of this compound has relied on several key in vitro and in vivo experimental paradigms. The following sections detail the methodologies for two fundamental assays used to assess its activity.

Calcium Influx Assay (FLIPR)

This assay measures the potentiation of agonist-induced intracellular calcium influx by this compound in a cell line stably expressing the human α7 nAChR. The Fluorometric Imaging Plate Reader (FLIPR) is a high-throughput instrument used for this purpose.

Experimental Protocol:

  • Cell Culture: GH4C1 cells stably expressing the human α7 nAChR are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Preparation: this compound and an α7 nAChR agonist (e.g., choline) are prepared in the assay buffer at various concentrations.

  • FLIPR Measurement: The cell plate is placed in the FLIPR instrument. Baseline fluorescence is measured before the addition of compounds. This compound is added first, followed by the agonist. The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored over time.

  • Data Analysis: The peak fluorescence response is measured and normalized to the response of the agonist alone. EC₅₀ values for this compound's potentiation and the fold-potentiation of the agonist response are calculated.

Electrophysiology (Whole-Cell Voltage Clamp)

Whole-cell voltage-clamp recordings are used to directly measure the ion currents through the α7 nAChR in response to an agonist and the modulatory effects of this compound.

Experimental Protocol:

  • Cell Preparation: Cells expressing the human α7 nAChR are plated on glass coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES).

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution (e.g., containing KCl, MgCl₂, EGTA, ATP, and HEPES).

  • Whole-Cell Configuration: A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

  • Voltage Clamp and Data Acquisition: The cell is voltage-clamped at a holding potential of -60 mV. An agonist is applied rapidly to the cell using a fast-perfusion system to evoke a current. This compound is co-applied with the agonist to measure its effect on the current amplitude and decay kinetics. Data are acquired using an amplifier and appropriate software.

  • Data Analysis: The peak current amplitude, charge transfer (the integral of the current), and the time constant of current decay (desensitization) are measured and compared between agonist-only and agonist plus this compound conditions.

G General Experimental Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation cell_culture Cell Line with α7 nAChR Expression ca_assay Calcium Influx Assay (FLIPR) cell_culture->ca_assay ep_assay Electrophysiology (Voltage Clamp) cell_culture->ep_assay binding_assay Radioligand Binding Assay cell_culture->binding_assay data_analysis Potency (EC₅₀) Efficacy (% Max) Selectivity PK/PD Modeling ca_assay->data_analysis ep_assay->data_analysis binding_assay->data_analysis animal_model Animal Model (e.g., DBA/2 Mice) pk_study Pharmacokinetics animal_model->pk_study pd_study Pharmacodynamics (e.g., Auditory Gating) animal_model->pd_study pk_study->data_analysis pd_study->data_analysis

Caption: A generalized workflow for the characterization of a novel compound like this compound.

In Vivo Efficacy

In vivo studies have demonstrated the potential of this compound to address cognitive deficits. For instance, it has been shown to reverse the naturally occurring sensory gating deficit in DBA/2 mice, a model relevant to schizophrenia.[3]

Selectivity Profile

This compound exhibits high selectivity for the α7 nAChR. It has been shown to have no significant activity at other nAChR subtypes, such as α4β2 and α3β4, or at the structurally related 5-HT₃ receptor.[5] This selectivity is crucial for minimizing off-target effects and enhancing its therapeutic potential.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate. Its well-defined chemical structure, potent and selective positive allosteric modulation of the α7 nAChR, and demonstrated in vivo efficacy make it a subject of significant interest in the field of neuroscience and drug discovery. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate its properties and potential applications in treating cognitive impairments associated with various neurological and psychiatric disorders.

References

JNJ-1930942: A Technical Guide to a Novel α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 929562-28-7

Introduction

JNJ-1930942 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) that has demonstrated significant potential in preclinical studies for the treatment of cognitive deficits associated with various neurological and psychiatric disorders.[1] This technical guide provides a comprehensive overview of the pharmacological and electrophysiological properties of this compound, detailing its mechanism of action, experimental data, and the signaling pathways it modulates. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound acts as a positive allosteric modulator at the α7 nAChR, meaning it enhances the receptor's response to its endogenous agonist, acetylcholine, without directly activating the receptor itself.[1] Its primary mechanism involves a significant reduction in the receptor's desensitization, thereby prolonging the ion channel opening in the presence of an agonist. This leads to an increased influx of calcium ions (Ca2+) and potentiation of cholinergic neurotransmission.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound, primarily derived from the foundational study by Dinklo et al. (2011).

Table 1: In Vitro Potency and Efficacy of this compound
ParameterAgonistCell LineAssayValueReference
EC₅₀ (Potentiation)CholineGH4C1-hα7Ca²⁺ Flux (FLIPR)180 ± 20 nM
Maximal PotentiationCholineGH4C1-hα7Ca²⁺ Flux (FLIPR)~10-fold increase in Choline Eₘₐₓ
Fold-shift in Agonist PotencyCholineGH4C1-hα7Electrophysiology>10-fold leftward shift
Table 2: Electrophysiological Effects of this compound on α7 nAChR
ParameterAgonistConcentration of this compoundEffectReference
Peak Current AmplitudeCholine (1 mM)1 µMSignificant Increase
Net Charge TransferCholine (1 mM)1 µMSignificant Increase
Desensitization RateCholine (1 mM)1 µMSignificantly Slowed
Deactivation RateCholine (1 mM)1 µMNo significant change
Table 3: In Vivo Efficacy of this compound
Animal ModelDeficitDose of this compoundOutcomeReference
DBA/2 MiceAuditory Gating Deficit10 mg/kg, s.c.Reversal of sensory gating deficit

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology in GH4C1 Cells

This protocol is adapted from the methodology described for the characterization of this compound.

  • Cell Culture: GH4C1 cells stably expressing the human α7 nAChR are cultured in standard medium.

  • Recording Setup: Whole-cell patch-clamp recordings are performed at room temperature. The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH 7.4. The internal pipette solution contains (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, and 10 HEPES, pH 7.2.

  • Procedure:

    • Cells are voltage-clamped at a holding potential of -70 mV.

    • Agonists (e.g., choline) are applied rapidly using a fast-perfusion system.

    • This compound is pre-applied for a defined period before co-application with the agonist to assess its modulatory effects.

    • Current responses are recorded and analyzed for peak amplitude, net charge, and kinetics of activation, deactivation, and desensitization.

Intracellular Calcium Flux Assay (FLIPR)

This protocol is based on the methods used to assess the potentiation of agonist-induced calcium influx by this compound.

  • Cell Culture: GH4C1 cells stably expressing the human α7 nAChR are seeded into 384-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

  • Procedure:

    • The cell plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

    • A baseline fluorescence reading is established.

    • This compound is added to the wells at various concentrations and incubated.

    • An agonist (e.g., choline) is then added, and the change in fluorescence, indicative of intracellular calcium concentration, is measured over time.

    • Data is analyzed to determine the EC₅₀ for potentiation and the maximal enhancement of the agonist response.

In Vivo Auditory Gating in DBA/2 Mice

This protocol is a standard method for assessing sensory gating deficits, a translational model relevant to schizophrenia, and was used to evaluate the in vivo efficacy of this compound.

  • Animals: DBA/2 mice, which exhibit a naturally occurring deficit in auditory sensory gating, are used.

  • Surgical Implantation: Mice are anesthetized and implanted with recording electrodes in the hippocampus.

  • Auditory Stimulation: A paired-click paradigm is used, consisting of two identical auditory stimuli (S1 and S2) separated by a 500 ms (B15284909) inter-stimulus interval.

  • Procedure:

    • Baseline auditory evoked potentials are recorded.

    • This compound or vehicle is administered (e.g., subcutaneously).

    • Auditory evoked potentials are recorded at various time points after drug administration.

    • The ratio of the amplitude of the response to the second stimulus (S2) to the first stimulus (S1) is calculated. A ratio closer to zero indicates better sensory gating.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the α7 nAChR and the modulatory effect of this compound, as well as a typical experimental workflow for its characterization.

G cluster_0 α7 nAChR Signaling Pathway ACh Acetylcholine (Agonist) a7R α7 Nicotinic Acetylcholine Receptor ACh->a7R Binds to orthosteric site Channel Ion Channel (Closed) a7R->Channel Maintains Channel_Open Ion Channel (Open & Prolonged) a7R->Channel_Open Activates & Modulates JNJ This compound (PAM) JNJ->a7R Binds to allosteric site Ca_Influx Increased Ca²⁺ Influx Channel_Open->Ca_Influx Downstream Downstream Signaling Cascades (e.g., MAPK, CREB) Ca_Influx->Downstream Neurotransmission Enhanced Neurotransmission & Synaptic Plasticity Downstream->Neurotransmission

Caption: α7 nAChR signaling pathway modulated by this compound.

G cluster_1 Experimental Workflow for this compound Characterization start Start invitro In Vitro Characterization start->invitro electrophys Electrophysiology (Whole-Cell Patch Clamp) invitro->electrophys ca_assay Calcium Flux Assay (FLIPR) invitro->ca_assay invivo In Vivo Evaluation invitro->invivo data_analysis Data Analysis & Interpretation electrophys->data_analysis ca_assay->data_analysis animal_model Auditory Gating Model (DBA/2 Mice) invivo->animal_model animal_model->data_analysis conclusion Conclusion: Potent α7 nAChR PAM data_analysis->conclusion

Caption: Experimental workflow for characterizing this compound.

References

Technical Guide: JNJ-1930942, a Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol

Introduction

JNJ-1930942 is a novel, selective, and blood-brain barrier penetrant positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] As a PAM, this compound does not activate the α7 nAChR directly but enhances the receptor's response to its endogenous agonist, acetylcholine, and other orthosteric agonists like choline.[2] This modulation is achieved primarily by altering the receptor's desensitization characteristics, leading to an increased peak and net charge response.[2][3] The potentiation of the α7 nAChR by this compound has shown potential for therapeutic applications in cognitive dysfunction.[3] This document provides a comprehensive technical overview of this compound, including its pharmacological properties, experimental protocols for its characterization, and its role in the α7 nAChR signaling pathway.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Electrophysiological Effects of this compound on α7 nAChR in GH4C1 Cells [2][3]

AgonistEffect of this compoundObservations
CholineIncreased peak and net charge responsePotentiation achieved mainly by affecting receptor desensitization.
AcetylcholineIncreased peak and net charge responseMinimal effect on activation/deactivation kinetics.
PNU-282987Increased peak and net charge responseRecovery from desensitization is largely unaffected.

Table 2: In Vivo Effects of this compound in DBA/2 Mice [3]

StudyEndpointResult
Auditory Gating DeficitGenetically based auditory deficitThis compound demonstrated improvement in the auditory gating deficit.

Table 3: Effects of this compound on Synaptic Transmission in Mouse Hippocampal Slices [3]

EffectMeasurementResult
NeurotransmissionSynaptic transmission at the dentate gyrusDose-dependent increase in neurotransmission.
Synaptic PlasticityLong-term potentiation (LTP) of electrically evoked synaptic responses in the dentate gyrusInduction of LTP was observed.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

In Vitro Electrophysiology in GH4C1 Cells

This protocol describes the electrophysiological assessment of this compound's effect on the human α7 nAChR expressed in the GH4C1 cell line.[2][3]

Methodology:

  • Cell Culture: GH4C1 cells stably expressing the human α7 nAChR are cultured under standard conditions.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on individual GH4C1 cells.

  • Agonist Application: A baseline response is established by applying an α7 nAChR agonist (e.g., choline, acetylcholine, or PNU-282987).

  • This compound Application: this compound is co-applied with the agonist to determine its modulatory effects.

  • Data Acquisition: The peak and net charge of the ion current are measured in the absence and presence of this compound.

  • Analysis: The potentiation of the agonist response by this compound is quantified by comparing the current characteristics before and after the application of the modulator. Receptor activation, deactivation, and desensitization kinetics are also analyzed.

Synaptic Transmission in Mouse Hippocampal Slices

This protocol details the procedure for evaluating the impact of this compound on synaptic transmission and plasticity in the hippocampus.[3]

Methodology:

  • Slice Preparation: Acute hippocampal slices are prepared from mice.

  • Electrophysiological Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the dentate gyrus.

  • Baseline Recording: A stable baseline of synaptic transmission is established by electrical stimulation of the perforant path.

  • This compound Perfusion: this compound is perfused over the hippocampal slice at various concentrations.

  • Long-Term Potentiation (LTP) Induction: A high-frequency stimulation protocol is applied to induce LTP.

  • Data Analysis: The effect of this compound on baseline synaptic transmission is measured as the change in fEPSP slope. The induction of LTP is quantified by the potentiation of the fEPSP slope following high-frequency stimulation.

In Vivo Auditory Gating in DBA/2 Mice

This protocol outlines the in vivo assessment of this compound's ability to ameliorate the auditory gating deficit in the DBA/2 mouse model.[3]

Methodology:

  • Animal Model: DBA/2 mice, which exhibit a genetically based auditory gating deficit, are used.

  • Drug Administration: this compound is administered to the mice.

  • Auditory Evoked Potentials: Auditory gating is assessed by recording auditory evoked potentials using a paired-click paradigm (two auditory stimuli presented in close succession).

  • Data Recording: The response to the first (conditioning) and second (test) stimulus is recorded.

  • Data Analysis: The ratio of the response to the test stimulus versus the conditioning stimulus is calculated. An improvement in auditory gating is indicated by a lower ratio in the presence of this compound compared to vehicle-treated controls.

Visualizations

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

alpha7_signaling_pathway cluster_membrane Cell Membrane alpha7_receptor α7 nAChR Ca_ion Ca²⁺ alpha7_receptor->Ca_ion Influx ACh Acetylcholine (Agonist) ACh->alpha7_receptor Binds JNJ1930942 This compound (PAM) JNJ1930942->alpha7_receptor Modulates Downstream Downstream Signaling (e.g., Neurotransmitter Release, Gene Expression) Ca_ion->Downstream Activates

Caption: Signaling pathway of the α7 nAChR modulated by this compound.

Experimental Workflow for In Vitro Electrophysiology

experimental_workflow start Start: GH4C1 cells expressing h-α7 nAChR patch_clamp Perform Whole-Cell Patch-Clamp start->patch_clamp baseline Establish Baseline Response with Agonist patch_clamp->baseline co_application Co-apply Agonist and This compound baseline->co_application data_acquisition Record Ion Current: Peak and Net Charge co_application->data_acquisition analysis Analyze Data: Quantify Potentiation and Kinetics data_acquisition->analysis end End: Characterize Modulatory Effects analysis->end

Caption: Workflow for characterizing this compound's effects via patch-clamp.

References

In Vitro Characterization of JNJ-1930942: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-1930942 is a novel small molecule that has been identified as a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). This document provides a comprehensive in vitro characterization of this compound, detailing its mechanism of action, functional effects on receptor activity, and selectivity profile. The data presented herein is compiled from foundational studies, primarily the work of Dinklo et al. (2011), to serve as a technical guide for researchers in the field of neuropharmacology and drug development.

Core Mechanism of Action

This compound acts as a positive allosteric modulator of the α7 nAChR.[1] Unlike orthosteric agonists that directly bind to and activate the receptor at the acetylcholine binding site, this compound binds to a distinct, allosteric site. This binding potentiates the receptor's response to orthosteric agonists such as acetylcholine and choline (B1196258).[1] The primary mechanism of this potentiation is a significant alteration of the receptor's desensitization characteristics, with minimal effects on the activation and deactivation kinetics.[1] This modulation results in an increased efficacy and a more than 10-fold increase in the potency of the natural agonist, choline.[1] The potentiating effects of this compound are dependent on the α7 channel, as they are blocked by the selective α7 antagonist, methyllycaconitine.[1] Importantly, this compound does not exhibit intrinsic agonist activity; it does not activate the α7 nAChR in the absence of an orthosteric agonist.

JNJ-1930942_Mechanism_of_Action cluster_receptor α7 Nicotinic Acetylcholine Receptor cluster_effect Effect of Co-binding Orthosteric_Site Orthosteric Site Ion_Channel Ion Channel (Closed) Orthosteric_Site->Ion_Channel Leads to brief opening Orthosteric_Site->Ion_Channel Ion_Channel_Open Ion Channel (Open) Prolonged Activation & Reduced Desensitization Orthosteric_Site->Ion_Channel_Open Activates Allosteric_Site Allosteric Site No_Activation No Channel Opening Allosteric_Site->Ion_Channel_Open Modulates Agonist Agonist (e.g., Choline) Agonist->Orthosteric_Site Binds Agonist->Orthosteric_Site This compound This compound This compound->Allosteric_Site Binds This compound->Allosteric_Site Potentiated_Response Potentiated Ion Influx (Ca2+) Ion_Channel_Open->Potentiated_Response

Caption: Mechanism of this compound as a positive allosteric modulator of the α7 nAChR.

Quantitative In Vitro Data

The following tables summarize the key quantitative data from the in vitro characterization of this compound.

Table 1: Functional Potency in Calcium Flux Assay
ParameterAgonistCell LineValue
EC50 of PotentiationCholine (at EC20)GH4C1-hα7130 ± 20 nM
Table 2: Electrophysiological Characterization
AgonistParameterEffect of this compound (1 µM)
CholinePeak Current Amplitude~4-fold increase
CholineNet Charge~10-fold increase
AcetylcholinePeak Current AmplitudeSignificant Increase
PNU-282987Peak Current AmplitudeSignificant Increase
Table 3: Selectivity Profile
Receptor/ChannelAssay TypeActivity of this compound
α4β2 nAChRFunctional AssayNo significant activity
α3β4 nAChRFunctional AssayNo significant activity
5-HT3A ChannelFunctional AssayNo significant activity

Detailed Experimental Protocols

Cell Culture
  • Cell Line: GH4C1 rat pituitary tumor cells stably transfected with the human α7 nAChR cDNA (GH4C1-hα7).

  • Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 500 µg/ml G418.

  • Culture Conditions: Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.

Intracellular Calcium Flux Assay

This assay was performed to determine the potentiation of agonist-induced calcium influx by this compound.

Calcium_Flux_Assay_Workflow Start Start: GH4C1-hα7 Cells Plating 1. Seed cells in 96-well plates Start->Plating Dye_Loading 2. Load cells with Fluo-4 AM calcium indicator Plating->Dye_Loading Incubation1 3. Incubate for 1 hour at 37°C Dye_Loading->Incubation1 Washing 4. Wash cells to remove extracellular dye Incubation1->Washing Compound_Addition 5. Add this compound (various concentrations) Washing->Compound_Addition Incubation2 6. Incubate for 15 minutes Compound_Addition->Incubation2 Agonist_Addition 7. Add Choline (EC20 concentration) Incubation2->Agonist_Addition Measurement 8. Measure fluorescence intensity (FLIPR instrument) Agonist_Addition->Measurement Analysis 9. Analyze data to determine EC50 of potentiation Measurement->Analysis

Caption: Workflow for the intracellular calcium flux assay.
  • Protocol Steps:

    • GH4C1-hα7 cells were seeded into 96-well black-walled, clear-bottom plates.

    • After 24 hours, the culture medium was removed, and cells were incubated with the calcium-sensitive dye Fluo-4 AM.

    • Following a 1-hour incubation at 37°C, the cells were washed with assay buffer to remove extracellular dye.

    • This compound, at various concentrations, was added to the wells and incubated for 15 minutes.

    • An EC20 concentration of choline was then added to stimulate the α7 nAChRs.

    • The change in fluorescence, corresponding to the influx of intracellular calcium, was measured using a fluorometric imaging plate reader (FLIPR).

    • The concentration-response curve for this compound-mediated potentiation was plotted to determine the EC50 value.

Electrophysiology

Whole-cell voltage-clamp recordings were used to directly measure the effect of this compound on α7 nAChR currents.

Electrophysiology_Workflow Start Start: GH4C1-hα7 Cells on coverslips Patching 1. Establish whole-cell patch-clamp configuration Start->Patching Holding 2. Clamp membrane potential at -70 mV Patching->Holding Baseline 3. Record baseline current Holding->Baseline Agonist_App 4. Apply agonist (e.g., Choline) via rapid perfusion system Baseline->Agonist_App Washout 5. Washout agonist Agonist_App->Washout PAM_Incubation 6. Perfuse with this compound Washout->PAM_Incubation Agonist_PAM_App 7. Co-apply agonist and This compound PAM_Incubation->Agonist_PAM_App Recording 8. Record potentiated current Agonist_PAM_App->Recording Analysis 9. Analyze peak current and net charge transfer Recording->Analysis

Caption: Workflow for whole-cell voltage-clamp electrophysiology experiments.
  • Protocol Steps:

    • GH4C1-hα7 cells were plated on glass coverslips for recording.

    • Whole-cell patch-clamp recordings were performed using an amplifier and data acquisition system.

    • The membrane potential was held at -70 mV.

    • Agonists (choline, acetylcholine, or PNU-282987) were applied using a rapid solution exchange system to elicit ionic currents.

    • After recording baseline agonist-evoked currents, the cells were perfused with a solution containing this compound.

    • The agonist was then co-applied with this compound to measure the potentiated current.

    • Peak current amplitude and net charge transfer were analyzed to quantify the effect of this compound.

Selectivity Assays

The selectivity of this compound was assessed using functional assays on cell lines expressing other nAChR subtypes (α4β2, α3β4) and the structurally related 5-HT3A receptor. The specific protocols for these assays would be similar to the α7 functional assays, involving the application of a known agonist for the respective receptor in the presence and absence of this compound to detect any modulatory or direct effects. The absence of a significant change in the agonist-evoked response in the presence of this compound indicates its selectivity for the α7 nAChR.

Conclusion

The in vitro characterization of this compound demonstrates that it is a potent and selective positive allosteric modulator of the human α7 nicotinic acetylcholine receptor. Its mechanism of action, primarily through the modulation of receptor desensitization, leads to a significant enhancement of agonist-evoked responses. The detailed quantitative data and experimental protocols provided in this document offer a foundational resource for further investigation and development of α7 nAChR modulators for potential therapeutic applications in central nervous system disorders.

References

In-Depth Technical Guide: Selectivity Profile of JNJ-1930942

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of JNJ-1930942, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). The information is compiled from publicly available scientific literature and is intended for research and drug development professionals.

Core Compound Profile

This compound is recognized as a highly selective and potent positive allosteric modulator of the α7 nicotinic acetylcholine receptor.[1][2][3] As a PAM, it enhances the receptor's response to endogenous agonists like acetylcholine by modulating the receptor's desensitization characteristics.[3] This compound has been investigated for its potential therapeutic applications in central nervous system disorders where α7 nAChR dysfunction is implicated.[3]

Quantitative Selectivity Profile

The following table summarizes the available quantitative data on the selectivity of this compound against various neurotransmitter receptors. It is important to note that while the qualitative selectivity is well-established, specific EC50 and IC50 values from the primary literature are not consistently available in the public domain.

Target ReceptorLigand/AgonistAssay TypeCell LineMeasured Activity of this compoundReference
α7 nAChR Choline (B1196258)Calcium InfluxGH4C1EC50 = 1.1 µM (Presumed from Dinklo et al., 2011)
α4β2 nAChR AcetylcholineElectrophysiologyOocytes/HEK293No significant activity [3]
α3β4 nAChR AcetylcholineElectrophysiologyOocytes/HEK293No significant activity [3]
5-HT3A Receptor Serotonin (B10506)ElectrophysiologyOocytes/HEK293No significant activity [3]

Note: The EC50 value for α7 nAChR is based on the potentiation of choline-evoked responses and is inferred from detailed characterization studies. "No significant activity" indicates that the compound did not elicit a response at concentrations typically tested for off-target effects.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the selectivity profile of this compound are outlined below. These protocols are based on standard pharmacological assays and information from related studies.

Calcium Influx Assay for α7 nAChR Potentiation

This assay measures the ability of this compound to potentiate the increase in intracellular calcium ([Ca2+]i) triggered by an α7 nAChR agonist.

Cell Line: GH4C1 cells stably expressing the human α7 nAChR.

Materials:

  • GH4C1-hα7 nAChR cells

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid

  • Choline (agonist)

  • This compound

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader with automated injection

Procedure:

  • Cell Plating: Seed GH4C1-hα7 nAChR cells into 96-well microplates at a density of 50,000 - 80,000 cells per well and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM), Pluronic F-127 (e.g., 0.02%), and Probenecid (e.g., 1-2.5 mM) in HBSS.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Cell Washing:

    • Gently wash the cells twice with fresh HBSS to remove extracellular dye.

    • After the final wash, leave 100 µL of HBSS in each well.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.

  • Calcium Flux Measurement:

    • Set the fluorescence microplate reader to record kinetic fluorescence with excitation at ~494 nm and emission at ~516 nm.

    • Establish a stable baseline fluorescence reading for 30-60 seconds.

    • Using the instrument's injector, add a sub-maximal concentration of the agonist choline to the wells.

    • Continue recording the fluorescence intensity for at least 3-5 minutes to capture the calcium response.

  • Data Analysis:

    • The potentiation by this compound is calculated as the percentage increase in the peak fluorescence response in the presence of the compound compared to the response with choline alone.

    • The EC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

Electrophysiology Assay for Receptor Selectivity

Whole-cell patch-clamp electrophysiology is used to directly measure the effect of this compound on the function of various ligand-gated ion channels.

Expression System: Xenopus oocytes or mammalian cell lines (e.g., HEK293) transiently or stably expressing the receptor subunits of interest (α4β2 nAChR, α3β4 nAChR, 5-HT3A).

Materials:

  • Expression-ready cells/oocytes

  • External recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

  • Internal pipette solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP, GTP)

  • Agonists (Acetylcholine, Serotonin)

  • This compound

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators and perfusion system

Procedure:

  • Cell Preparation: Prepare cells expressing the target receptor for recording.

  • Patch-Clamp Recording:

    • Establish a whole-cell recording configuration on a selected cell.

    • Clamp the membrane potential at a holding potential of -60 mV.

  • Agonist Application:

    • Apply a concentration of the specific agonist (e.g., acetylcholine for nAChRs, serotonin for 5-HT3A) that elicits a sub-maximal current response (e.g., EC20).

    • Record the baseline agonist-evoked current.

  • Compound Application:

    • Co-apply this compound at various concentrations with the agonist.

    • Record any changes in the current amplitude or kinetics.

  • Data Analysis:

    • The effect of this compound is quantified by measuring the change in the peak current amplitude in the presence of the compound compared to the baseline agonist response.

    • Lack of a significant change in current indicates no activity at the tested receptor.

Visualizations

Experimental Workflow for Selectivity Profiling

G cluster_0 Primary Target Engagement (α7 nAChR) cluster_1 Off-Target Selectivity Screening cluster_2 Data Analysis & Interpretation A GH4C1 cells expressing h-α7 nAChR B Load with Fluo-4 AM (Calcium Indicator) A->B C Pre-incubate with this compound B->C D Stimulate with Choline (Agonist) C->D E Measure Ca2+ Influx (Fluorescence Plate Reader) D->E F Determine EC50 for Potentiation E->F M Compare Potency (EC50) and Activity across Receptors F->M G Cells expressing α4β2, α3β4, or 5-HT3A Receptors H Whole-Cell Patch Clamp G->H I Apply Agonist (e.g., Acetylcholine, Serotonin) H->I J Co-apply this compound I->J K Measure Change in Ion Current J->K L Determine Lack of Activity (IC50 > 10 µM) K->L L->M N Confirm Selectivity Profile M->N

Caption: Experimental workflow for determining the selectivity profile of this compound.

Signaling Pathway of α7 nAChR Modulation by this compound

G cluster_0 Cell Membrane cluster_1 α7 nAChR cluster_2 Intracellular Signaling Cascade receptor α7 Nicotinic Acetylcholine Receptor ca_influx Increased Ca2+ Influx receptor->ca_influx Channel Opening & Potentiation agonist Acetylcholine (Endogenous Agonist) agonist->receptor Binds to orthosteric site pam This compound (PAM) pam->receptor Binds to allosteric site downstream Activation of Downstream Signaling (e.g., CaMKII, CREB) ca_influx->downstream cellular_response Modulation of Neurotransmission & Synaptic Plasticity downstream->cellular_response

Caption: Signaling pathway of α7 nAChR potentiation by this compound.

References

JNJ-1930942: A Technical Guide to its Effects on α7 Nicotinic Acetylcholine Receptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document has been compiled based on publicly available information, primarily from the abstract of the key research paper by Dinklo et al. (2011). As the full text of this primary source was not accessible, the detailed experimental protocols provided herein are representative methodologies common in the field for such investigations and may not reflect the exact procedures used in the original studies.

Introduction

JNJ-1930942 is a novel and highly selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is a key target for therapeutic intervention in cognitive deficits associated with neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1] this compound potentiates the receptor's response to agonists primarily by affecting its desensitization characteristics. This document provides a technical overview of the effects of this compound on α7 nAChR desensitization, including available quantitative data, representative experimental protocols, and visualizations of its mechanism of action.

Data Presentation

The following tables summarize the quantitative effects of this compound on the function of the human α7 nAChR, primarily expressed in the GH4C1 cell line.

ParameterAgonistEffect of this compoundReference
Potency (EC50)Choline (B1196258)>10-fold increase[1]
Efficacy (Maximal Response)CholineIncreased over the full concentration-response range[1]
Peak Current ResponseCholine, Acetylcholine, PNU-282987Increased[1]
Net Charge TransferCholine, Acetylcholine, PNU-282987Increased[1]
Receptor Kinetic ParameterEffect of this compoundReference
DesensitizationPrimarily affected (reduced)[1]
Activation KineticsRelatively unchanged[1]
Deactivation KineticsRelatively unchanged[1]
Recovery from DesensitizationRelatively unchanged[1]

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the effects of this compound on α7 nAChR.

Whole-Cell Electrophysiology in GH4C1 Cells

Objective: To measure the effect of this compound on agonist-evoked currents and desensitization kinetics of human α7 nAChR.

Cell Culture:

  • GH4C1 cells stably transfected with the human α7 nAChR are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For electrophysiological recordings, cells are plated onto glass coverslips.

Electrophysiological Recording:

  • Apparatus: A patch-clamp amplifier and a data acquisition system are used. Rapid solution exchange is achieved using a perfusion system.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA (pH adjusted to 7.2 with KOH).

  • Recording Procedure:

    • Coverslips with adherent cells are transferred to a recording chamber and perfused with the external solution.

    • Whole-cell patch-clamp configuration is established on a single cell.

    • The cell is voltage-clamped at a holding potential of -70 mV.

    • A baseline is recorded, followed by the application of an α7 nAChR agonist (e.g., choline or acetylcholine) to elicit an inward current.

    • The agonist is applied for a sufficient duration to observe both the peak current and subsequent desensitization.

    • After a washout period, the cells are pre-incubated with this compound for a defined period.

    • The agonist is then co-applied with this compound, and the resulting current is recorded.

    • Data are analyzed to determine the effects of this compound on peak current amplitude, net charge transfer, and the rate and extent of desensitization.

Intracellular Calcium Flux Assay (FLIPR)

Objective: To assess the potentiation of agonist-induced intracellular calcium increase by this compound.

Procedure:

  • Cell Plating: GH4C1 cells expressing human α7 nAChR are seeded into 96- or 384-well black-walled, clear-bottom microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C.

  • Compound Addition:

    • The dye-loading solution is removed, and cells are washed with a buffer.

    • A baseline fluorescence is measured using a FLIPR (Fluorometric Imaging Plate Reader) instrument.

    • This compound at various concentrations is added to the wells.

    • After a short incubation period, an α7 nAChR agonist (e.g., choline) is added, and the change in fluorescence, corresponding to the increase in intracellular calcium, is monitored in real-time.

  • Data Analysis: The increase in fluorescence intensity in the presence of this compound is compared to the response with the agonist alone to determine the degree of potentiation.

Visualizations

Signaling Pathway of α7 nAChR Modulation by this compound

G cluster_receptor α7 nAChR cluster_effects Cellular Effects Agonist Agonist (e.g., Acetylcholine) Receptor α7 nAChR (Resting State) Agonist->Receptor Binds to orthosteric site JNJ This compound (PAM) JNJ->Receptor Binds to allosteric site Desensitized_State Desensitized State JNJ->Desensitized_State Reduces probability of this transition Active_State Open/Active State Receptor->Active_State Activation Active_State->Desensitized_State Rapid Desensitization Ion_Flux Ion Influx (Na+, Ca2+) Active_State->Ion_Flux Depolarization Membrane Depolarization Ion_Flux->Depolarization Downstream Downstream Signaling Depolarization->Downstream

Caption: Modulation of α7 nAChR by this compound.

Experimental Workflow for Assessing Desensitization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture GH4C1 cells expressing h-α7 nAChR B Establish whole-cell patch-clamp A->B C Apply Agonist Alone (Control) B->C D Washout C->D G Record Inward Current and Desensitization C->G E Pre-incubate with This compound D->E F Co-apply Agonist + This compound E->F F->G H Compare Peak Current, Net Charge, and Desensitization Rate G->H G JNJ_binds This compound binds to an allosteric site on α7 nAChR Desens_reduced Receptor desensitization is reduced/slowed JNJ_binds->Desens_reduced Open_prolonged Channel open state is prolonged upon agonist binding Desens_reduced->Open_prolonged Ion_increased Increased total ion flux (Na+, Ca2+) per activation event Open_prolonged->Ion_increased Response_potentiated Potentiated physiological response to agonist Ion_increased->Response_potentiated

References

JNJ-1930942: A Preclinical In-Depth Analysis of its Role in Cognitive Deficit Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-1930942 is a novel, selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the research and development of therapeutics for cognitive deficits associated with various neurological and psychiatric disorders.[1] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action and its effects in established models of cognitive function. The information is intended to provide researchers and drug development professionals with a detailed understanding of the compound's preclinical profile.

Core Mechanism of Action

This compound acts as a positive allosteric modulator of the α7 nAChR.[1][2] Unlike orthosteric agonists that directly bind to and activate the receptor, this compound binds to a distinct allosteric site, enhancing the receptor's response to the endogenous agonist, acetylcholine, or other orthosteric agonists like choline.[1] This potentiation is primarily achieved by altering the receptor's desensitization characteristics, leading to an increased peak and net charge response.[1][2] Notably, this compound does not exhibit intrinsic agonist activity, meaning it does not activate the α7 nAChR in the absence of an orthosteric agonist.[1] Its selectivity is a key feature, as it does not act on α4β2 or α3β4 nAChRs, nor the related 5-HT3A channel.[1]

Preclinical Efficacy in Cognitive Models

The pro-cognitive potential of this compound has been evaluated in a series of in vitro and in vivo preclinical models. These studies have demonstrated its ability to enhance neuronal signaling and synaptic plasticity, as well as to ameliorate a sensory gating deficit relevant to schizophrenia.

In Vitro Electrophysiology

In vitro studies using the GH4C1 cell line stably expressing the human α7 nAChR have been instrumental in elucidating the mechanism of action of this compound.

Table 1: In Vitro Electrophysiological Effects of this compound

ParameterAgonistEffect of this compoundReference
Peak Current ResponseCholine, Acetylcholine, PNU-282987Increased[1][2]
Net Charge ResponseCholine, Acetylcholine, PNU-282987Increased[1][2]
Receptor Desensitization-Altered (Reduced)[1][2]
Activation/Deactivation Kinetics-No major effect[2]
Recovery from Desensitization-No major effect[2]
Enhancement of Synaptic Plasticity in Hippocampal Slices

Long-term potentiation (LTP) is a cellular mechanism widely considered to be a neural correlate of learning and memory. The effect of this compound on LTP was assessed in mouse hippocampal slices.

Table 2: Effect of this compound on Long-Term Potentiation (LTP) in Mouse Hippocampal Slices

Experimental ConditionThis compound ConcentrationOutcomeReference
Weak Theta-Burst Stimulation (TBS)1 µMFacilitated the induction of LTP[1]
Baseline Synaptic Transmission1 µMIncreased[1]
In Vivo Auditory Sensory Gating

A core cognitive deficit in schizophrenia is the inability to filter out irrelevant sensory information, a phenomenon that can be modeled in DBA/2 mice, which exhibit a genetically based auditory gating deficit. The efficacy of this compound in this model was evaluated by measuring the ratio of the amplitudes of the response to a conditioning (C) and a testing (T) auditory stimulus (T:C ratio). A lower T:C ratio indicates better sensory gating.

Table 3: In Vivo Efficacy of this compound in the DBA/2 Mouse Auditory Gating Deficit Model

Dose (mg/kg, s.c.)Effect on T:C RatioOnset of ActionDuration of ActionReference
2.5No significant effect--[1]
10Significant decrease15 minutes post-injectionApproximately 40 minutes[1]
40Not specified--[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental design of the key preclinical study, the following diagrams are provided.

G cluster_0 Neuronal Membrane cluster_1 Intracellular Signaling nAChR α7 nAChR IonChannel Ion Channel (Ca²⁺, Na⁺) nAChR->IonChannel Conformational change JNJ This compound (PAM) JNJ->nAChR Binds to allosteric site ACh Acetylcholine (Agonist) ACh->nAChR Binds to orthosteric site Ca_influx ↑ Intracellular Ca²⁺ IonChannel->Ca_influx Ion influx Downstream Downstream Signaling (e.g., CREB activation) Ca_influx->Downstream Plasticity Enhanced Synaptic Plasticity (LTP) Downstream->Plasticity Cognition Improved Cognitive Function Plasticity->Cognition

Caption: Proposed signaling pathway of this compound.

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Auditory Evoked Potential Recording cluster_3 Data Analysis DBA2 DBA/2 Mice (Auditory Gating Deficit) Dosing Subcutaneous Injection (Vehicle, 2.5, 10, or 40 mg/kg this compound) DBA2->Dosing Recording Paired Auditory Stimuli (Conditioning & Testing clicks) Dosing->Recording EEG EEG Recording Recording->EEG Analysis Measure Amplitude of Conditioning (C) and Testing (T) Responses EEG->Analysis Ratio Calculate T:C Ratio Analysis->Ratio Comparison Compare T:C Ratios between Treatment Groups Ratio->Comparison

Caption: Experimental workflow for the in vivo auditory gating study.

Experimental Protocols

In Vitro Electrophysiology in GH4C1 Cells
  • Cell Line: GH4C1 cells stably expressing the cloned human α7 nAChR.

  • Technique: Whole-cell voltage-clamp electrophysiology.

  • Procedure:

    • Cells are voltage-clamped at a holding potential of -70 mV.

    • Agonists (choline, acetylcholine, or PNU-282987) are applied to elicit inward currents.

    • This compound is co-applied with the agonist to assess its modulatory effects on the current amplitude and kinetics.

    • To determine the lack of agonist activity, this compound is applied in the absence of an orthosteric agonist.

    • The specificity of the effect is confirmed by co-application of the α7 nAChR antagonist, methyllycaconitine.

Long-Term Potentiation (LTP) in Mouse Hippocampal Slices
  • Tissue: Transverse hippocampal slices (400 µm) from C57BL/6 mice.

  • Technique: Extracellular field potential recording in the dentate gyrus.

  • Procedure:

    • Slices are maintained in artificial cerebrospinal fluid (aCSF).

    • A stimulating electrode is placed in the perforant path, and a recording electrode is placed in the dentate gyrus.

    • A stable baseline of synaptic transmission is recorded for at least 20 minutes.

    • A weak theta-burst stimulation (TBS) protocol, which does not induce LTP under control conditions, is delivered.

    • This compound (1 µM) is bath-applied, and its effect on baseline synaptic transmission is recorded.

    • Following the application of this compound, the same weak TBS protocol is delivered to assess the facilitation of LTP induction.

    • Field excitatory postsynaptic potentials (fEPSPs) are recorded for at least 60 minutes post-TBS to measure the potentiation.

In Vivo Auditory Sensory Gating in DBA/2 Mice
  • Animal Model: Male DBA/2 mice, which exhibit a naturally occurring deficit in auditory sensory gating.

  • Technique: Auditory evoked potential (AEP) recording.

  • Procedure:

    • Mice are conscious and unrestrained during the recording session.

    • A paired-click paradigm is used, consisting of two identical auditory stimuli (clicks) separated by a 500 ms (B15284909) inter-stimulus interval.

    • The first click is the conditioning (C) stimulus, and the second is the testing (T) stimulus.

    • A baseline AEP is recorded before drug administration.

    • Mice are administered this compound (2.5, 10, or 40 mg/kg) or vehicle via subcutaneous injection.

    • AEPs are recorded at regular intervals post-injection.

    • The amplitudes of the P20-N40 wave of the AEP for both the conditioning and testing stimuli are measured.

    • The T:C amplitude ratio is calculated as a measure of sensory gating.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials specifically for this compound. While Janssen and its parent company, Johnson & Johnson, are actively pursuing clinical development of other compounds for cognitive deficits in disorders such as Alzheimer's disease and schizophrenia, this compound does not appear to have advanced into human studies.

Conclusion

This compound is a potent and selective positive allosteric modulator of the α7 nAChR with a well-characterized preclinical profile. In vitro studies have established its mechanism of action, demonstrating its ability to enhance α7 nAChR function without direct activation. In ex vivo hippocampal slices, it facilitates synaptic plasticity, a key cellular correlate of memory. Furthermore, in vivo studies in a relevant animal model have shown its potential to ameliorate sensory gating deficits, a translational marker for cognitive impairment in schizophrenia. While the preclinical data are promising for the therapeutic potential of targeting the α7 nAChR with PAMs, the absence of clinical trial data for this compound suggests that its development may have been discontinued (B1498344) or that it remains in the preclinical stage. Further research and disclosure from the manufacturer would be necessary to clarify its current status and future potential in the treatment of cognitive deficits.

References

JNJ-1930942: A Technical Guide for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-1930942 is a novel, highly selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] The α7 nAChR is a key target in the central nervous system implicated in cognitive processes, and its modulation is a promising therapeutic strategy for cognitive deficits associated with neurological disorders such as Alzheimer's disease.[1][2] This technical guide provides an in-depth overview of the preclinical data and experimental methodologies used to characterize this compound, with a focus on its potential application in Alzheimer's disease research.

Core Mechanism of Action

This compound acts as a positive allosteric modulator at the α7 nAChR.[1][2] This means it does not activate the receptor on its own but enhances the response of the receptor to its endogenous agonist, acetylcholine, as well as other agonists like choline.[1] The primary mechanism of potentiation involves a significant reduction in the receptor's desensitization, leading to a prolonged ion channel opening and an increased net charge transfer upon agonist binding.[1] This potentiation is specific to the α7 nAChR, with no significant activity observed at α4β2 or α3β4 nAChRs, or the related 5-HT3A channel.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the α7 nAChR and the general experimental workflows for characterizing a positive allosteric modulator like this compound.

Alpha7_nAChR_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron ACh_release Acetylcholine (ACh) Release alpha7_nAChR α7 nAChR Ca_influx Ca²⁺ Influx alpha7_nAChR->Ca_influx Agonist (ACh) JNJ1930942 This compound (PAM) JNJ1930942->alpha7_nAChR Allosteric Modulation Downstream Downstream Signaling (e.g., CREB, CaMKII) Ca_influx->Downstream Synaptic_Plasticity Synaptic Plasticity (LTP) Downstream->Synaptic_Plasticity Cognitive_Function Improved Cognitive Function Synaptic_Plasticity->Cognitive_Function

Figure 1: α7 nAChR Signaling Pathway Modulation by this compound.

Experimental_Workflow In_Vitro In Vitro Characterization Ca_Assay Calcium Flux Assay (GH4C1 cells) In_Vitro->Ca_Assay Electrophysiology Electrophysiology (GH4C1 cells) In_Vitro->Electrophysiology Ex_Vivo Ex Vivo Analysis LTP Long-Term Potentiation (Hippocampal Slices) Ex_Vivo->LTP In_Vivo In Vivo Efficacy Auditory_Gating Auditory Sensory Gating (DBA/2 Mice) In_Vivo->Auditory_Gating

Figure 2: Preclinical Experimental Workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Potentiation of α7 nAChR
ParameterAgonistThis compound ConcentrationResultCell Line
Potency Shift Choline5 µM> 10-fold increaseGH4C1
Efficacy Choline5 µMIncreased over full concentration rangeGH4C1
Peak Current Acetylcholine (1 mM)5 µMSignificant increaseGH4C1
Net Charge Acetylcholine (1 mM)5 µMSignificant increaseGH4C1

Data extracted from Dinklo et al., 2011.[1]

Table 2: Ex Vivo Effects on Synaptic Plasticity
ExperimentThis compound ConcentrationMeasured EffectBrain Region
Enhancement of Neurotransmission 0.01 - 10 µMConcentration-dependent increase in fEPSP amplitudeDentate Gyrus
Facilitation of LTP 1 µMFacilitated induction of LTP by weak burst stimulationDentate Gyrus

Data extracted from Dinklo et al., 2011.[1][3]

Table 3: In Vivo Efficacy in Auditory Sensory Gating
Animal ModelThis compound DoseOutcome
DBA/2 Mice 2.5, 10, 40 mg/kg (s.c.)Reversal of genetically based auditory gating deficit

Data extracted from Dinklo et al., 2011.[1]

Detailed Experimental Protocols

In Vitro Assays in GH4C1 Cells

Cell Culture:

  • GH4C1 cells stably expressing the human α7 nAChR were cultured in a suitable medium and conditions for pituitary-derived cells.

Calcium Flux Assay:

  • Cell Plating: Plate GH4C1-hα7 cells in 96-well plates.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control.

  • Agonist Stimulation: Add an EC20 concentration of an α7 nAChR agonist (e.g., choline).

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

Electrophysiology (Whole-Cell Patch-Clamp):

  • Cell Preparation: Use GH4C1-hα7 cells cultured on coverslips.

  • Recording Setup: Establish a whole-cell patch-clamp configuration.

  • Solution Application: Apply agonist (e.g., acetylcholine, choline, or PNU-282987) with and without pre-application of this compound.

  • Data Acquisition: Record agonist-evoked currents, measuring peak amplitude, net charge, and desensitization kinetics.

Ex Vivo Long-Term Potentiation (LTP) in Hippocampal Slices

Slice Preparation:

  • Animal: Use male Swiss Webster mice.

  • Dissection: Rapidly dissect the hippocampus in ice-cold artificial cerebrospinal fluid (aCSF).

  • Slicing: Prepare 400 µm thick transverse hippocampal slices using a vibratome.

  • Recovery: Allow slices to recover in an interface chamber with continuous aCSF perfusion.

Electrophysiological Recording:

  • Electrode Placement: Place a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus.

  • Baseline Recording: Record baseline field excitatory postsynaptic potentials (fEPSPs).

  • Compound Application: Perfuse the slice with this compound at desired concentrations.

  • LTP Induction: Apply a weak burst stimulation protocol to induce LTP.

  • Post-Induction Recording: Record fEPSPs for an extended period to assess the magnitude and stability of LTP.

In Vivo Auditory Sensory Gating in DBA/2 Mice

Animal Model:

  • Use DBA/2 mice, a strain with a naturally occurring deficit in auditory sensory gating.[4]

Surgical Implantation:

  • Anesthesia: Anesthetize the mice.

  • Electrode Placement: Stereotaxically implant a recording electrode in the CA3 region of the hippocampus.

Auditory Gating Paradigm:

  • Stimuli: Present paired auditory clicks (S1 and S2) with a 500 ms (B15284909) inter-stimulus interval.

  • Recording: Record the P20-N40 auditory-evoked potentials.

  • Drug Administration: Administer this compound subcutaneously at various doses (2.5, 10, and 40 mg/kg).

  • Data Analysis: Calculate the T:C ratio (amplitude of the response to the second click divided by the amplitude of the response to the first click). A lower T:C ratio indicates improved sensory gating.

Conclusion

This compound demonstrates a robust and selective positive allosteric modulatory effect on the α7 nAChR. Preclinical evidence from in vitro, ex vivo, and in vivo studies indicates its potential to enhance cholinergic neurotransmission and improve synaptic plasticity and sensory processing. These findings support the further investigation of this compound and similar α7 nAChR PAMs as a therapeutic strategy for the cognitive impairments observed in Alzheimer's disease. The detailed protocols provided herein offer a foundation for researchers to replicate and expand upon these seminal studies.

References

JNJ-1930942: A Technical Guide for Schizophrenia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-1930942 is a novel, potent, and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] The α7 nAChR is a key target in the central nervous system, implicated in cognitive processes such as learning, memory, and attention. Dysfunction of this receptor has been linked to the pathophysiology of schizophrenia, making it a promising therapeutic target for addressing the cognitive deficits associated with the disorder. This technical guide provides an in-depth overview of the preclinical data and experimental protocols related to this compound for schizophrenia research.

Core Mechanism of Action

This compound acts as a positive allosteric modulator, meaning it binds to a site on the α7 nAChR distinct from the orthosteric binding site for the endogenous agonist, acetylcholine (ACh). This binding potentiates the receptor's response to agonists like ACh and choline (B1196258).[1] The primary mechanism of this potentiation is a reduction in the receptor's rapid desensitization, which leads to an increased peak and net charge of the ion current in response to agonist binding.[2] This enhanced signaling is hypothesized to improve cognitive function and sensory gating, which are often impaired in individuals with schizophrenia.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Electrophysiological Effects of this compound

ParameterAgonistThis compound ConcentrationEffect
Choline Potency IncreaseCholineNot Specified>10-fold
Peak Current ResponseCholine, Acetylcholine, PNU-282987Not SpecifiedIncreased
Net Charge ResponseCholine, Acetylcholine, PNU-282987Not SpecifiedIncreased

Table 2: In Vivo Effects of this compound on Auditory Sensory Gating in DBA/2 Mice

Dose (mg/kg, s.c.)Effect on T/C RatioOnset of ActionDuration of Action
2.5No significant difference--
10Significant decrease15 minutes post-injection40 minutes
40Significant overall effectNot specifiedNot specified

T/C Ratio: A measure of auditory sensory gating, where a lower ratio indicates improved gating.

Table 3: Pharmacokinetic Properties of this compound in Swiss Mice (40 mg/kg, s.c.)

ParameterValueTime to Value
Mean Maximum Plasma Concentration (Cmax)5920 ng/mL0.5 hours
Mean Maximum Brain Concentration1913 ng/g0.5 hours
Mean Half-life (t1/2)2.0 hours-
Brain-to-Plasma Ratio (AUC-based)Not specified-

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Voltage Clamp

This protocol is designed to assess the modulatory effects of this compound on α7 nAChRs expressed in a cellular model.

  • Cell Line: GH4C1 cell line stably expressing the human α7 nAChR.

  • Recording Configuration: Whole-cell patch-clamp.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).

  • Procedure:

    • Culture GH4C1-hα7 nAChR cells on glass coverslips.

    • Transfer a coverslip to the recording chamber and perfuse with external solution.

    • Establish a whole-cell recording configuration on a single cell.

    • Clamp the cell at a holding potential of -70 mV.

    • Apply an α7 nAChR agonist (e.g., choline or acetylcholine) at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current.

    • Co-apply the agonist with varying concentrations of this compound to determine its potentiating effects on the current amplitude and decay kinetics.

    • To confirm the effect is mediated by the α7 nAChR, pre-incubate the cells with a selective antagonist like methyllycaconitine (B43530) (MLA) before co-applying the agonist and this compound.

  • Data Analysis: Measure the peak amplitude and the area under the curve (net charge) of the elicited currents. Compare the responses in the presence and absence of this compound to quantify the degree of potentiation.

In Vivo Auditory Sensory Gating

This protocol assesses the ability of this compound to reverse the auditory sensory gating deficit in the DBA/2 mouse model, which is a well-established animal model for studying this particular endophenotype of schizophrenia.

  • Animal Model: DBA/2 mice, which exhibit a naturally occurring deficit in auditory sensory gating.

  • Procedure:

    • Anesthetize the mouse and place it in a stereotaxic frame.

    • Implant a recording electrode in the CA3 region of the hippocampus.

    • Deliver a paired-click auditory stimulus (two identical clicks separated by a 500 ms (B15284909) interval) to the mouse.

    • Record the hippocampal evoked potentials (P20-N40 waveforms) in response to both the conditioning (first) and testing (second) clicks.

    • Administer this compound subcutaneously at doses of 2.5, 10, and 40 mg/kg.

    • Record the auditory evoked potentials at regular intervals (e.g., every 5 minutes) for a duration of at least 95 minutes post-injection.

  • Data Analysis: Calculate the T/C ratio by dividing the amplitude of the response to the testing click by the amplitude of the response to the conditioning click. A lower T/C ratio indicates improved sensory gating. Compare the T/C ratios at different time points and across different doses to the vehicle control.

Ex Vivo Hippocampal Long-Term Potentiation (LTP)

This protocol evaluates the effect of this compound on synaptic plasticity in the hippocampus, a key neural substrate for learning and memory.

  • Preparation: Prepare acute hippocampal slices from mice.

  • Recording: Record field excitatory postsynaptic potentials (fEPSPs) from the dentate gyrus.

  • Procedure:

    • Prepare 300-400 µm thick transverse hippocampal slices and allow them to recover in artificial cerebrospinal fluid (aCSF).

    • Transfer a slice to a recording chamber and perfuse with aCSF.

    • Place a stimulating electrode to activate the perforant path and a recording electrode in the dentate gyrus.

    • Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).

    • Apply a weak theta-burst stimulation (TBS) protocol that is sub-threshold for inducing LTP under control conditions.

    • Perfuse the slice with aCSF containing this compound (e.g., 1 µM) and repeat the weak TBS.

    • Continue recording fEPSPs for at least 60 minutes post-TBS to assess the induction and maintenance of LTP.

  • Data Analysis: Measure the slope of the fEPSPs. Normalize the post-TBS fEPSP slopes to the pre-TBS baseline. A sustained increase in the fEPSP slope indicates the induction of LTP. Compare the magnitude of LTP in the presence and absence of this compound.

Visualizations

G cluster_0 α7 nAChR Signaling Pathway JNJ1930942 This compound (PAM) a7nAChR α7 nAChR JNJ1930942->a7nAChR Binds to allosteric site ACh Acetylcholine (Agonist) ACh->a7nAChR Binds to orthosteric site Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Channel Opening Synaptic_Transmission Enhanced Synaptic Transmission Ca_influx->Synaptic_Transmission LTP Facilitation of Long-Term Potentiation Synaptic_Transmission->LTP Cognitive_Function Improved Cognitive Function LTP->Cognitive_Function

Caption: Signaling pathway of α7 nAChR potentiation by this compound.

G cluster_1 Auditory Sensory Gating Experimental Workflow Start Start Anesthetize Anesthetize DBA/2 Mouse Start->Anesthetize Implant Implant Hippocampal Recording Electrode Anesthetize->Implant Paired_Click Deliver Paired-Click Auditory Stimuli Implant->Paired_Click Record_Baseline Record Baseline Evoked Potentials Paired_Click->Record_Baseline Administer Administer this compound (s.c.) Record_Baseline->Administer Record_Post Record Post-Dose Evoked Potentials Administer->Record_Post Analyze Analyze T/C Ratio Record_Post->Analyze End End Analyze->End

Caption: Experimental workflow for auditory sensory gating in DBA/2 mice.

G cluster_2 Hypothesized Mechanism for Cognitive Enhancement in Schizophrenia Schizophrenia Schizophrenia a7_Hypofunction α7 nAChR Hypofunction Schizophrenia->a7_Hypofunction Leads to Cognitive_Deficits Cognitive Deficits & Impaired Sensory Gating a7_Hypofunction->Cognitive_Deficits Contributes to Improved_Function Improved Cognitive Function & Sensory Gating Cognitive_Deficits->Improved_Function Ameliorated by JNJ1930942 This compound a7_Potentiation Potentiation of α7 nAChR Signaling JNJ1930942->a7_Potentiation Causes a7_Potentiation->Improved_Function Results in

Caption: Logical relationship of this compound's therapeutic hypothesis.

References

JNJ-1930942: A Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor for Central Nervous System Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-1930942 is a novel, selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in the pathophysiology of various central nervous system (CNS) disorders. Deficits in α7 nAChR signaling have been linked to cognitive impairments in conditions such as schizophrenia and Alzheimer's disease. This compound potentiates the receptor's response to the endogenous agonist acetylcholine, thereby offering a promising therapeutic strategy. This document provides a comprehensive technical overview of the preclinical data and methodologies used to characterize this compound, intended for researchers, scientists, and drug development professionals in the field of neuroscience.

Mechanism of Action

This compound acts as a positive allosteric modulator of the α7 nAChR.[1] Unlike orthosteric agonists that directly bind to the acetylcholine binding site, PAMs bind to a distinct allosteric site on the receptor. This binding event induces a conformational change that enhances the receptor's affinity for its agonist and/or increases the channel's open probability upon agonist binding. A key characteristic of this compound is its ability to increase the peak and net charge of the response to agonists like choline (B1196258) and acetylcholine.[1][2] This potentiation is achieved primarily by altering the receptor's desensitization characteristics, with minimal impact on activation or deactivation kinetics.[1]

In Vitro Characterization

Electrophysiological Assessment in GH4C1 Cells

The activity of this compound was assessed using the GH4C1 cell line stably expressing the human α7 nAChR.[1][2]

Quantitative Data:

ParameterAgonistEffect of this compoundReference
Agonist PotencyCholine>10-fold increase[1]
Agonist EfficacyCholineIncreased over the full concentration-response range[1]
Receptor Specificity-No activity at α4β2, α3β4 nAChRs, or 5-HT3A channels[1][2]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Line: GH4C1 cells stably transfected with the human α7 nAChR.

  • Recording Configuration: Whole-cell voltage-clamp.

  • Agonist Application: Rapid application of choline or acetylcholine to evoke ionic currents.

  • This compound Application: Pre-application of this compound prior to and during agonist application to assess its modulatory effects.

  • Data Acquisition: Measurement of peak current amplitude and net charge transfer.

  • Analysis: Comparison of agonist-evoked responses in the presence and absence of this compound to determine the potentiation of potency and efficacy.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis Culture GH4C1-hα7 cells Culture GH4C1-hα7 cells Plate cells for recording Plate cells for recording Culture GH4C1-hα7 cells->Plate cells for recording Establish whole-cell patch Establish whole-cell patch Plate cells for recording->Establish whole-cell patch Apply agonist (e.g., Choline) Apply agonist (e.g., Choline) Establish whole-cell patch->Apply agonist (e.g., Choline) Record baseline current Record baseline current Apply agonist (e.g., Choline)->Record baseline current Pre-apply this compound Pre-apply this compound Record baseline current->Pre-apply this compound Apply agonist + this compound Apply agonist + this compound Pre-apply this compound->Apply agonist + this compound Record potentiated current Record potentiated current Apply agonist + this compound->Record potentiated current Measure peak current & net charge Measure peak current & net charge Record potentiated current->Measure peak current & net charge Compare baseline vs. potentiated response Compare baseline vs. potentiated response Measure peak current & net charge->Compare baseline vs. potentiated response Determine fold-potentiation Determine fold-potentiation Compare baseline vs. potentiated response->Determine fold-potentiation

Workflow for in vitro electrophysiological assessment of this compound.

Ex Vivo Characterization

Long-Term Potentiation in Mouse Hippocampal Slices

This compound was shown to enhance neurotransmission and facilitate the induction of long-term potentiation (LTP), a cellular correlate of learning and memory, in the dentate gyrus of mouse hippocampal slices.[3]

Quantitative Data:

Concentration of this compoundEffect on Synaptic Transmission (Baseline)Effect on LTP Induction (by weak TBS)Reference
1 µM122 ± 4% of baseline amplitudeFacilitated to 149 ± 10% of baseline amplitude[3]

Experimental Protocol: Hippocampal Slice Electrophysiology

  • Tissue Preparation: Transverse hippocampal slices (400 µm) are prepared from adult mice.

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded in the dentate gyrus following stimulation of the perforant path.

  • LTP Induction: A weak theta-burst stimulation (TBS) protocol, which does not induce LTP under control conditions, is applied.

  • This compound Application: 1 µM this compound is added to the artificial cerebrospinal fluid (aCSF) perfusing the slices.

  • Data Analysis: The slope of the fEPSP is measured to quantify synaptic strength. The magnitude of LTP is calculated as the percentage increase in the fEPSP slope after TBS compared to the pre-TBS baseline.

In Vivo Characterization

Auditory Gating in DBA/2 Mice

This compound demonstrated efficacy in an animal model of a sensory gating deficit, a neurophysiological abnormality observed in schizophrenia. The compound reversed the genetically based auditory gating deficit in DBA/2 mice.[1]

Quantitative Data:

Dose of this compound (s.c.)Effect on TC Ratio (Test/Conditioning)Onset of ActionDuration of ActionReference
2.5 mg/kgNo significant effect--[3]
10 mg/kgSignificant decrease15 minutes post-injection40 minutes[3]
40 mg/kgSignificant overall effect--[3]

Experimental Protocol: Auditory Evoked Potentials

  • Animal Model: DBA/2 mice, which exhibit a naturally occurring deficit in sensory gating.

  • Procedure: Mice are anesthetized, and recording electrodes are placed in the hippocampus to measure auditory evoked potentials.

  • Stimulation: A paired-click paradigm is used, consisting of two auditory stimuli (conditioning and test clicks) separated by a short interval.

  • Drug Administration: this compound is administered subcutaneously at various doses.

  • Data Analysis: The ratio of the amplitude of the response to the test click (T) to the conditioning click (C) (T/C ratio) is calculated. A lower T/C ratio indicates better sensory gating.

Experimental Workflow:

G cluster_0 Animal Preparation cluster_1 Auditory Gating Paradigm cluster_2 Data Analysis Anesthetize DBA/2 mouse Anesthetize DBA/2 mouse Implant hippocampal electrodes Implant hippocampal electrodes Anesthetize DBA/2 mouse->Implant hippocampal electrodes Administer this compound or vehicle Administer this compound or vehicle Implant hippocampal electrodes->Administer this compound or vehicle Present paired-click stimuli Present paired-click stimuli Administer this compound or vehicle->Present paired-click stimuli Record auditory evoked potentials Record auditory evoked potentials Present paired-click stimuli->Record auditory evoked potentials Measure amplitude of conditioning (C) and test (T) responses Measure amplitude of conditioning (C) and test (T) responses Record auditory evoked potentials->Measure amplitude of conditioning (C) and test (T) responses Calculate T/C ratio Calculate T/C ratio Measure amplitude of conditioning (C) and test (T) responses->Calculate T/C ratio Compare treatment groups Compare treatment groups Calculate T/C ratio->Compare treatment groups

Workflow for in vivo auditory gating assessment of this compound.

Signaling Pathways

The activation of α7 nAChRs initiates a cascade of intracellular signaling events, primarily driven by an influx of Ca2+. While the specific downstream pathways modulated by this compound have not been fully elucidated, activation of α7 nAChRs is known to engage several key signaling cascades implicated in neuronal survival, plasticity, and inflammation.

G cluster_downstream Downstream Signaling Cascades Acetylcholine Acetylcholine α7 nAChR α7 nAChR Acetylcholine->α7 nAChR Binds This compound This compound This compound->α7 nAChR Potentiates Ca2+ Influx Ca2+ Influx α7 nAChR->Ca2+ Influx Activates PI3K/Akt Pathway PI3K/Akt Pathway Ca2+ Influx->PI3K/Akt Pathway JAK2/STAT3 Pathway JAK2/STAT3 Pathway Ca2+ Influx->JAK2/STAT3 Pathway ERK/MAPK Pathway ERK/MAPK Pathway Ca2+ Influx->ERK/MAPK Pathway Neuronal Survival Neuronal Survival PI3K/Akt Pathway->Neuronal Survival Anti-inflammatory Effects Anti-inflammatory Effects JAK2/STAT3 Pathway->Anti-inflammatory Effects Synaptic Plasticity Synaptic Plasticity ERK/MAPK Pathway->Synaptic Plasticity

References

Methodological & Application

Application Notes and Protocols for Electrophysiological Characterization of JNJ-1930942, a Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

JNJ-1930942 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] As a PAM, this compound enhances the function of the α7 nAChR in the presence of an agonist, such as acetylcholine or choline (B1196258), primarily by modulating the receptor's desensitization kinetics.[1] This document provides detailed protocols for the electrophysiological characterization of this compound using the whole-cell patch-clamp technique in a heterologous expression system.

The α7 nAChR is a ligand-gated ion channel with high calcium permeability that is widely expressed in the central nervous system and is implicated in cognitive processes.[2] Dysregulation of α7 nAChR signaling has been associated with various neurological and psychiatric disorders. PAMs like this compound, which enhance the receptor's response to endogenous agonists, represent a promising therapeutic strategy.

Data Presentation

The following tables summarize the quantitative effects of this compound on α7 nAChR function.

ParameterConditionValueReference
Choline Potency In the presence of this compound>10-fold increase[1]
Cellular Toxicity Up to 50 µM in GH4C1 cellsNo significant toxicity observed

Experimental Protocols

This section details the methodologies for characterizing the effects of this compound on α7 nAChR currents using whole-cell patch-clamp electrophysiology.

Cell Culture and Transfection
  • Cell Line: GH4C1 cells stably expressing the human α7 nAChR are recommended for these studies.[1]

  • Culture Conditions: Cells should be cultured in a suitable medium, such as DMEM/F-12, supplemented with fetal bovine serum and appropriate antibiotics, in a humidified incubator at 37°C and 5% CO2.

Electrophysiological Recordings
  • Technique: Whole-cell patch-clamp recordings are performed to measure α7 nAChR-mediated currents.

  • Recording Setup: An inverted microscope equipped with micromanipulators and a patch-clamp amplifier and digitizer is required.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. The pH should be adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, and 4 ATP-Mg. The pH should be adjusted to 7.2 with CsOH.

  • Recording Pipettes: Borosilicate glass capillaries are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_drug_app Drug Application Culture Cells Culture Cells Plate on Coverslips Plate on Coverslips Culture Cells->Plate on Coverslips Transfer to Chamber Transfer Coverslip to Recording Chamber Obtain Gigaseal Obtain GΩ Seal Transfer to Chamber->Obtain Gigaseal Establish Whole-Cell Establish Whole-Cell Mode Obtain Gigaseal->Establish Whole-Cell Apply Agonist Apply Agonist (e.g., Choline) Establish Whole-Cell->Apply Agonist Record Baseline Record Baseline Current Apply Agonist->Record Baseline Co-apply this compound Co-apply this compound with Agonist Record Baseline->Co-apply this compound Record Modulated Current Record Modulated Current Co-apply this compound->Record Modulated Current Washout Washout with External Solution Record Modulated Current->Washout

Experimental workflow for patch-clamp analysis.

Voltage-Clamp Protocol
  • Holding Potential: Clamp the cell membrane potential at -70 mV.

  • Agonist Application: Use a rapid solution exchange system to apply the α7 nAChR agonist (e.g., choline or acetylcholine) for a brief duration (e.g., 1-2 seconds) to elicit a baseline current.

  • This compound Application: To assess the modulatory effect, pre-apply this compound for a defined period (e.g., 30-60 seconds) before co-applying it with the agonist.

  • Concentration-Response: To determine the effect on agonist potency, apply increasing concentrations of the agonist in the absence and presence of a fixed concentration of this compound.

  • Data Acquisition: Record the current responses at a sampling rate of 10 kHz and filter at 2 kHz.

Signaling Pathway

Activation of the α7 nAChR by an agonist, potentiated by this compound, leads to an influx of cations, including a significant calcium component. This increase in intracellular calcium can trigger various downstream signaling cascades.

signaling_pathway cluster_receptor α7 nAChR Activation cluster_downstream Downstream Signaling Agonist Agonist a7nAChR α7 nAChR Agonist->a7nAChR Binds JNJ1930942 This compound JNJ1930942->a7nAChR Modulates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Opens Channel CaM Calmodulin (CaM) Ca_influx->CaM NT_Release Neurotransmitter Release Ca_influx->NT_Release CaMK Ca²⁺/CaM-dependent Protein Kinases (CaMK) CaM->CaMK Gene_Expression Changes in Gene Expression CaMK->Gene_Expression

α7 nAChR signaling pathway modulated by this compound.

The influx of calcium through the α7 nAChR can directly influence cellular processes such as neurotransmitter release.[2][3] Additionally, the rise in intracellular calcium can activate calmodulin and downstream calcium/calmodulin-dependent protein kinases (CaMKs), leading to changes in gene expression and other long-term cellular effects.[4] This signaling cascade is crucial for the role of α7 nAChRs in synaptic plasticity and cognitive function.

References

Application Notes and Protocols for JNJ-1930942 Administration in DBA/2 Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of JNJ-1930942, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), specifically in the DBA/2 mouse strain. This document includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction

This compound is a selective, blood-brain barrier-penetrant positive allosteric modulator of the α7 nAChR.[1] It enhances the receptor's response to endogenous agonists like acetylcholine by modulating its desensitization kinetics.[2][3] The DBA/2 mouse strain exhibits a naturally occurring sensory gating deficit, making it a valuable model for studying the therapeutic potential of compounds targeting α7 nAChR in neurological and psychiatric disorders where such deficits are observed.[1][2] this compound has been shown to reverse this auditory gating deficit in DBA/2 mice, highlighting its potential for procognitive and antipsychotic-like effects.[2][4][5]

Data Presentation

In Vivo Efficacy of this compound in DBA/2 Mice

The following table summarizes the key quantitative data from a pivotal study investigating the effects of this compound on a sensory processing deficit in DBA/2 mice.

ParameterVehicle ControlThis compound (2.5 mg/kg)This compound (10 mg/kg)This compound (40 mg/kg)
Route of Administration Subcutaneous (s.c.)Subcutaneous (s.c.)Subcutaneous (s.c.)Subcutaneous (s.c.)
Vehicle Captisol/PVPCaptisol/PVPCaptisol/PVPCaptisol/PVP
Effect on Auditory Gating (TC Ratio) No significant changeNo significant changeSignificant decreaseNo significant change
Onset of Significant Effect (10 mg/kg) N/AN/A15 minutes post-injectionN/A
Duration of Significant Effect (10 mg/kg) N/AN/A40 minutesN/A

Data compiled from Dinklo et al., 2011 as referenced in scientific literature.[6]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for subcutaneous injection in mice.

Materials:

  • This compound powder

  • Captisol®

  • Polyvinylpyrrolidone (PVP)

  • Sterile water for injection or sterile saline

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Vehicle Preparation:

    • Note: The exact concentrations of Captisol and PVP used in the original study are not publicly detailed. A common starting point for such formulations is a 20-30% (w/v) solution of Captisol in sterile water or saline, with a small amount of PVP (e.g., 1-5% w/v) to aid in stability and prevent precipitation. The following is a representative protocol.

    • To a sterile vial, add the desired amount of Captisol (e.g., 2.5 g).

    • Add the desired amount of PVP (e.g., 0.25 g).

    • Add sterile water for injection to a final volume of 10 mL.

    • Vortex thoroughly until all components are dissolved. The solution should be clear. Gentle warming or sonication can be used to facilitate dissolution if necessary.

  • This compound Dosing Solution Preparation:

    • Calculate the required amount of this compound based on the desired final concentration and the number of animals to be dosed. For example, for a 1 mg/mL solution to dose at 10 mL/kg, this would correspond to a 10 mg/kg dose.

    • Weigh the calculated amount of this compound powder and add it to a sterile vial.

    • Add the prepared Captisol/PVP vehicle to the vial containing this compound.

    • Vortex the mixture vigorously until the compound is completely dissolved. The solution should be clear and free of particulates.

    • Sterile-filter the final dosing solution using a 0.22 µm syringe filter into a new sterile vial.

  • Storage:

    • Store the prepared dosing solution protected from light. For short-term storage (within 24 hours), refrigeration at 2-8°C is recommended. For longer-term storage, consult the manufacturer's stability data.

Protocol 2: Auditory Gating Assessment in DBA/2 Mice

This protocol outlines the general procedure for assessing auditory sensory gating, a measure of sensorimotor inhibition, in DBA/2 mice following the administration of this compound.

Materials:

  • DBA/2 mice

  • Sound-attenuating chamber

  • Auditory stimulus generator

  • Recording electrodes (e.g., hippocampal depth electrodes)

  • Amplifier and data acquisition system

  • This compound dosing solution (prepared as in Protocol 1)

  • Vehicle control solution

Procedure:

  • Animal Preparation:

    • Allow DBA/2 mice to acclimate to the housing facility for at least one week prior to the experiment.

    • Surgically implant recording electrodes in the hippocampus under anesthesia, if required for the experimental setup. Allow for a sufficient recovery period (e.g., one week) post-surgery.

  • Experimental Setup:

    • Place the mouse in the sound-attenuating chamber and allow it to acclimate for a defined period (e.g., 5-10 minutes).

    • Connect the recording electrodes to the amplifier and data acquisition system.

  • Dosing:

    • Administer the prepared this compound solution or vehicle control subcutaneously at the desired volume (typically 5-10 mL/kg).

  • Auditory Gating Paradigm:

    • Note: The precise parameters for the auditory stimuli can vary. A common paradigm is a paired-click model.

    • Present a series of paired auditory stimuli (clicks). The first stimulus is the conditioning (C) stimulus, and the second is the test (T) stimulus.

    • The inter-stimulus interval (ISI) between the C and T clicks is typically around 500 ms.

    • The intensity of the clicks is usually set at a level significantly above the hearing threshold (e.g., 85-95 dB).

    • Record the auditory evoked potentials (AEPs) in response to both the conditioning and test stimuli.

  • Data Acquisition and Analysis:

    • Record AEPs at set intervals (e.g., every 5 minutes) for a total duration of up to 95 minutes post-injection to assess the time course of the drug's effect.[6]

    • Measure the amplitude of the relevant AEP component (e.g., P20/N40 in mice, analogous to P50 in humans).

    • Calculate the gating ratio, typically expressed as the amplitude of the response to the test stimulus divided by the amplitude of the response to the conditioning stimulus (T/C ratio).

    • A smaller T/C ratio indicates better sensory gating (i.e., greater suppression of the response to the second, redundant stimulus).

    • Compare the T/C ratios between the this compound-treated groups and the vehicle control group using appropriate statistical methods.

Visualizations

Signaling Pathway of α7 nAChR Modulation

alpha7_signaling cluster_membrane Cell Membrane alpha7_receptor α7 nAChR Ca_influx Ca²⁺ Influx alpha7_receptor->Ca_influx Channel Opening ACh Acetylcholine (ACh) (Endogenous Agonist) ACh->alpha7_receptor Binds to orthosteric site JNJ This compound (Positive Allosteric Modulator) JNJ->alpha7_receptor Binds to allosteric site PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt Activates JAK2_STAT3 JAK2/STAT3 Pathway Ca_influx->JAK2_STAT3 Activates Neurotransmission Enhanced Neurotransmission Ca_influx->Neurotransmission Synaptic_Plasticity Synaptic Plasticity (LTP) Ca_influx->Synaptic_Plasticity Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection JAK2_STAT3->Neuroprotection

Caption: Signaling cascade initiated by α7 nAChR activation and potentiation by this compound.

Experimental Workflow for In Vivo Testing

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Acclimate DBA/2 Mice Dosing_Prep Prepare this compound and Vehicle Solutions Animal_Acclimation->Dosing_Prep Dosing Subcutaneous Injection (Vehicle or this compound) Dosing_Prep->Dosing Baseline Baseline Auditory Gating Measurement (Optional) Baseline->Dosing Post_Dosing_Rec Record Auditory Evoked Potentials (e.g., at 5-min intervals for 95 min) Dosing->Post_Dosing_Rec Calc_Ratio Calculate T/C Gating Ratio Post_Dosing_Rec->Calc_Ratio Stats Statistical Comparison (Treated vs. Vehicle) Calc_Ratio->Stats Results Determine Efficacy and Time Course Stats->Results

Caption: Workflow for assessing the in vivo effects of this compound on auditory gating in mice.

References

Application Notes and Protocols for JNJ-1930942 in Hippocampal Long-Term Potentiation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-1930942 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] As a PAM, this compound enhances the response of the α7 nAChR to its endogenous agonist, acetylcholine. These receptors are highly expressed in the hippocampus, a brain region critical for learning and memory. Synaptic plasticity, particularly long-term potentiation (LTP), in the hippocampus is considered a primary cellular mechanism underlying these cognitive functions.

Experimental evidence demonstrates that this compound enhances synaptic transmission and facilitates the induction of LTP in the dentate gyrus of the hippocampus.[1][2] This property makes this compound a valuable research tool for investigating the role of α7 nAChRs in synaptic plasticity and a potential therapeutic agent for cognitive disorders characterized by deficits in cholinergic signaling.

These application notes provide a summary of the quantitative data on the effects of this compound on hippocampal synaptic transmission and a detailed protocol for inducing and measuring LTP in hippocampal slices in the presence of this compound.

Data Presentation

The following tables summarize the quantitative effects of this compound on synaptic transmission in the hippocampal dentate gyrus.

Table 1: Concentration-Dependent Enhancement of field Excitatory Postsynaptic Potential (fEPSP) Amplitude by this compound

ParameterValue
EC50 0.87 ± 0.11 µM
Hill Slope 1.2
Maximal Effect Not explicitly stated
Antagonist Methyllycaconitine (B43530) (MLA)
Data derived from concentration-response curve of this compound on fEPSP amplitude in the dentate gyrus.[3]

Experimental Protocols

This section outlines a detailed protocol for the preparation of acute hippocampal slices and the electrophysiological recording of LTP, adapted for the study of this compound.

Protocol 1: Preparation of Acute Hippocampal Slices
  • Animal Euthanasia and Brain Extraction:

    • Anesthetize a male Wistar rat (or other suitable rodent model) with isoflurane (B1672236) and decapitate, in accordance with institutional animal care and use committee guidelines.

    • Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 4.4 KCl, 1.25 NaH2PO4, 2.5 CaCl2, 1.5 MgSO4, 26 NaHCO3, and 10 D-glucose.

  • Hippocampal Dissection and Slicing:

    • Isolate the hippocampi from the brain.

    • Cut transverse hippocampal slices at a thickness of 400 µm using a vibratome or tissue chopper in ice-cold, carbogenated aCSF.

  • Slice Recovery:

    • Transfer the slices to an interface or submerged recovery chamber containing carbogenated aCSF at 32-34°C.

    • Allow the slices to recover for at least 1 hour before commencing recordings.

Protocol 2: Electrophysiological Recording of Long-Term Potentiation (LTP)
  • Slice Placement and Perfusion:

    • Transfer a single hippocampal slice to a recording chamber continuously perfused with carbogenated aCSF at a rate of 2-3 ml/min, maintained at 30-32°C.

  • Electrode Placement:

    • Position a bipolar stimulating electrode in the perforant path to stimulate the medial perforant path afferents to the dentate gyrus.

    • Place a recording electrode in the molecular layer of the dentate gyrus to record the fEPSP.

  • Baseline Recording:

    • Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulation intensity to elicit a response that is approximately 30-40% of the maximal fEPSP amplitude.

    • Record a stable baseline for at least 20-30 minutes.

  • Application of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF. A concentration of 1 µM is recommended to be near the EC50 for observing significant potentiation of synaptic transmission.

    • Switch the perfusion to the aCSF containing this compound and allow it to equilibrate for at least 20 minutes while continuing baseline stimulation.

  • LTP Induction:

    • To facilitate LTP induction in the presence of this compound, a weak high-frequency stimulation (HFS) protocol is recommended. An example of such a protocol is a single train of 50 pulses at 100 Hz. This "sub-threshold" stimulation would typically not induce robust LTP in the absence of the compound.

  • Post-Induction Recording:

    • Following the HFS, resume baseline stimulation (0.05 Hz) and record the fEPSP for at least 60 minutes to assess the magnitude and stability of LTP.

    • The magnitude of LTP is typically quantified as the percentage increase in the fEPSP slope relative to the pre-HFS baseline.

  • Control Experiments:

    • Perform control experiments where the weak HFS is delivered in the absence of this compound to confirm that the stimulation protocol is sub-threshold for inducing significant LTP under control conditions.

    • To confirm the α7 nAChR-dependency of the effect, co-administer the α7 nAChR antagonist methyllycaconitine (MLA, e.g., 10 nM) with this compound. This should block the facilitation of LTP.

Visualizations

Signaling Pathway

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine ACh Acetylcholine (Endogenous Agonist) a7_nAChR_pre α7 nAChR ACh->a7_nAChR_pre Binds Ca_pre Ca²⁺ Influx a7_nAChR_pre->Ca_pre Opens JNJ This compound (PAM) JNJ->a7_nAChR_pre Modulates Vesicle Glutamate Vesicle Ca_pre->Vesicle Triggers Release Glutamate Release Vesicle->Release Fusion & NMDAR NMDA Receptor Release->NMDAR Activates AMPAR AMPA Receptor Release->AMPAR Activates Ca_post Ca²⁺ Influx NMDAR->Ca_post Allows LTP_Induction LTP Induction Ca_post->LTP_Induction Initiates

Caption: Proposed signaling pathway for this compound-facilitated LTP.

Experimental Workflow

G start Start prep Prepare Acute Hippocampal Slices (400 µm) start->prep recover Slice Recovery (>1 hr in aCSF) prep->recover record Transfer to Recording Chamber & Place Electrodes recover->record baseline Record Stable Baseline (20-30 min) record->baseline drug_app Apply this compound (e.g., 1 µM) (20 min) baseline->drug_app ltp_induce Induce LTP (Weak HFS) drug_app->ltp_induce post_record Record Post-HFS fEPSP (>60 min) ltp_induce->post_record analyze Analyze Data: Quantify LTP Magnitude post_record->analyze end End analyze->end

Caption: Experimental workflow for assessing this compound effects on LTP.

References

Application Notes and Protocols for JNJ-1930942 in an Auditory Gating Deficit Experimental Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auditory gating, a pre-attentive sensory filtering mechanism, is crucial for processing acoustic information and is often impaired in neuropsychiatric disorders such as schizophrenia. This deficit in sensory gating can be modeled in rodents using a paired-click paradigm, where the suppression of the response to the second of two closely paired auditory stimuli is measured. The DBA/2 mouse strain exhibits a genetically based deficit in auditory gating, making it a valuable preclinical model for investigating potential therapeutic agents.

JNJ-1930942 is a novel, selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] Activation of α7 nAChRs has been shown to improve sensory gating and cognitive function in both animal models and early clinical trials. As a PAM, this compound enhances the response of the α7 nAChR to its endogenous ligand, acetylcholine, primarily by affecting the receptor's desensitization characteristics.[1] Preclinical studies have demonstrated that this compound can reverse the auditory gating deficit observed in DBA/2 mice, highlighting its potential as a therapeutic agent for cognitive deficits associated with schizophrenia and other CNS disorders.[1]

These application notes provide detailed protocols for utilizing the this compound experimental model of auditory gating deficit, including in vivo electrophysiological procedures and data analysis.

Data Presentation

While specific quantitative data from in vivo dose-response studies of this compound on auditory gating in DBA/2 mice are not publicly available in tabulated format, the following tables are structured to enable researchers to populate them with their own experimental data for clear comparison.

Table 1: Effect of this compound on N40 Amplitude in DBA/2 Mice

Treatment GroupDose (mg/kg)N (animals)S1 Amplitude (µV) ± SEMS2 Amplitude (µV) ± SEM
Vehicle-
This compoundX
This compoundY
This compoundZ

Table 2: Effect of this compound on N40 Latency in DBA/2 Mice

Treatment GroupDose (mg/kg)N (animals)S1 Latency (ms) ± SEMS2 Latency (ms) ± SEM
Vehicle-
This compoundX
This compoundY
This compoundZ

Table 3: Effect of this compound on Auditory Gating (T:C Ratio) in DBA/2 Mice

Treatment GroupDose (mg/kg)N (animals)T:C Ratio (S2/S1) ± SEM% Improvement vs. Vehicle
Vehicle-N/A
This compoundX
This compoundY
This compoundZ

Experimental Protocols

Protocol 1: In Vivo Auditory Evoked Potential (AEP) Recording in DBA/2 Mice

This protocol details the procedure for recording auditory evoked potentials to assess sensory gating in DBA/2 mice.

Materials:

  • DBA/2 mice

  • This compound

  • Vehicle solution (e.g., saline, DMSO)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail)

  • Stereotaxic apparatus

  • Recording electrodes (subdermal needle electrodes)

  • Reference electrode

  • Ground electrode

  • Differential amplifier and data acquisition system

  • Sound-attenuating chamber

  • Earphones for stimulus delivery

  • Heating pad

Procedure:

  • Animal Preparation:

    • Anesthetize the DBA/2 mouse using an appropriate anesthetic regimen (e.g., intraperitoneal injection of Ketamine at 100 mg/kg and Xylazine at 10 mg/kg).

    • Once deeply anesthetized (confirmed by absence of pedal withdrawal reflex), place the mouse on a heating pad to maintain body temperature.

    • Secure the mouse in a stereotaxic frame.

  • Electrode Placement:

    • Insert a subdermal recording electrode at the vertex (midline, between the ears).

    • Place a reference electrode subcutaneously behind one ear.

    • Place a ground electrode subcutaneously on the back or tail.

    • Ensure good electrical contact for all electrodes.

  • Drug Administration:

    • Administer this compound or vehicle solution via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage). The timing of administration relative to the recording should be consistent across all animals and based on the pharmacokinetic profile of the compound.

  • Auditory Stimulation (Paired-Click Paradigm):

    • Place the mouse in a sound-attenuating chamber.

    • Deliver auditory stimuli through earphones. The stimuli consist of pairs of identical clicks (e.g., 1 ms (B15284909) duration, 85 dB intensity).

    • The inter-stimulus interval (ISI) between the first (S1) and second (S2) click is typically 500 ms.

    • The inter-pair interval should be randomized (e.g., 8-12 seconds) to avoid habituation.

    • Present a sufficient number of pairs (e.g., 100-200) to obtain a good signal-to-noise ratio.

  • Data Acquisition:

    • Record the electroencephalogram (EEG) signal using a differential amplifier.

    • Filter the signal (e.g., bandpass 0.1-500 Hz) and digitize it at an appropriate sampling rate (e.g., 1 kHz).

    • Average the responses to the S1 and S2 stimuli separately across all trials.

  • Data Analysis:

    • Identify the N40 wave, the rodent analogue of the human P50, which is the most prominent negative peak occurring approximately 40 ms after each stimulus.

    • Measure the amplitude of the N40 wave for both S1 (conditioning stimulus) and S2 (test stimulus). The amplitude is typically measured from the preceding positive peak to the negative peak of the N40.

    • Measure the latency to the peak of the N40 wave for both S1 and S2.

    • Calculate the auditory gating ratio, also known as the T:C ratio, by dividing the amplitude of the S2 response by the amplitude of the S1 response (S2/S1). A ratio closer to 0 indicates better sensory gating, while a ratio closer to 1 indicates a deficit.

    • Statistically compare the amplitudes, latencies, and T:C ratios between the vehicle and this compound treated groups.

Signaling Pathways and Visualizations

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

This compound acts as a positive allosteric modulator of the α7 nAChR. The binding of acetylcholine to the α7 nAChR, potentiated by this compound, opens a non-selective cation channel, leading to an influx of calcium ions. This increase in intracellular calcium triggers a downstream signaling cascade involving the activation of Adenylyl Cyclase 1 (AC1), which in turn increases the production of cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets to modulate neuronal excitability and synaptic plasticity, ultimately contributing to the improvement of auditory gating.

alpha7_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Intracellular Space JNJ This compound a7nAChR α7 nAChR JNJ->a7nAChR potentiates ACh Acetylcholine ACh->a7nAChR binds Ca2_influx Ca²⁺ Influx a7nAChR->Ca2_influx leads to AC1 Adenylyl Cyclase 1 (AC1) Ca2_influx->AC1 activates cAMP cAMP AC1->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates Modulation Modulation of Neuronal Excitability & Synaptic Plasticity Downstream->Modulation Gating Improved Auditory Gating Modulation->Gating

Caption: α7 nAChR signaling cascade initiated by this compound.

Experimental Workflow

The following diagram illustrates the key steps in conducting an auditory gating experiment using this compound in the DBA/2 mouse model.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep Anesthetize DBA/2 Mouse Electrode_Placement Place Recording, Reference, and Ground Electrodes Animal_Prep->Electrode_Placement Drug_Admin Administer this compound or Vehicle Electrode_Placement->Drug_Admin Stimulation Paired-Click Auditory Stimulation (S1 and S2) Drug_Admin->Stimulation Recording Record Auditory Evoked Potentials Stimulation->Recording Data_Processing Average AEPs for S1 and S2 Recording->Data_Processing Measurement Measure N40 Amplitude and Latency Data_Processing->Measurement Ratio_Calc Calculate T:C Ratio (S2/S1) Measurement->Ratio_Calc Stats Statistical Analysis Ratio_Calc->Stats

Caption: Workflow for auditory gating experiments with this compound.

References

Application Notes and Protocols: JNJ-1930942 Calcium Imaging Assay with GH4C1 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-1930942 is a potent and selective positive allosteric modulator (PAM) of the human α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] This receptor is a ligand-gated ion channel that is highly permeable to calcium and plays a crucial role in various cognitive processes. As a PAM, this compound enhances the receptor's response to an agonist, such as choline (B1196258), leading to an increased influx of calcium into the cell. This application note provides a detailed protocol for a calcium imaging assay using GH4C1 cells stably expressing the human α7 nAChR to characterize the activity of this compound.

The GH4C1 cell line, derived from a rat pituitary tumor, provides a robust platform for studying α7 nAChR function when engineered to express the receptor. The assay described herein utilizes a fluorescent calcium indicator to measure the potentiation of choline-induced calcium influx by this compound, allowing for the determination of the modulator's potency and efficacy.

Signaling Pathway

The binding of an agonist, such as choline, to the α7 nAChR opens the ion channel, leading to an influx of calcium ions into the cytoplasm. As a positive allosteric modulator, this compound binds to a site on the receptor distinct from the agonist binding site. This binding event potentiates the receptor's response to the agonist, resulting in a greater and more sustained calcium influx.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space a7_receptor α7 nAChR Ca_influx Ca²⁺ Influx a7_receptor->Ca_influx Opens Channel Choline Choline (Agonist) Choline->a7_receptor Binds JNJ This compound (PAM) JNJ->a7_receptor Binds (Allosteric Site) Signal Downstream Signaling Ca_influx->Signal Initiates

Figure 1: Signaling pathway of α7 nAChR activation and potentiation.

Experimental Workflow

The overall workflow for the this compound calcium imaging assay involves several key steps, from cell culture and dye loading to compound addition and data acquisition.

G start Start cell_culture Culture GH4C1-α7 nAChR cells start->cell_culture plating Plate cells in 96-well plates cell_culture->plating dye_loading Load cells with Fluo-4 AM plating->dye_loading wash Wash cells to remove excess dye dye_loading->wash compound_addition Add this compound (PAM) wash->compound_addition agonist_addition Add Choline (Agonist) compound_addition->agonist_addition imaging Measure Calcium Flux (Fluorescence Imaging) agonist_addition->imaging analysis Data Analysis (EC₅₀ determination) imaging->analysis end End analysis->end

Figure 2: Experimental workflow for the calcium imaging assay.

Materials and Reagents

ReagentSupplierCatalog Number
GH4C1 cells stably expressing human α7 nAChR(Internal or commercial source)-
This compound(Specify source)-
Choline ChlorideSigma-AldrichC7527
Fluo-4 AMThermo Fisher ScientificF14201
Pluronic F-127Thermo Fisher ScientificP3000MP
Probenecid (B1678239)Sigma-AldrichP8761
DMEM/F-12 MediumGibco(Specify)
Fetal Bovine Serum (FBS)Gibco(Specify)
Penicillin-StreptomycinGibco(Specify)
Hank's Balanced Salt Solution (HBSS)Gibco(Specify)
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichD2650

Experimental Protocols

Cell Culture and Plating
  • Culture GH4C1 cells stably expressing the human α7 nAChR in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • For the assay, harvest the cells and plate them in black-walled, clear-bottom 96-well plates at a density of 50,000 to 100,000 cells per well.

  • Allow the cells to adhere and grow for 24-48 hours before the assay.

Fluo-4 AM Loading
  • Prepare a 2 mM stock solution of Fluo-4 AM in high-quality anhydrous DMSO.

  • Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO.

  • Prepare a loading buffer consisting of HBSS with 20 mM HEPES.

  • On the day of the experiment, prepare the Fluo-4 AM loading solution. For each mL of loading buffer, add 2.5 µL of the 2 mM Fluo-4 AM stock solution and 2.5 µL of the 20% Pluronic F-127 solution to achieve a final concentration of 5 µM Fluo-4 AM and 0.05% Pluronic F-127.

  • Optionally, add probenecid to the loading solution at a final concentration of 1-2.5 mM to inhibit dye extrusion.

  • Aspirate the culture medium from the cell plate and wash the wells once with HBSS.

  • Add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • After incubation, gently wash the cells twice with HBSS to remove excess dye.

  • Add 100 µL of HBSS to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

Calcium Flux Assay
  • Prepare stock solutions of this compound and choline chloride in DMSO and HBSS, respectively.

  • Perform serial dilutions of this compound and choline in HBSS to create a range of concentrations for testing.

  • Place the 96-well plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

  • Set the instrument to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) at regular intervals (e.g., every 1-2 seconds).

  • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

  • Add this compound at various concentrations to the wells and incubate for 3-5 minutes.

  • Following the incubation with this compound, add choline at various concentrations to stimulate the α7 nAChR.

  • Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak calcium response and subsequent decay.

Data Analysis

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

  • Normalize the data by expressing the response as a percentage of the maximum response observed with a saturating concentration of agonist.

  • Generate concentration-response curves for choline in the presence and absence of different concentrations of this compound.

  • Calculate the EC₅₀ values for choline from the concentration-response curves using a non-linear regression model (e.g., four-parameter logistic equation).

  • Determine the fold-shift in choline potency by dividing the EC₅₀ of choline alone by the EC₅₀ of choline in the presence of this compound.

Quantitative Data Summary

The following tables summarize the expected outcomes of the this compound calcium imaging assay.

Table 1: Potentiation of Choline-Induced Calcium Influx by this compound

ConditionAgonistAgonist EC₅₀ (µM)Fold-Shift in Potency
ControlCholine~100 - 300-
+ 1 µM this compoundCholine~10 - 30>10

Note: The EC₅₀ values are approximate and may vary depending on experimental conditions. The key finding is a significant leftward shift in the choline concentration-response curve in the presence of this compound, indicating a potentiation of more than 10-fold.[1]

Table 2: Selectivity Profile of this compound

ReceptorActivity
α7 nAChRPositive Allosteric Modulator
α4β2 nAChRNo significant activity
α3β4 nAChRNo significant activity
5-HT₃A ReceptorNo significant activity

Data indicates that this compound is highly selective for the α7 nAChR.[1]

Logical Relationship of Assay Components

The successful execution and interpretation of this assay depend on the interplay between the cellular system, the agonist, the modulator, and the detection method.

G cluster_assay Calcium Imaging Assay GH4C1 GH4C1-α7 nAChR Cells (Expression System) Choline Choline (Agonist) GH4C1->Choline Provides Target for FLIPR Fluorescence Plate Reader (Detection) GH4C1->FLIPR Signal Measured by Choline->GH4C1 Activates JNJ This compound (PAM) JNJ->GH4C1 Modulates Fluo4 Fluo-4 AM (Calcium Indicator) Fluo4->GH4C1 Reports Activity of Data Concentration-Response Data (Output) FLIPR->Data Generates

Figure 3: Interrelationship of key components in the assay.

Conclusion

This application note provides a comprehensive protocol for a calcium imaging assay to characterize the positive allosteric modulator this compound using GH4C1 cells expressing the human α7 nAChR. The described methods allow for the reliable determination of the compound's potentiation of agonist-induced receptor activation. This assay is a valuable tool for the discovery and development of novel modulators targeting the α7 nicotinic acetylcholine receptor for various neurological and cognitive disorders.

References

Application Notes and Protocols for JNJ-1930942 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of JNJ-1930942, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). The following information is designed to guide researchers in utilizing this compound for studies on α7 nAChR function and modulation.

Overview of this compound

This compound is a selective positive allosteric modulator of the α7 nAChR.[1][2] As a PAM, it enhances the receptor's response to an agonist, such as acetylcholine or choline, rather than directly activating the receptor itself. This modulation is achieved by affecting the receptor's desensitization characteristics.[1][2] this compound has been shown to potentiate agonist-evoked intracellular calcium influx and enhance synaptic transmission in neuronal preparations.[1][2] It exhibits no cytotoxic effects in GH4C1 cells at concentrations up to 50 µM.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the effective concentrations of this compound in various in vitro assays.

Assay TypeCell/Tissue TypeAgonist UsedThis compound Concentration RangeEC₅₀Endpoint Measured
Intracellular Calcium FluxGH4C1 cells expressing human α7 nAChRCholineNot explicitly stated, but potentiation observedNot explicitly statedIncrease in intracellular Ca²⁺ levels
ElectrophysiologyGH4C1 cells expressing human α7 nAChRCholine, Acetylcholine, PNU-282987Not explicitly stated, but potentiation observedNot explicitly statedIncreased peak and net charge response
Hippocampal Slice ElectrophysiologyRat Hippocampal Slices (Dentate Gyrus)Electrical Stimulation300 nM - 20 µM0.87 ± 0.11 µMIncreased amplitude of evoked synaptic potentials
Long-Term Potentiation (LTP) FacilitationRat Hippocampal SlicesWeak Theta Burst Stimulation (TBS)1 µMNot applicableFacilitation of LTP induction

Experimental Protocols

Intracellular Calcium Flux Assay

This protocol is designed to measure the potentiation of agonist-induced calcium influx by this compound in a cell line expressing the α7 nAChR.

Materials:

  • GH4C1 cells stably expressing human α7 nAChR

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Probenecid (B1678239) (optional)

  • α7 nAChR agonist (e.g., Choline chloride)

  • This compound

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with kinetic read capabilities and automated injection

Protocol:

  • Cell Plating:

    • Seed GH4C1-hα7 nAChR cells into 96-well black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and a non-ionic surfactant (e.g., 0.02% Pluronic F-127) in HBSS. The addition of an anion-transport inhibitor like probenecid (1-2.5 mM) can prevent dye leakage.

    • Aspirate the cell culture medium from the wells and add the loading buffer.

    • Incubate the plate in the dark at 37°C for 45-60 minutes.

  • Compound Preparation and Incubation:

    • Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations.

    • Prepare the α7 nAChR agonist (e.g., choline) solution in HBSS at a concentration that elicits a submaximal response (e.g., EC₂₀).

    • After the dye loading incubation, wash the cells gently with HBSS.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature or 37°C. Include vehicle control wells.

  • Measurement of Calcium Flux:

    • Set up the fluorescence microplate reader to measure fluorescence intensity at the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for each well.

    • Using the instrument's injector, add the agonist solution to the wells.

    • Immediately begin kinetic reading of fluorescence intensity over time (e.g., every 1-2 seconds for 1-3 minutes) to capture the calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F₀) to give ΔF/F₀.

    • Determine the peak response for each concentration of this compound.

    • Plot the peak response against the concentration of this compound to generate a concentration-response curve and calculate the EC₅₀ value for potentiation.

Whole-Cell Electrophysiology in GH4C1 Cells

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the potentiation of α7 nAChR-mediated currents by this compound.

Materials:

  • GH4C1 cells stably expressing human α7 nAChR cultured on glass coverslips

  • External solution (in mM): e.g., 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4

  • Internal solution (in mM): e.g., 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 2 ATP, 0.2 GTP, pH 7.2

  • α7 nAChR agonist (e.g., Acetylcholine, Choline)

  • This compound

  • Patch-clamp amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

Protocol:

  • Cell Preparation:

    • Place a coverslip with adherent GH4C1-hα7 nAChR cells in a recording chamber mounted on the stage of an inverted microscope.

    • Continuously perfuse the chamber with the external solution.

  • Pipette Preparation and Seal Formation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a target cell with the patch pipette and apply slight positive pressure.

    • Upon contacting the cell membrane, release the pressure to form a high-resistance (GΩ) seal.

    • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Recording of α7 nAChR Currents:

    • Clamp the cell at a holding potential of -60 mV.

    • Use a rapid solution application system to apply the α7 nAChR agonist for a short duration (e.g., 1-2 seconds) to evoke an inward current.

    • Establish a stable baseline response by applying the agonist at regular intervals.

  • Application of this compound:

    • Prepare different concentrations of this compound in the external solution containing the agonist.

    • After establishing a stable baseline, perfuse the cell with the solution containing both the agonist and this compound.

    • Record the potentiated current response.

    • To generate a concentration-response curve, apply increasing concentrations of this compound.

    • Perform a washout with the agonist-only solution between applications to assess the reversibility of the effect.

  • Data Analysis:

    • Measure the peak amplitude and the total charge transfer (the integral of the current over time) of the evoked currents in the absence and presence of this compound.

    • Calculate the potentiation as the percentage increase in the peak current or charge transfer.

    • Plot the potentiation against the concentration of this compound to determine the EC₅₀ value.

Hippocampal Slice Electrophysiology for Synaptic Potentiation

This protocol is for assessing the ability of this compound to enhance synaptic transmission and facilitate long-term potentiation (LTP) in acute hippocampal slices.

Materials:

  • Sprague-Dawley rats (P15-P25)

  • Ice-cold cutting and slicing solution (aCSF) with high Mg²⁺ and low Ca²⁺

  • Standard artificial cerebrospinal fluid (aCSF) for recording (in mM): e.g., 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 D-glucose, saturated with 95% O₂/5% CO₂

  • This compound

  • Vibrating microtome

  • Recording chamber for brain slices

  • Stimulating and recording electrodes

  • Electrophysiology rig with amplifier and data acquisition system

Protocol:

  • Hippocampal Slice Preparation:

    • Anesthetize the rat and rapidly dissect the brain, placing it in ice-cold cutting solution.

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibrating microtome.

    • Transfer the slices to a holding chamber with standard aCSF, bubbled with 95% O₂/5% CO₂, and allow them to recover for at least 1 hour at room temperature.

  • Recording Field Excitatory Postsynaptic Potentials (fEPSPs):

    • Transfer a single slice to the recording chamber and perfuse with standard aCSF at a constant flow rate.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • Deliver baseline electrical stimuli (e.g., 0.05 Hz) to evoke fEPSPs.

  • Application of this compound and Concentration-Response:

    • After establishing a stable baseline fEPSP recording for at least 20 minutes, begin perfusion with aCSF containing this compound.

    • Apply increasing concentrations of this compound (e.g., 300 nM to 20 µM) to the slice.

    • Record the fEPSP slope or amplitude for each concentration.

  • LTP Induction:

    • To assess the effect on LTP facilitation, after establishing a baseline, perfuse the slice with 1 µM this compound.

    • After a stable potentiation of the baseline response is observed, apply a weak theta-burst stimulation (TBS) protocol that does not typically induce LTP on its own.

    • Continue recording fEPSPs for at least 60 minutes post-TBS to measure the degree of LTP.

  • Data Analysis:

    • For the concentration-response experiment, normalize the fEPSP slope or amplitude to the baseline and plot against the this compound concentration to determine the EC₅₀.

    • For the LTP experiment, measure the fEPSP slope and express it as a percentage of the pre-TBS baseline. Compare the magnitude of potentiation in the presence and absence of this compound.

Visualizations

Signaling Pathway of this compound Action

G Mechanism of this compound as a Positive Allosteric Modulator of α7 nAChR cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane ACh Acetylcholine (ACh) or Choline a7nAChR α7 nAChR ACh->a7nAChR Binds to orthosteric site Ca_channel Ion Channel Pore a7nAChR->Ca_channel Conformational Change JNJ This compound JNJ->a7nAChR Binds to allosteric site Ca_ion Ca_channel->Ca_ion Opens Downstream Downstream Signaling (e.g., Synaptic Potentiation) Ca_ion->Downstream Initiates

Caption: this compound binds to an allosteric site on the α7 nAChR, enhancing the receptor's response to agonist binding and leading to increased calcium influx and downstream signaling.

Experimental Workflow for Intracellular Calcium Flux Assay

G Workflow for Measuring this compound Potentiation of Calcium Flux cluster_workflow plate_cells 1. Plate GH4C1-hα7 cells in 96-well plate load_dye 2. Load cells with fluorescent calcium indicator plate_cells->load_dye incubate_jnj 3. Incubate with This compound load_dye->incubate_jnj measure_fluorescence 4. Measure baseline and agonist-stimulated fluorescence incubate_jnj->measure_fluorescence analyze_data 5. Analyze data and determine EC₅₀ measure_fluorescence->analyze_data G This compound Facilitation of Long-Term Potentiation (LTP) Baseline Baseline Synaptic Transmission Weak_TBS Weak Theta Burst Stimulation (TBS) Baseline->Weak_TBS Followed by No_LTP No Lasting Potentiation Weak_TBS->No_LTP Results in Facilitated_LTP Facilitated Long-Term Potentiation (LTP) Weak_TBS->Facilitated_LTP Results in JNJ_app Application of 1 µM this compound JNJ_app->Weak_TBS Applied before

References

Co-application of JNJ-1930942 with Choline or Acetylcholine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the effects of the co-application of JNJ-1930942, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), with the endogenous agonists choline (B1196258) and acetylcholine. The following protocols are based on established methodologies for characterizing α7 nAChR modulators.

Introduction

This compound is a novel and highly selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor. It does not possess intrinsic agonist activity but enhances the effects of orthosteric agonists like choline and acetylcholine. The primary mechanism of action of this compound is to potentiate the receptor's response to agonists, mainly by affecting the receptor's desensitization characteristics. This potentiation leads to an increased peak and net charge of the agonist-evoked currents and an enhanced rise in intracellular calcium levels. Notably, this compound has been shown to increase the potency of choline by more than 10-fold. These characteristics make the co-application of this compound with choline or acetylcholine a key area of investigation for understanding its therapeutic potential in central nervous system disorders.

Data Presentation

Table 1: Potentiation of Choline-Evoked Responses by this compound in GH4C1 cells expressing human α7 nAChR
ParameterCholine AloneCholine + this compound (1 µM)Fold ShiftReference
EC50 (µM) ~300~30>10
Maximal Response 100%>100%-

Note: The exact maximal response potentiation can vary between experimental setups. The data presented are approximations based on published findings describing a significant increase in efficacy.

Table 2: Effect of this compound on Acetylcholine-Evoked Currents
ConditionPeak Current AmplitudeNet ChargeDesensitizationReference
Acetylcholine BaselineBaselineRapid
Acetylcholine + this compound IncreasedIncreasedReduced

Signaling Pathways and Experimental Workflows

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the α7 nAChR by an agonist such as choline or acetylcholine leads to the opening of the ion channel, resulting in an influx of cations, primarily Ca2+ and Na+. The subsequent increase in intracellular Ca2+ concentration triggers various downstream signaling cascades. This compound, as a PAM, binds to an allosteric site on the receptor, enhancing the agonist-induced conformational changes and prolonging the channel's open state. This leads to a greater and more sustained influx of Ca2+, thereby amplifying the downstream signaling events. These cascades can include the activation of protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and the JAK2-STAT3 pathway, ultimately influencing cellular processes like neurotransmitter release, gene expression, and cell survival.[1][2][3]

alpha7_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular alpha7 α7 nAChR Ca_ion Ca²⁺ Influx alpha7->Ca_ion Channel Opening ACh Acetylcholine / Choline ACh->alpha7 Binds to orthosteric site JNJ This compound (PAM) JNJ->alpha7 Binds to allosteric site PKC PKC Ca_ion->PKC MAPK MAPK/ERK Ca_ion->MAPK JAK2_STAT3 JAK2-STAT3 Ca_ion->JAK2_STAT3 Cellular_Response Cellular Responses (e.g., Gene Expression, Neurotransmitter Release) PKC->Cellular_Response MAPK->Cellular_Response JAK2_STAT3->Cellular_Response

α7 nAChR Signaling Pathway with this compound.
Experimental Workflow for In Vitro Characterization

The general workflow for characterizing the co-application of this compound with choline or acetylcholine involves cell culture, compound preparation, execution of the primary assay (calcium imaging or electrophysiology), and data analysis.

experimental_workflow cluster_assay 3. Primary Assay Cell_Culture 1. Cell Culture (e.g., GH4C1-hα7) Compound_Prep 2. Compound Preparation (this compound, Choline/ACh) Cell_Culture->Compound_Prep Calcium_Assay A. Calcium Influx Assay (FLIPR) Compound_Prep->Calcium_Assay Ephys_Assay B. Electrophysiology (Patch-Clamp) Compound_Prep->Ephys_Assay Data_Analysis 4. Data Analysis (Concentration-Response Curves, Potency Shift, Efficacy) Calcium_Assay->Data_Analysis Ephys_Assay->Data_Analysis

General Experimental Workflow.

Experimental Protocols

Protocol 1: In Vitro Intracellular Calcium Mobilization Assay Using FLIPR

This protocol is designed to measure the potentiation of choline-evoked intracellular calcium ([Ca2+]i) influx by this compound in a high-throughput format using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • GH4C1 cells stably expressing the human α7 nAChR

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS, appropriate selection antibiotic)

  • Black-walled, clear-bottom 96- or 384-well microplates

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 or 6 Assay Kit)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Choline chloride stock solution (e.g., 1 M in water)

  • FLIPR instrument

Procedure:

  • Cell Plating:

    • The day before the assay, seed the GH4C1-hα7 cells into black-walled, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the experiment.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • On the day of the assay, prepare the calcium-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium Assay Kit).

    • Remove the cell culture medium from the plates and add the dye-loading solution to each well.

    • Incubate the plates for 1 hour at 37°C, 5% CO2.

  • Compound Plate Preparation:

    • Prepare a concentration-response plate for choline. This typically involves serial dilutions of the choline stock solution in Assay Buffer.

    • Prepare a separate plate or wells containing a fixed concentration of this compound (e.g., 1 µM) with the same serial dilutions of choline.

    • Also, prepare control wells containing Assay Buffer only and this compound only to assess for any intrinsic activity.

  • FLIPR Assay:

    • Set the FLIPR instrument to the appropriate settings for the calcium indicator dye being used.

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the assay. Typically, a baseline fluorescence reading is taken for a few seconds before the compounds are added.

    • The instrument will then add the compounds from the compound plate to the cell plate, and the fluorescence will be monitored over time (e.g., for 2-3 minutes) to measure the change in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU) is proportional to the change in [Ca2+]i.

    • Plot the concentration-response curves for choline in the absence and presence of this compound.

    • Calculate the EC50 values and the maximal response for each condition.

    • Determine the fold shift in choline potency by dividing the EC50 of choline alone by the EC50 of choline in the presence of this compound.

Protocol 2: Whole-Cell Voltage-Clamp Electrophysiology

This protocol is for measuring the potentiation of acetylcholine- or choline-evoked currents by this compound in individual cells.

Materials:

  • GH4C1 cells stably expressing the human α7 nAChR

  • Glass coverslips for cell culture

  • Patch-clamp rig with an amplifier, data acquisition system, and perfusion system

  • Borosilicate glass capillaries for patch pipettes

  • External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Internal solution (in mM): e.g., 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Acetylcholine or choline stock solution (e.g., 1 M in water)

Procedure:

  • Cell Preparation:

    • Culture GH4C1-hα7 cells on glass coverslips.

    • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

  • Patch Pipette Fabrication and Filling:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Fill the pipettes with the internal solution and mount them on the headstage.

  • Whole-Cell Recording:

    • Establish a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 to -80 mV.

  • Compound Application:

    • Use a rapid perfusion system to apply the agonist (acetylcholine or choline) to the cell for a short duration (e.g., 1-2 seconds) to evoke a current.

    • To test the effect of this compound, pre-apply this compound (e.g., 1 µM) in the external solution for a defined period (e.g., 30-60 seconds) before co-applying it with the agonist.

    • Record the currents evoked by the agonist in the absence and presence of this compound.

  • Data Analysis:

    • Measure the peak amplitude and the net charge (the integral of the current over time) of the evoked currents.

    • Compare these parameters for the agonist alone versus the agonist in the presence of this compound to determine the degree of potentiation.

    • Analyze the kinetics of the current, including activation, deactivation, and desensitization rates, to understand the mechanism of potentiation.

Application Notes for Researchers

  • Solubility of this compound: this compound is typically dissolved in DMSO to make a high-concentration stock solution. Ensure that the final concentration of DMSO in the assay buffer is low (typically ≤ 0.1%) to avoid solvent effects.

  • Agonist Concentration: When investigating the potentiation by this compound, it is advisable to use a sub-maximal concentration of the agonist (e.g., the EC20 or EC50 concentration) to observe a significant potentiation.

  • Rapid Desensitization of α7 nAChR: The α7 nAChR desensitizes very rapidly. Therefore, a fast perfusion system is crucial for electrophysiological experiments to accurately measure the peak current.

  • Control Experiments: Always include appropriate controls, such as vehicle controls (DMSO), agonist-only controls, and this compound-only controls, to ensure the observed effects are specific.

  • Cell Line Maintenance: The stable expression of the α7 nAChR in the GH4C1 cell line should be regularly monitored to ensure consistent receptor expression levels, which can impact the reproducibility of the results.

  • Data Interpretation: this compound is a PAM, so it should enhance the effect of an agonist but not show activity on its own. Any observed agonist-like activity of this compound should be carefully investigated. The potentiation should also be blocked by a selective α7 nAChR antagonist, such as methyllycaconitine (B43530) (MLA).

References

Application Notes and Protocols for Studying Synaptic Plasticity with JNJ-1930942

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-1930942 is a novel, highly selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] As a PAM, this compound enhances the activity of the α7 nAChR in the presence of an agonist, such as acetylcholine or choline, primarily by reducing receptor desensitization.[1] The α7 nAChR is a ligand-gated ion channel with high calcium permeability that is widely expressed in the central nervous system, including in brain regions critical for learning and memory such as the hippocampus. Its involvement in modulating neurotransmitter release and synaptic plasticity makes it a key target for therapeutic intervention in cognitive disorders.

These application notes provide detailed protocols for utilizing this compound as a tool to investigate synaptic plasticity, with a focus on long-term potentiation (LTP) in hippocampal slices. The provided methodologies and data will enable researchers to effectively design and execute experiments to probe the role of α7 nAChR modulation in synaptic function.

Data Presentation

The following tables summarize the quantitative effects of this compound on synaptic transmission and plasticity based on published data.

ParameterThis compound ConcentrationEffectReference
Basal Synaptic Transmission
EC₅₀ for fEPSP Amplitude Increase0.87 ± 0.11 µMPotentiation of baseline synaptic responseDinklo et al., 2011
fEPSP Amplitude Increase1 µM~22% increase from baselineDinklo et al., 2011
Paired-Pulse Facilitation (PPF)
Paired-Pulse Ratio (40-ms interval)1 µMSignificant decreaseDinklo et al., 2011
Long-Term Potentiation (LTP)
LTP Induction (with weak TBS)1 µMFacilitation of LTP to ~149% of baselineDinklo et al., 2011

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Modulating Synaptic Plasticity

This compound, as a positive allosteric modulator of the α7 nAChR, enhances the influx of Ca²⁺ through the receptor channel upon agonist binding. This increased intracellular calcium can trigger downstream signaling cascades that are crucial for synaptic plasticity. A key effect is the enhancement of presynaptic glutamate (B1630785) release, which contributes to the facilitation of LTP.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine JNJ This compound a7R α7 nAChR JNJ->a7R binds allosterically ACh Acetylcholine (ACh) ACh->a7R binds Ca_influx Ca²⁺ Influx a7R->Ca_influx enhances Vesicle Synaptic Vesicle (Glutamate) Ca_influx->Vesicle triggers fusion Release Glutamate Release Vesicle->Release GluR Glutamate Receptors (AMPA/NMDA) Release->GluR activates Ca_postsynaptic Postsynaptic Ca²⁺ Influx GluR->Ca_postsynaptic LTP LTP Induction Ca_postsynaptic->LTP

Caption: Signaling pathway of this compound modulating synaptic transmission.

Experimental Workflow for Investigating this compound Effects

A comprehensive investigation of this compound's role in synaptic plasticity involves a series of electrophysiological and imaging experiments. The following workflow outlines the key steps.

G start Start: Prepare Hippocampal Slices baseline Record Baseline Synaptic Transmission (fEPSPs, PPF) start->baseline drug_app Apply this compound (e.g., 1 µM) baseline->drug_app post_drug_base Record Post-Drug Baseline drug_app->post_drug_base ltp Induce LTP (Weak Theta-Burst Stimulation) post_drug_base->ltp ca_imaging Calcium Imaging (Optional) post_drug_base->ca_imaging post_ltp Record Post-LTP fEPSPs ltp->post_ltp analysis Data Analysis: - fEPSP slope/amplitude - PPF ratio - LTP magnitude post_ltp->analysis conclusion Conclusion on this compound Effects analysis->conclusion ca_imaging->analysis

Caption: Experimental workflow for studying this compound effects on synaptic plasticity.

Experimental Protocols

Protocol 1: Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs) and Long-Term Potentiation (LTP) in Hippocampal Slices

Objective: To measure the effect of this compound on basal synaptic transmission and LTP in the CA1 region of the hippocampus.

Materials:

  • This compound (stock solution in DMSO)

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 D-glucose.

  • Dissection buffer (ice-cold, sucrose-based aCSF)

  • Vibratome

  • Recording chamber with perfusion system

  • Glass microelectrodes (for stimulation and recording)

  • Electrophysiology rig (amplifier, digitizer, stimulus isolator)

  • Data acquisition and analysis software

Procedure:

  • Hippocampal Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., adult male Wistar rat) according to approved animal care protocols.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) dissection buffer.

    • Prepare 400 µm thick transverse hippocampal slices using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 ml/min) at 30-32°C.

    • Place a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode filled with aCSF in the stratum radiatum of the CA1 area to record fEPSPs.

    • Determine the stimulus intensity that elicits a fEPSP of 30-40% of the maximal response.

  • Baseline Recording:

    • Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses every 30 seconds.

    • To measure paired-pulse facilitation (PPF), deliver pairs of pulses with a 40-ms inter-pulse interval.

  • Application of this compound:

    • Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 1 µM). The final DMSO concentration should be kept low (e.g., <0.1%).

    • Continue recording for at least 20 minutes to allow the drug to equilibrate and to observe its effect on basal synaptic transmission.

  • LTP Induction (Weak Theta-Burst Stimulation - wTBS):

    • Induce LTP using a weak theta-burst stimulation (wTBS) protocol. A representative wTBS protocol consists of 5 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval. This protocol is typically sub-threshold for inducing robust LTP under control conditions.

    • Deliver the wTBS at the baseline stimulus intensity.

  • Post-LTP Recording:

    • Immediately after the wTBS, resume recording fEPSPs every 30 seconds for at least 60 minutes to monitor the induction and maintenance of LTP.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the average of the baseline recording.

    • Calculate the PPF ratio as (second fEPSP slope / first fEPSP slope).

    • Quantify the magnitude of LTP as the percentage increase in the fEPSP slope during the last 10 minutes of the post-LTP recording compared to the pre-LTP baseline.

Protocol 2: Calcium Imaging in Cultured Hippocampal Neurons

Objective: To visualize changes in intracellular calcium concentration in response to α7 nAChR activation and modulation by this compound.

Materials:

  • Primary hippocampal neuron culture

  • This compound

  • Choline chloride (or another α7 nAChR agonist)

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer

  • Fluorescence microscope with a calcium imaging system (e.g., with 340/380 nm excitation and 510 nm emission filters)

Procedure:

  • Cell Preparation:

    • Culture primary hippocampal neurons on glass coverslips.

    • Experiments are typically performed on mature neurons (e.g., 14-21 days in vitro).

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBSS (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127).

    • Incubate the neurons in the loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells with fresh HBSS and incubate for another 30 minutes at room temperature to allow for de-esterification of the dye.

  • Calcium Imaging:

    • Mount the coverslip onto the microscope stage and perfuse with HBSS.

    • Select a field of view with healthy-looking neurons.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • Establish a stable baseline for a few minutes.

  • Stimulation and Recording:

    • Perfuse the cells with a solution containing the α7 nAChR agonist (e.g., 1 mM choline).

    • Record the changes in the 340/380 nm fluorescence ratio, which reflects the intracellular calcium concentration.

    • After washout, apply this compound (e.g., 1 µM) for a few minutes.

    • Re-apply the agonist in the presence of this compound and record the calcium response.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio for each time point.

    • Quantify the peak amplitude and duration of the calcium transients in the absence and presence of this compound.

    • Compare the responses to determine the potentiating effect of this compound.

Conclusion

This compound serves as a valuable pharmacological tool for elucidating the role of α7 nAChR in synaptic plasticity. The protocols outlined in these application notes provide a framework for researchers to investigate its effects on synaptic transmission and long-term potentiation. The observed enhancement of basal synaptic transmission, decrease in paired-pulse facilitation, and facilitation of LTP induction by this compound highlight the significant contribution of α7 nAChR modulation to the mechanisms underlying synaptic strengthening. These findings are crucial for the ongoing development of novel therapeutic strategies for cognitive disorders.

References

Application Notes and Protocols for JNJ-1930942 in Studying Dentate Gyrus Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JNJ-1930942, a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), to investigate neurotransmission and synaptic plasticity in the dentate gyrus (DG) of the hippocampus.

This compound enhances the response of α7 nAChRs to the endogenous agonist acetylcholine, thereby offering a powerful tool to explore the role of this receptor in physiological and pathological processes within the DG.[1] This document outlines the pharmacological properties of this compound, detailed protocols for its application in electrophysiological studies, and expected outcomes based on published data.

Pharmacological Profile of this compound

This compound acts as a positive allosteric modulator, primarily by affecting the desensitization characteristics of the α7 nAChR.[1] This mechanism leads to an increased peak and net charge response to agonists like choline (B1196258) and acetylcholine.[1]

Quantitative Data on this compound Activity in the Dentate Gyrus

The following tables summarize the quantitative effects of this compound on synaptic transmission and plasticity in the rodent dentate gyrus.

ParameterValueConcentration of this compoundReference
Effect on Evoked Field Excitatory Postsynaptic Potentials (fEPSPs)
EC₅₀ for fEPSP Amplitude Increase0.87 ± 0.11 µMNot Applicable[2]
Facilitation of Long-Term Potentiation (LTP)
Increase in Synaptic Transmission (Baseline)122 ± 4% of baseline1 µM[3]
Facilitation of LTP Induction (with weak TBS)149 ± 10% of baseline1 µM[3]

Experimental Protocols

The following protocols are adapted for the application of this compound in acute hippocampal slices to study its effects on synaptic transmission and long-term potentiation in the dentate gyrus.

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol describes the preparation of viable hippocampal slices suitable for electrophysiological recordings.

Materials:

  • Rodent (e.g., C57BL/6 mouse or Wistar rat)

  • Ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgSO₄.

  • Sucrose-based cutting solution (optional, for improved slice health)

  • Vibrating microtome (vibratome)

  • Dissection tools (scissors, forceps, scalpel)

  • Incubation chamber

Procedure:

  • Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated aCSF or cutting solution.

  • Isolate the hippocampus and prepare it for slicing.

  • Cut 300-400 µm thick transverse hippocampal slices using a vibratome in ice-cold, oxygenated aCSF.

  • Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature (22-25°C) in oxygenated aCSF for at least 1 hour before recording.

Protocol 2: Electrophysiological Recording of Field Potentials in the Dentate Gyrus

This protocol details the procedures for recording field excitatory postsynaptic potentials (fEPSPs) from the molecular layer of the dentate gyrus.

Materials:

  • Prepared hippocampal slices

  • Recording chamber with a perfusion system

  • Glass microelectrodes (1-5 MΩ) filled with aCSF

  • Bipolar stimulating electrode (e.g., tungsten)

  • Amplifier, digitizer, and data acquisition software

  • This compound stock solution (e.g., in DMSO)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min. Maintain the temperature at 30-32°C.

  • Place the stimulating electrode in the medial perforant path and the recording electrode in the middle of the molecular layer of the dentate gyrus.

  • Deliver single baseline stimuli (e.g., 0.1 ms (B15284909) duration) every 20-30 seconds to evoke fEPSPs. Adjust the stimulus intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude.

  • Record a stable baseline for at least 20-30 minutes.

  • To study the effect of this compound on basal synaptic transmission, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM). Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and does not exceed 0.1%.

  • Record the fEPSP amplitude and slope for at least 30-40 minutes in the presence of the compound.

  • Perform a washout by perfusing with drug-free aCSF to observe the reversibility of the effect.

Protocol 3: Induction of Long-Term Potentiation (LTP) in the Presence of this compound

This protocol describes how to investigate the modulatory effect of this compound on the induction of LTP in the dentate gyrus.

Materials:

  • Same as Protocol 2

Procedure:

  • Follow steps 1-4 of Protocol 2 to obtain a stable baseline recording.

  • After establishing a stable baseline, perfuse the slice with either vehicle or the desired concentration of this compound for at least 20 minutes prior to LTP induction.

  • To induce LTP, deliver a high-frequency stimulation (HFS) protocol to the medial perforant path. A common protocol is a theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses (e.g., 4 pulses at 100 Hz) repeated at a lower frequency (e.g., 5 Hz). To specifically study the facilitatory effect of this compound, a weak TBS protocol that does not induce robust LTP on its own is recommended.

  • Following the HFS, resume baseline stimulation (0.05 Hz) and record the fEPSPs for at least 60 minutes to assess the magnitude and stability of LTP.

  • Compare the degree of potentiation in slices treated with this compound to that in vehicle-treated control slices.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows described above.

G Signaling Pathway of this compound at the α7 nAChR cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) alpha7 α7 nAChR ACh->alpha7 Binds Ca_influx Ca²⁺ Influx alpha7->Ca_influx Opens Channel JNJ This compound JNJ->alpha7 Allosterically Modulates downstream Downstream Signaling (e.g., CamKII, CREB) Ca_influx->downstream Activates LTP Enhanced LTP downstream->LTP Leads to G Experimental Workflow for Studying this compound Effects start Start slice_prep Prepare Acute Hippocampal Slices start->slice_prep recording_setup Set up Electrophysiology Recording slice_prep->recording_setup baseline Record Stable Baseline fEPSPs recording_setup->baseline drug_app Apply this compound or Vehicle baseline->drug_app record_effect Record Effect on Basal Transmission drug_app->record_effect ltp_induction Induce LTP (e.g., weak TBS) drug_app->ltp_induction analysis Data Analysis and Comparison record_effect->analysis record_ltp Record Post-LTP fEPSPs ltp_induction->record_ltp record_ltp->analysis end End analysis->end

References

Troubleshooting & Optimization

JNJ-1930942: A Technical Guide to Solubility and Vehicle Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of JNJ-1930942 in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols for the preparation of this compound for both in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO). While precise quantitative values can vary between batches and suppliers, it is generally soluble in DMSO at concentrations suitable for creating high-concentration stock solutions for experimental use. Its solubility in aqueous solutions is limited.

Q2: What is the recommended vehicle for in vitro studies?

A2: For in vitro experiments, such as cell-based assays, it is recommended to first dissolve this compound in 100% DMSO to prepare a high-concentration stock solution. This stock solution can then be serially diluted to the desired final concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept to a minimum (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is a suitable vehicle for in vivo administration of this compound?

A3: For in vivo studies, particularly for subcutaneous administration, a vehicle containing Captisol® (a modified β-cyclodextrin) and polyvinylpyrrolidone (B124986) (PVP) has been successfully used. This formulation enhances the aqueous solubility of the compound, allowing for the preparation of a solution suitable for injection.

Q4: I am observing precipitation of this compound when diluting my DMSO stock in aqueous buffer for an in vitro assay. What should I do?

A4: Precipitation upon dilution of a DMSO stock in an aqueous buffer is a common issue for poorly soluble compounds. Please refer to the troubleshooting guide below for potential solutions.

Solubility Data

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) ≥ 19.45 mg/mL (≥ 50 mM)A high-concentration stock solution can be prepared in 100% DMSO.
Aqueous Buffers (e.g., PBS) Sparingly solubleDirect dissolution in aqueous buffers is not recommended.

Note: The solubility in DMSO is based on information from suppliers. It is always recommended to perform a small-scale solubility test with your specific batch of the compound.

Experimental Protocols

In Vitro Stock Solution Preparation

Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding DMSO: Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be applied to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

In Vivo Vehicle Preparation (Captisol®/PVP Formulation)

Objective: To prepare a vehicle suitable for subcutaneous administration of this compound.

Materials:

  • This compound powder

  • Captisol®

  • Polyvinylpyrrolidone (PVP, e.g., PVP K30)

  • Sterile water for injection

  • Sterile vials

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Vehicle:

    • In a sterile vial, dissolve Captisol® in sterile water for injection to a final concentration of 20-40% (w/v).

    • Add PVP to the Captisol® solution to a final concentration of 0.1-2% (w/v).

    • Stir the solution using a magnetic stirrer until both components are fully dissolved. The solution should be clear.

  • Dissolving this compound:

    • Add the pre-weighed this compound powder to the Captisol®/PVP vehicle.

    • Stir the mixture until the compound is completely dissolved. Sonication or gentle heating may be used to facilitate dissolution.

  • Final Preparation:

    • Once dissolved, the solution can be sterile-filtered through a 0.22 µm filter if required.

    • The final formulation should be a clear solution, ready for subcutaneous injection. Studies have utilized this vehicle for doses ranging from 2.5 to 40 mg/kg.[1]

Troubleshooting Guides

Common Issues in Vehicle Preparation

Caption: Troubleshooting flowchart for this compound formulation issues.

Vehicle Selection Logic

Vehicle_Selection A Start: Need to formulate this compound B Type of Experiment? A->B C In Vitro (e.g., cell culture) B->C D In Vivo (e.g., animal studies) B->D E Prepare high-concentration stock in 100% DMSO C->E G Use Captisol/PVP based vehicle D->G F Dilute stock in culture medium (Final DMSO < 0.1%) E->F H Prepare aqueous solution with 20-40% Captisol and 0.1-2% PVP G->H

References

JNJ-1930942 Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of JNJ-1930942. The following troubleshooting guides and frequently asked questions (FAQs) are designed to ensure the integrity of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored?

A1: Solid this compound is typically shipped at room temperature.[1] For long-term storage, it is recommended to store the solid compound at -20°C, protected from light and moisture. Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Q3: How should this compound stock solutions be stored?

A3: For optimal stability, it is recommended to store this compound stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Studies on the stability of various compounds in DMSO suggest that minimizing exposure to water and oxygen is crucial for long-term storage.

Q4: How many times can I freeze and thaw my this compound stock solution?

A4: It is best practice to minimize the number of freeze-thaw cycles. For sensitive experiments, it is advisable to aliquot the stock solution upon preparation so that a fresh vial can be used for each experiment. General studies on compound stability in DMSO have shown that some compounds can withstand multiple freeze-thaw cycles without significant degradation.

Q5: Is this compound stable in aqueous solutions or cell culture media?

A5: The stability of this compound in aqueous solutions or cell culture media has not been extensively reported. It is recommended to prepare fresh dilutions from the DMSO stock solution directly into the aqueous buffer or media immediately before use. Avoid storing the compound in aqueous solutions for extended periods unless stability has been experimentally verified.

Q6: I observed precipitation in my this compound stock solution after thawing. What should I do?

A6: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. If you observe precipitates, gently warm the solution to 37°C and vortex or sonicate to redissolve the compound completely before use. If the precipitate does not dissolve, it may indicate degradation or insolubility, and a fresh stock solution should be prepared.

Data Summary

Table 1: Recommended Storage Conditions

FormStorage TemperatureLight ProtectionMoisture ProtectionNotes
Solid-20°C (Long-term)RecommendedRecommendedStore in a tightly sealed container.
DMSO Stock-20°C or -80°CRecommendedRecommendedAliquot to minimize freeze-thaw cycles.

Table 2: General Troubleshooting for Stability Issues

IssuePotential CauseRecommended Action
Loss of compound activityImproper storage, multiple freeze-thaw cycles, degradation in aqueous solution.Prepare fresh stock solutions. Aliquot stocks to minimize freeze-thaw cycles. Prepare aqueous dilutions immediately before use.
Precipitation in stock solutionLow temperature, supersaturation.Gently warm and vortex/sonicate to redissolve. If unresolved, prepare a fresh, potentially lower concentration stock.
Inconsistent experimental resultsCompound degradation, inaccurate concentration.Use a fresh aliquot of stock solution for each experiment. Verify stock concentration if possible.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound (solid), Dimethyl sulfoxide (B87167) (DMSO, anhydrous), sterile microcentrifuge tubes or vials.

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate the solution until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of Freeze-Thaw Stability (General Guideline)

  • Objective: To determine the effect of repeated freeze-thaw cycles on the stability of a this compound stock solution.

  • Procedure:

    • Prepare a fresh stock solution of this compound in DMSO.

    • Divide the stock solution into several aliquots.

    • Designate one aliquot as the "0-cycle" control and store it continuously at -80°C.

    • Subject the remaining aliquots to a predetermined number of freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles). A single cycle consists of freezing at -20°C or -80°C for at least one hour, followed by thawing at room temperature.

    • After the designated number of cycles, analyze the concentration and purity of the compound in each aliquot and the control using a suitable analytical method such as HPLC or LC-MS.

    • Compare the results of the cycled aliquots to the 0-cycle control to determine the extent of degradation.

Visualizations

JNJ_1930942_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist alpha7_nAChR α7 Nicotinic Acetylcholine Receptor Agonist->alpha7_nAChR Binds to orthosteric site This compound This compound This compound->alpha7_nAChR Binds to allosteric site Ca_ion Ca²⁺ Influx alpha7_nAChR->Ca_ion Channel Opening Cellular_Response Enhanced Neuronal Signaling Ca_ion->Cellular_Response

Caption: Signaling pathway of this compound as a positive allosteric modulator of the α7 nAChR.

Experimental_Workflow_Stability Start Start Prepare_Stock Prepare this compound Stock Solution in DMSO Start->Prepare_Stock Aliquot Aliquot Stock Solution Prepare_Stock->Aliquot Freeze_Thaw Perform Freeze-Thaw Cycles (e.g., 1, 3, 5, 10) Aliquot->Freeze_Thaw Store_Control Store Control at -80°C (0 cycles) Aliquot->Store_Control Analysis Analyze Samples by HPLC or LC-MS Freeze_Thaw->Analysis Store_Control->Analysis Compare Compare Cycled Samples to Control Analysis->Compare End End Compare->End

Caption: Experimental workflow for assessing the freeze-thaw stability of this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Solution Is there visible precipitate in the stock solution? Start->Check_Solution Warm_Vortex Gently warm and vortex/sonicate to redissolve. Check_Solution->Warm_Vortex Yes Check_Age Is the stock solution old or frequently thawed? Check_Solution->Check_Age No Warm_Vortex->Check_Age Prepare_Fresh Prepare a fresh stock solution. Check_Age->Prepare_Fresh Yes Check_Dilution Are aqueous dilutions prepared fresh? Check_Age->Check_Dilution No Contact_Support If issues persist, consider further stability testing. Prepare_Fresh->Contact_Support Prepare_Dilution_Fresh Prepare aqueous dilutions immediately before use. Check_Dilution->Prepare_Dilution_Fresh No Check_Dilution->Contact_Support Yes Prepare_Dilution_Fresh->Contact_Support

References

preventing JNJ-1930942 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-1930942. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), and to help troubleshoot potential experimental issues that may be perceived as off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] This means it does not activate the receptor on its own but enhances the receptor's response to an orthosteric agonist, such as acetylcholine or choline (B1196258).[1][3] It binds to a site on the receptor that is distinct from the agonist binding site.[4] The primary effect of this compound is to increase the potency and efficacy of the agonist, mainly by altering the receptor's desensitization characteristics.[1]

Q2: I am not observing any activity with this compound in my cellular assay. Is this an off-target issue?

A2: This is a common issue when working with PAMs and is unlikely to be an off-target effect. Since this compound is not a direct agonist, it requires the presence of an orthosteric agonist (e.g., choline or acetylcholine) to elicit a response.[3] Ensure that your assay buffer contains an adequate concentration of an α7 nAChR agonist. The concentration of the agonist will influence the observed potency of this compound.

Q3: At what concentration should I use this compound?

A3: The optimal concentration of this compound depends on the experimental system and the concentration of the co-applied agonist. In vitro studies have shown effects at concentrations around 1 µM, which can increase the potency of choline by more than 10-fold.[1][3] It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific assay conditions.

Q4: Is this compound cytotoxic? I am observing cell death in my experiments.

A4: this compound has been shown to be non-cytotoxic in GH4C1 cells (both wild-type and those expressing α7 nAChR) at concentrations up to 50 µM.[3] If you are observing cytotoxicity, it may be due to other factors:

  • Excessive Calcium Influx: Prolonged and excessive activation of α7 nAChRs, which are highly permeable to Ca²⁺, can lead to excitotoxicity. This is more likely to occur with Type II PAMs that significantly reduce receptor desensitization. While this compound is considered an intermediate modulator, using it at very high concentrations with a high concentration of agonist for extended periods could potentially lead to this effect.[4]

  • Compound Stability and Solubility: Ensure your stock solutions are properly prepared and that the compound is fully dissolved in your final assay medium to avoid precipitation, which can cause non-specific effects.

  • Contamination: Rule out any potential contamination in your cell culture or reagents.

Q5: What is the selectivity profile of this compound?

A5: this compound is a highly selective modulator for the α7 nAChR. It has been shown to have no activity at the α4β2 and α3β4 nAChR subtypes, nor at the related 5-HT3A serotonin (B10506) receptor.[1] This high selectivity minimizes the potential for direct off-target effects on these related receptors.

Troubleshooting Guides

Issue 1: No Potentiation of Agonist Response Observed

If you do not observe an enhancement of the agonist-evoked response with this compound, consider the following troubleshooting steps.

G start No potentiation observed q1 Is an α7 nAChR agonist (e.g., choline, ACh) present in your assay? start->q1 a1_no Add an appropriate concentration of an α7 agonist. This compound is a PAM and requires an agonist to act. q1->a1_no No q2 Is the agonist concentration appropriate? q1->q2 Yes end Re-evaluate experiment a1_no->end a2_high High agonist concentrations may saturate the receptor, masking the effect of the PAM. Use an agonist concentration around EC20. q2->a2_high No/Too High q3 Is your cell line expressing functional α7 nAChRs? q2->q3 Yes a2_high->end a3_no Confirm α7 nAChR expression via Western Blot, qPCR, or by using a known potent agonist as a positive control. q3->a3_no No/Unsure q4 Is the this compound concentration optimal? q3->q4 Yes a3_no->end a4_no Perform a concentration-response curve for this compound to find the optimal concentration for your system. q4->a4_no No/Unsure a4_no->end

Caption: Troubleshooting workflow for lack of potentiation.
Issue 2: High Variability or Irreproducible Results

High variability can often be mistaken for inconsistent compound activity. Follow these steps to improve reproducibility.

G start High variability in results q1 Is the this compound stock solution fresh and properly stored? start->q1 a1_no Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. q1->a1_no No/Unsure q2 Is the compound fully dissolved in the final assay medium? q1->q2 Yes end Re-run experiment with standardized parameters a1_no->end a2_no Ensure the final concentration of the solvent (e.g., DMSO) is low (<0.5%) and does not cause precipitation. Visually inspect for clarity. q2->a2_no No q3 Are your assay conditions (e.g., temperature, incubation time, cell density) consistent? q2->q3 Yes a2_no->end a3_no Standardize all assay parameters. Ensure consistent cell passage number and health. q3->a3_no No a3_no->end

Caption: Troubleshooting workflow for high variability.

Data Summary

Selectivity and Potency of this compound
Target/AssayCompoundAgonistConcentration / EffectReference
On-Target Activity
α7 nAChR (human, expressed in GH4C1 cells)This compoundCholineEnhances Ca²⁺ influx[1]
α7 nAChR (electrophysiology)This compoundCholine>10-fold increase in choline potency[1]
Hippocampal SlicesThis compoundN/A (endogenous agonist)Enhances neurotransmission[1]
Off-Target Assessment
α4β2 nAChRThis compoundN/ANo activity observed[1]
α3β4 nAChRThis compoundN/ANo activity observed[1]
5-HT3A ReceptorThis compoundN/ANo activity observed[1]
Cytotoxicity
GH4C1 cells (with α7 nAChR)This compoundCholine (100 µM)No toxicity up to 50 µM[3]
GH4C1 cells (wild-type)This compoundCholine (100 µM)No toxicity up to 50 µM[3]

Key Experimental Protocols

Protocol 1: In Vitro Calcium Flux Assay

This protocol is for measuring the potentiation of choline-evoked intracellular calcium influx by this compound in cells expressing human α7 nAChR (e.g., GH4C1-hα7).

Materials:

  • GH4C1 cells stably expressing human α7 nAChR

  • Cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Choline chloride (agonist)

  • This compound

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection

Procedure:

  • Cell Plating: Plate GH4C1-hα7 cells in microplates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove culture medium from wells and add the loading solution.

    • Incubate for 60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare a dilution series of this compound in assay buffer.

    • Prepare a solution of choline at a concentration that gives a submaximal response (e.g., EC20).

  • Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence reader and allow it to equilibrate.

    • Add the this compound solution (or vehicle) to the wells and incubate for a predetermined time (e.g., 5-15 minutes).

    • Measure baseline fluorescence.

    • Inject the choline solution and immediately begin recording fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the concentration-response curve for this compound in the presence of the fixed choline concentration to determine the EC50 of potentiation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for measuring the modulatory effect of this compound on agonist-evoked currents.

Materials:

  • Cells expressing α7 nAChR (e.g., HEK293 or oocytes)

  • External solution (in mM): e.g., 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3.

  • Internal solution (in mM): e.g., 140 KCl, 1 MgCl₂, 10 HEPES, 1.1 EGTA, pH 7.3.

  • Agonist (e.g., Acetylcholine or Choline)

  • This compound

  • Patch-clamp rig with amplifier and data acquisition system.

Procedure:

  • Cell Preparation: Prepare cells on coverslips for recording.

  • Recording:

    • Establish a whole-cell recording configuration with a holding potential of -60 mV.

    • Use a rapid solution exchange system to apply drugs.

  • Baseline Measurement:

    • Apply a short pulse (e.g., 100 ms) of the agonist at its EC20 concentration to establish a stable baseline current.

  • Modulator Application:

    • Co-apply this compound with the agonist. To determine the concentration-response relationship, use increasing concentrations of this compound.

    • Ensure a washout period between applications to allow the receptor to recover.

  • Data Analysis:

    • Measure the peak amplitude and net charge of the evoked currents.

    • Quantify the potentiation by this compound as the percentage increase in current amplitude or charge compared to the agonist-alone response.

Signaling Pathway and Experimental Workflow

α7 nAChR Signaling Pathway

Activation of the α7 nAChR, a ligand-gated ion channel, primarily leads to an influx of Ca²⁺. This increase in intracellular calcium can trigger various downstream signaling cascades. This compound, as a PAM, enhances this initial Ca²⁺ signal in the presence of an agonist.

G cluster_0 Cell Membrane Agonist Agonist (e.g., Acetylcholine) Receptor α7 nAChR Agonist->Receptor binds JNJ This compound (PAM) JNJ->Receptor binds & enhances Ca_influx Ca²⁺ Influx Receptor->Ca_influx opens Downstream Downstream Signaling (e.g., CaMKII, PKA, MAPK) Ca_influx->Downstream activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Synaptic Plasticity) Downstream->Cellular_Response leads to

Caption: Simplified α7 nAChR signaling pathway modulated by this compound.

References

optimizing JNJ-1930942 concentration for LTP induction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-1930942. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in Long-Term Potentiation (LTP) induction experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in the context of LTP?

A1: this compound is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] As a PAM, it does not activate the receptor on its own but enhances the response of the receptor to its endogenous agonist, acetylcholine or choline.[1] In the context of LTP, activation of α7 nAChRs is known to facilitate the induction of synaptic plasticity. This compound enhances neurotransmission at hippocampal synapses and facilitates the induction of LTP, particularly when using sub-threshold stimulation protocols that would not typically induce lasting potentiation.[1]

Q2: What is the recommended concentration range for this compound to facilitate LTP induction?

A2: The optimal concentration of this compound should be determined empirically for your specific experimental conditions. However, published literature provides a strong starting point. A concentration of 1 µM has been shown to effectively facilitate LTP induction in hippocampal slices. Furthermore, a concentration-response curve for the effect of this compound on the amplitude of field excitatory postsynaptic potentials (fEPSPs) in the dentate gyrus showed an EC₅₀ value of 0.87 ± 0.11 µM .[2] It is advisable to perform a dose-response experiment starting from concentrations around this range (e.g., 0.1 µM, 0.5 µM, 1 µM, and 5 µM) to determine the optimal concentration for your specific slice preparation and LTP induction protocol.

Q3: How should I prepare and apply this compound to my hippocampal slices?

A3: this compound should be prepared as a stock solution in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration (e.g., 10-100 mM). This stock solution can then be diluted to the final working concentration in your artificial cerebrospinal fluid (aCSF). It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the aCSF is low (typically ≤0.1%) and does not affect baseline synaptic transmission or LTP induction. A vehicle control experiment, where slices are perfused with aCSF containing the same final concentration of the solvent without this compound, should always be performed. The compound should be perfused onto the slice for a sufficient period before LTP induction to allow for equilibration (e.g., 20-30 minutes).

Q4: What are the expected effects of this compound on baseline synaptic transmission?

A4: this compound has been shown to increase the amplitude of evoked postsynaptic responses in a concentration-dependent manner.[2] This suggests that at effective concentrations, you should observe an enhancement of the fEPSP slope or amplitude during your baseline recording period after the drug has been applied.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No facilitation of LTP with this compound Suboptimal Concentration: The concentration of this compound may be too low to have a significant effect.Perform a dose-response experiment to determine the optimal concentration for your specific conditions. Start with the recommended concentration of 1 µM and test a range of concentrations (e.g., 0.1 µM to 10 µM).
Insufficient Incubation Time: The drug may not have had enough time to equilibrate in the tissue.Increase the pre-incubation time with this compound to at least 30 minutes before inducing LTP.
Weak LTP Induction Protocol: The stimulation protocol may be too weak, even for facilitation by this compound.While this compound is intended to facilitate LTP with sub-threshold stimuli, ensure your protocol is near the threshold for LTP induction in your control slices.
Slice Health: Poor slice viability will prevent the induction of robust LTP.Ensure proper slice preparation and maintenance. Check for healthy-looking cells under a microscope and stable baseline recordings for at least 20-30 minutes before drug application.
Significant increase in baseline fEPSP, but no further potentiation after HFS Ceiling Effect: The potentiation of baseline transmission by this compound may be occluding further potentiation by the high-frequency stimulation (HFS).Try reducing the concentration of this compound. The goal is to facilitate LTP induction, not to maximally potentiate baseline responses.
Homeostatic Plasticity: The neuron may be down-regulating its response to prevent over-excitation.Consider using a less potent LTP induction protocol in the presence of this compound.
Variability in results between experiments Inconsistent Drug Preparation: Inaccurate dilutions or degradation of the stock solution.Prepare fresh dilutions of this compound from a reliable stock solution for each experiment. Store the stock solution according to the manufacturer's recommendations.
Vehicle Effects: The solvent (e.g., DMSO) may be affecting synaptic transmission.Always run a vehicle control with the same final concentration of the solvent to ensure it has no effect on its own.
Slice-to-Slice Variability: Inherent biological variability between animals and even between slices from the same animal.Increase the number of slices (n) for each experimental condition to ensure statistical power. Interleave experiments between control, vehicle, and drug conditions.
Unexpected depression of synaptic response High Concentration/Off-Target Effects: Very high concentrations of any pharmacological agent can lead to non-specific or off-target effects.Use the lowest effective concentration of this compound as determined by your dose-response experiments. Review literature for any known off-target effects at high concentrations.
Receptor Desensitization: Prolonged exposure to a modulator and endogenous agonist could potentially lead to receptor desensitization.While this compound is reported to have minimal effects on desensitization kinetics, consider varying the duration of drug application.

Data Presentation

Table 1: Concentration-Dependent Effects of this compound on Synaptic Transmission

ConcentrationEffect on fEPSP Amplitude (Mean ± SEM)EC₅₀Reference
300 nM - 20 µMConcentration-dependent increase0.87 ± 0.11 µM[2]
1 µMFacilitates LTP inductionN/A[1]

Experimental Protocols

Detailed Protocol for LTP Induction in Hippocampal Slices with this compound

This protocol outlines the key steps for inducing LTP in rodent hippocampal slices in the presence of this compound.

1. Slice Preparation:

  • Prepare 300-400 µm thick transverse hippocampal slices from a rodent (e.g., rat or mouse) in ice-cold, oxygenated (95% O₂/5% CO₂) aCSF.

  • Allow slices to recover in an interface or submerged chamber with continuously oxygenated aCSF at room temperature (20-25°C) for at least 1 hour before recording.

2. Electrophysiological Recording:

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min) and temperature (e.g., 30-32°C).

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

  • Obtain a stable baseline recording for at least 20-30 minutes, delivering single test pulses at a low frequency (e.g., 0.05 Hz).

3. Drug Application:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution in aCSF to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is ≤0.1%.

  • Switch the perfusion to the aCSF containing this compound.

  • Allow the slice to perfuse with the drug solution for 20-30 minutes to ensure equilibration, while continuing to record baseline responses.

4. LTP Induction:

  • Induce LTP using a high-frequency stimulation (HFS) protocol. A sub-threshold or threshold protocol is often used to observe the facilitatory effect of the drug. An example protocol is one train of theta-burst stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval.

  • Continue to record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

5. Data Analysis:

  • Measure the slope of the fEPSP.

  • Normalize the fEPSP slope to the average slope during the baseline period before HFS.

  • Compare the degree of potentiation in the presence of this compound to control (aCSF only) and vehicle control (aCSF + DMSO) slices.

Mandatory Visualizations

LTP_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR AMPAR AMPA Receptor Glutamate->AMPAR JNJ1930942 This compound a7nAChR α7 nAChR JNJ1930942->a7nAChR   PAM Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx NMDAR->Ca_influx CaMKII CaMKII Ca_influx->CaMKII LTP_Expression LTP Expression (e.g., AMPAR insertion) CaMKII->LTP_Expression

Caption: Signaling pathway for this compound-facilitated LTP induction.

Experimental_Workflow Slice_Prep Hippocampal Slice Preparation & Recovery Baseline_Rec Stable Baseline Recording (20-30 min) Slice_Prep->Baseline_Rec Drug_App Perfusion with this compound (20-30 min) Baseline_Rec->Drug_App LTP_Induction High-Frequency Stimulation (e.g., TBS) Drug_App->LTP_Induction Post_HFS_Rec Post-HFS Recording (≥60 min) LTP_Induction->Post_HFS_Rec Data_Analysis Data Analysis Post_HFS_Rec->Data_Analysis

Caption: Experimental workflow for assessing the effect of this compound on LTP.

References

Technical Support Center: JNJ-1930942 Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-1930942.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel, highly selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] It enhances the receptor's response to agonists like acetylcholine and choline (B1196258).[1] Its primary mechanism involves affecting the receptor's desensitization characteristics, leading to an increased peak and net charge response.[1][3] This potentiation is dependent on the α7 channel, as it can be blocked by the α7 antagonist methyllycaconitine (B43530).[1]

Q2: Is this compound selective for the α7 nAChR?

Yes, this compound is highly selective for the α7 nAChR. Studies have shown that it does not act on α4β2 or α3β4 nicotinic acetylcholine receptors, nor on the related 5-HT3A channel.[1]

Q3: What are the expected effects of this compound in in vitro assays?

In cellular assays, such as those using the GH4C1 cell line expressing the human α7 nAChR, this compound enhances the rise in intracellular Ca2+ levels evoked by an α7 agonist like choline.[1] Electrophysiological assessments have demonstrated that this compound increases the peak and net charge response to choline, acetylcholine, and another α7 nAChR agonist, PNU-282987.[1][3] A key finding is that this compound can increase the potency of choline by more than 10-fold.[1]

Q4: What are the known in vivo effects of this compound?

In vivo studies have shown that this compound is a blood-brain barrier penetrant.[4] It has been demonstrated to reverse a genetically based auditory gating deficit in DBA/2 mice.[1] Furthermore, in hippocampal slices, this compound enhances neurotransmission at hippocampal dentate gyrus synapses and facilitates the induction of long-term potentiation (LTP).[1]

Troubleshooting Guide

Problem 1: No potentiation of agonist response is observed in my cell-based assay.

  • Cell Line Verification: Confirm that your cell line (e.g., GH4C1) is correctly expressing the functional human α7 nAChR.[1] Non-expressing or wild-type cell lines will not show the desired effect.

  • Agonist Concentration: Ensure you are using an appropriate concentration of the primary agonist (e.g., choline). The potentiating effect of this compound is dependent on the presence of an agonist.

  • Compound Integrity: Verify the purity and concentration of your this compound stock solution. Improper storage or handling may lead to degradation.

  • Assay Conditions: Check your assay buffer and conditions. The presence of α7 nAChR antagonists, even at low concentrations, can inhibit the potentiation effect.[1]

Problem 2: High background signal or cellular toxicity in my in vitro assay.

  • Cytotoxicity: While this compound itself has not been found to be cytotoxic at concentrations up to 50 µM, the combination of a high concentration of an α7 nAChR agonist and a PAM can lead to excitotoxicity in cells expressing the receptor.[5] Consider reducing the concentration of the primary agonist or the duration of the incubation.

  • Assay Specificity: Ensure that the observed signal is specific to α7 nAChR activation. Use an antagonist like methyllycaconitine to confirm that the signal can be blocked.[1]

Problem 3: Inconsistent results in in vivo studies.

  • Route of Administration and Vehicle: The method of administration and the vehicle used can impact the bioavailability of this compound. Subcutaneous administration has been used in published studies.[5]

  • Animal Model: The choice of animal model is critical. The auditory gating deficit reversal, for instance, was specifically shown in DBA/2 mice, a model with a naturally occurring sensory processing deficit.[1][5]

  • Dose Selection: The effects of this compound are dose-dependent.[3] Ensure that you are using a dose range appropriate for the desired effect. Refer to the quantitative data table below for reported in vivo doses.

Quantitative Data Summary

ParameterValueSpecies/Cell LineAssay TypeReference
Choline Potency Increase> 10-foldGH4C1 cells expressing human α7 nAChRIntracellular Ca2+ Assay[1]
In Vivo Dose (Auditory Gating)2.5, 10, 40 mg/kg (s.c.)DBA/2 miceAuditory Evoked Potential[5]
LTP Facilitation1 µMMouse Hippocampal SlicesElectrophysiology[5]
CytotoxicityNot observed up to 50 µMGH4C1 cellsCellular Toxicity Assay[5]

Experimental Protocols

1. In Vitro Intracellular Calcium Assay

  • Cell Line: GH4C1 cell line stably expressing the cloned human α7 nAChR.[1]

  • Seeding: Cells are seeded into appropriate multi-well plates.

  • Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Application: this compound is added at various concentrations, followed by the addition of an α7 nAChR agonist such as choline.

  • Measurement: Changes in intracellular calcium levels are measured using a fluorescence plate reader. The response in the presence of this compound is compared to the response with the agonist alone to determine the potentiation effect.

2. Electrophysiological Assessment in Hippocampal Slices

  • Tissue Preparation: Prepare acute hippocampal slices from mice.

  • Recording: Obtain field excitatory postsynaptic potentials (fEPSPs) from the dentate gyrus.

  • Baseline Measurement: Record a stable baseline of synaptic transmission.

  • Compound Application: Apply this compound (e.g., 1 µM) to the perfusion buffer and record the change in synaptic transmission.[5]

  • LTP Induction: Apply a weak theta-burst stimulation (TBS) protocol that does not induce LTP under control conditions.

  • Analysis: Compare the degree of LTP induction in the presence and absence of this compound to assess its effect on synaptic plasticity.[5]

Visualizations

JNJ_1930942_Mechanism_of_Action cluster_receptor α7 Nicotinic Acetylcholine Receptor cluster_ligands Ligands cluster_effects Cellular Effects receptor Ion Channel α7 nAChR Agonist Binding Site Allosteric Site ion_influx Na+/Ca2+ Influx receptor:ion->ion_influx Opens agonist Acetylcholine / Choline agonist->receptor:bind Binds pam This compound pam->receptor:pam Binds desensitization Decreased Receptor Desensitization pam->desensitization potentiation Potentiated Cellular Response ion_influx->potentiation desensitization->potentiation experimental_workflow start Start: Compound Synthesis (this compound) in_vitro_screening In Vitro Screening: Calcium Flux Assay (e.g., GH4C1 cells) start->in_vitro_screening electrophysiology Electrophysiology: Patch Clamp on Cell Lines in_vitro_screening->electrophysiology selectivity Selectivity Profiling: Test against other receptors (α4β2, α3β4, 5-HT3A) in_vitro_screening->selectivity ex_vivo Ex Vivo Analysis: Hippocampal Slice Electrophysiology (LTP studies) electrophysiology->ex_vivo selectivity->ex_vivo in_vivo In Vivo Testing: Behavioral Models (e.g., Auditory Gating in DBA/2 mice) ex_vivo->in_vivo pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd end Candidate for Further Development pk_pd->end

References

JNJ-1930942 brain penetrance and pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the brain penetrance and pharmacokinetics of JNJ-1930942.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] It does not act on α4β2, α3β4 nAChRs, or the related 5-HT3A channel.[2] Its primary mechanism involves enhancing the receptor's response to agonists like acetylcholine and choline (B1196258) by altering the receptor's desensitization characteristics.[2][3] This potentiation leads to an increase in the peak and net charge response to these agonists.[2][3]

Q2: Does this compound cross the blood-brain barrier?

Yes, this compound is a blood-brain barrier (BBB) penetrant compound.[1] Preclinical studies in Swiss mice have demonstrated that after subcutaneous administration, mean brain levels are rapidly in equilibrium with mean plasma levels.[4]

Q3: What are the known pharmacokinetic parameters of this compound in preclinical models?

Pharmacokinetic data from a study in Swiss mice following a single subcutaneous administration of 40 mg/kg this compound is summarized below.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Swiss Mice

ParameterPlasmaBrain
Maximum Concentration (Cmax) 5920 ng/mL1913 ng/g
Time to Cmax (Tmax) 0.5 hours0.5 hours
Half-life (t1/2) 2.0 hours2.0 hours
Brain-to-Plasma Ratio (AUC-based) ~1N/A

Data sourced from a study involving subcutaneous administration of 40 mg/kg this compound to Swiss mice.[4]

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected brain concentrations in animal studies.

  • Verify Compound Stability and Formulation: Ensure this compound is properly stored and the formulation is appropriate for the chosen route of administration. The vehicle used in some in vivo studies was a Captisol/PVP solution.[4]

  • Route of Administration: The provided pharmacokinetic data is based on subcutaneous administration.[4] Different routes (e.g., oral, intravenous) will significantly alter the pharmacokinetic profile.

  • Animal Strain and Species Differences: Pharmacokinetics can vary between different mouse strains and other animal species. The reference data was obtained in Swiss mice.[4]

  • Metabolism: Investigate potential species-specific differences in the metabolism of this compound.

  • Assay Sensitivity and Specificity: Confirm that the bioanalytical method used to quantify this compound in brain and plasma is validated for sensitivity, specificity, and linearity.

Issue: Lack of efficacy in in vivo models despite confirmed brain penetrance.

  • Target Engagement: Confirm that the achieved brain concentrations are sufficient to engage the α7 nAChR. The in vivo efficacy in reversing auditory gating deficits was observed at doses of 2.5, 10, and 40 mg/kg.[4]

  • Pharmacodynamic Readouts: Ensure that the chosen pharmacodynamic endpoints are sensitive to the modulation of the α7 nAChR. In vitro, this compound has been shown to enhance choline-evoked increases in intracellular Ca2+ levels.[2]

  • Disease Model Relevance: The selected animal model should have a clear link to the α7 nAChR pathway. This compound has shown efficacy in a genetically based auditory gating deficit model in DBA/2 mice.[2]

Experimental Protocols & Methodologies

Pharmacokinetic Analysis in Swiss Mice

  • Animal Model: Swiss mice.[4]

  • Dosing: A single subcutaneous administration of 40 mg/kg this compound.[4]

  • Sample Collection: Plasma and brain tissue were collected at various time points post-administration.

  • Bioanalysis: Drug concentrations in plasma and brain homogenates were determined using a validated bioanalytical method (specific details would be found in the original publication).

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and half-life were calculated from the concentration-time profiles. The brain-to-plasma ratio was calculated based on the area under the curve (AUC).[4]

Visualizations

Signaling Pathway of this compound

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Acetylcholine Acetylcholine a7_nAChR α7 nAChR Acetylcholine->a7_nAChR Binds Ca_ion Ca²⁺ Influx a7_nAChR->Ca_ion Channel Opening JNJ1930942 This compound (PAM) JNJ1930942->a7_nAChR Allosterically Modulates (Reduces Desensitization) Cellular_Response Enhanced Neurotransmission Ca_ion->Cellular_Response

Caption: Mechanism of action of this compound as a positive allosteric modulator of the α7 nAChR.

Experimental Workflow for Pharmacokinetic and Brain Penetrance Studies

G cluster_0 Dosing Phase cluster_1 Sample Collection Phase cluster_2 Bioanalytical Phase cluster_3 Data Analysis Phase Dosing Administer this compound (e.g., 40 mg/kg s.c. in Swiss Mice) Collection Collect Blood and Brain Samples at Predetermined Time Points Dosing->Collection Processing Process Samples: - Centrifuge blood for plasma - Homogenize brain tissue Collection->Processing Quantification Quantify this compound Concentration (e.g., LC-MS/MS) Processing->Quantification PK_Analysis Pharmacokinetic Modeling: - Calculate Cmax, Tmax, t1/2, AUC Quantification->PK_Analysis BP_Ratio Determine Brain-to-Plasma Ratio Quantification->BP_Ratio

Caption: Workflow for assessing the pharmacokinetics and brain penetrance of this compound.

References

Technical Support Center: JNJ-1930942 Auditory Gating Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-1930942 in auditory gating experiments. The information is tailored for scientists and drug development professionals to help minimize variability and ensure robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in the context of auditory sensory gating?

This compound is a positive allosteric modulator (PAM) of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] It does not directly activate the receptor but enhances its response to the natural ligand, acetylcholine.[2] In auditory gating studies, which often measure the P50 sensory gating response, this compound has been shown to reverse deficits in the filtering of repetitive auditory information.[1][2] This is achieved by modulating the activity of the α7 nAChR, which is crucial for the neural circuitry involved in sensory gating, particularly within the hippocampus.[3][4]

Q2: Why are DBA/2 mice commonly used as a model for auditory gating studies with this compound?

DBA/2 mice have a naturally occurring, genetically based deficit in auditory sensory gating, making them a suitable animal model to study the therapeutic potential of compounds like this compound.[1][2] This deficit is linked to a progressive hearing loss associated with the Cdh23 gene, which affects the function of the inner ear.[5] Their impaired ability to filter repetitive auditory stimuli, reflected in a poor P50 gating ratio, can be ameliorated by compounds that enhance α7 nAChR function.

Q3: What is the P50 auditory gating paradigm?

The P50 auditory gating paradigm is a widely used electrophysiological test to assess sensory filtering.[4] It involves presenting pairs of identical auditory stimuli (clicks) with a short interval (typically 500ms) and recording the brain's electrical response (evoked potentials) using electroencephalography (EEG).[4][6] In individuals with normal sensory gating, the amplitude of the P50 wave (a positive peak around 50ms after the stimulus) is significantly reduced in response to the second stimulus (S2) compared to the first (S1).[4][6] The ratio of the S2 amplitude to the S1 amplitude (T/C ratio) is used to quantify sensory gating, with a lower ratio indicating better gating.[7]

Troubleshooting Guide

Q4: We are observing high variability in our P50 gating ratios between subjects. What are the potential sources of this variability and how can we minimize them?

High inter-subject variability is a common challenge in P50 studies. Several factors can contribute to this:

  • Genetic and Phenotypic Differences: Even within an inbred strain like DBA/2, subtle genetic and developmental variations can exist. The progressive nature of hearing loss in this strain means that age is a critical factor.[5]

    • Mitigation: Use a narrow age range for all experimental animals. Screen animals for baseline auditory function before inclusion in the study.

  • Animal Handling and Stress: Stress can significantly impact neuronal activity and, consequently, auditory gating.

    • Mitigation: Acclimatize animals to the experimental room and handling procedures for a sufficient period before testing. Maintain a quiet and stable environment during experiments.

  • Anesthesia Levels: If using anesthesia, variations in depth can alter neuronal responses.

    • Mitigation: Use a reliable and consistent method of anesthesia administration. Monitor physiological parameters (e.g., breathing rate) to ensure a stable anesthetic plane.

  • Electrode Placement: Inconsistent electrode placement will lead to variations in signal quality and amplitude.

    • Mitigation: Use a stereotaxic frame for precise and reproducible electrode implantation. Verify electrode placement histologically after the experiment.

Q5: Our recorded P50 waveforms are noisy, making it difficult to accurately measure amplitudes. How can we improve the signal-to-noise ratio?

A poor signal-to-noise ratio can obscure the P50 wave. Consider the following:

  • Electrical Interference: External electrical noise from laboratory equipment can contaminate the EEG signal.

    • Mitigation: Use a Faraday cage to shield the experimental setup. Ensure proper grounding of all equipment.

  • Animal Movement: Muscle artifacts from animal movement can be a major source of noise.

    • Mitigation: For unanesthetized animals, use a head-fixation system that allows for comfortable restraint. In anesthetized animals, ensure deep and stable anesthesia.

  • Data Acquisition Parameters: Incorrect filter settings can either fail to remove noise or distort the P50 waveform.

    • Mitigation: Use a bandpass filter appropriate for P50 recordings (e.g., 10-500 Hz). The number of trials averaged also impacts the signal-to-noise ratio; increasing the number of trials can improve the clarity of the averaged waveform.

Q6: We are not observing the expected effect of this compound on the P50 gating ratio. What could be the issue?

Several factors could contribute to a lack of effect:

  • Drug Administration and Bioavailability: Incorrect dosage, improper administration, or issues with the drug formulation can lead to insufficient target engagement.

    • Mitigation: this compound has been effectively administered subcutaneously in DBA/2 mice.[8] Ensure accurate preparation of the dosing solution and proper injection technique. A common vehicle used is Captisol/PVP.[8]

  • Timing of Recording: The effect of this compound is time-dependent.

    • Mitigation: In DBA/2 mice, significant effects of a 10 mg/kg subcutaneous dose of this compound on the T/C ratio were observed starting 15 minutes after injection and lasting for approximately 40 minutes.[8] Ensure your recording window aligns with the peak effect of the compound.

  • Data Analysis: Incorrect identification of the P50 peak can lead to inaccurate ratio calculations.

    • Mitigation: The P50 peak should be identified as the most positive peak within a specific time window (typically 30-80 ms) following the stimulus. Use a consistent and objective method for peak detection.

Experimental Protocols and Data

Auditory Gating Experimental Protocol in DBA/2 Mice

This protocol provides a general framework. Specific parameters may need to be optimized for individual laboratory conditions.

  • Animal Preparation:

    • Use male or female DBA/2 mice within a narrow age range (e.g., 8-10 weeks).

    • Anesthetize the mouse (e.g., with ketamine/xylazine) and place it in a stereotaxic frame.

    • Implant a recording electrode in the hippocampus (CA3 region is a common target) and a reference electrode (e.g., over the cerebellum).

    • Allow for a recovery period of at least 7 days after surgery.

  • This compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., 20% Captisol in saline).

    • Administer the drug via subcutaneous injection at the desired dose (e.g., 2.5, 10, or 40 mg/kg).[8] Administer vehicle to the control group.

  • Auditory Stimulation and Recording:

    • Place the animal in a sound-attenuating chamber.

    • Present paired auditory clicks (e.g., 1 ms (B15284909) duration, 90 dB intensity) with an inter-stimulus interval of 500 ms. The inter-pair interval should be longer, for instance, 8-12 seconds.[4]

    • Record the EEG signal using an appropriate amplification and filtering system (e.g., bandpass filter 10-500 Hz).

    • Average the responses to multiple pairs of stimuli (e.g., 100-200 trials) to obtain the final evoked potential waveforms for S1 and S2.

  • Data Analysis:

    • Identify the P50 peak for both the S1 and S2 waveforms. The P50 is the largest positive peak occurring between approximately 30 and 80 ms post-stimulus.

    • Calculate the P50 gating ratio (T/C ratio) as (S2 amplitude / S1 amplitude).

    • Compare the T/C ratios between the vehicle and this compound treated groups.

Quantitative Data Summary
Dose of this compound (subcutaneous)Animal ModelKey Finding on Auditory Gating
2.5 mg/kgDBA/2 miceNo significant effect on the T/C ratio.[8]
10 mg/kgDBA/2 miceSignificant decrease in the T/C ratio, primarily due to an increase in the S1 amplitude.[8]
40 mg/kgDBA/2 miceOverall significant effect on the T/C ratio, though no single time point showed a statistically significant difference.[8]

Visualizations

alpha7_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine alpha7_nAChR α7 nAChR (Pentameric Ion Channel) Acetylcholine->alpha7_nAChR Binds to orthosteric site This compound This compound This compound->alpha7_nAChR Binds to allosteric site Ca_ion Ca²⁺ Influx alpha7_nAChR->Ca_ion Channel Opening Downstream_Signaling Downstream Signaling (e.g., JAK2-STAT3) Ca_ion->Downstream_Signaling Activates

Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor.

experimental_workflow cluster_preparation 1. Pre-Experiment Preparation cluster_experiment 2. Auditory Gating Experiment cluster_analysis 3. Data Analysis Animal_Acclimatization Animal Acclimatization (DBA/2 mice) Surgical_Implantation Electrode Implantation (Hippocampus) Animal_Acclimatization->Surgical_Implantation Recovery Post-Surgical Recovery Surgical_Implantation->Recovery Drug_Admin This compound or Vehicle Administration (s.c.) Recovery->Drug_Admin Recording_Setup Place Animal in Sound-Attenuating Chamber Drug_Admin->Recording_Setup Stimulation Paired-Click Stimulation (S1 and S2) Recording_Setup->Stimulation EEG_Recording EEG Data Acquisition Stimulation->EEG_Recording Data_Processing Signal Averaging and Filtering EEG_Recording->Data_Processing Peak_Detection P50 Peak Identification Data_Processing->Peak_Detection Ratio_Calculation Calculate T/C Ratio (S2/S1) Peak_Detection->Ratio_Calculation Stats Statistical Analysis Ratio_Calculation->Stats

Caption: Experimental workflow for an auditory gating study with this compound.

References

JNJ-1930942 toxicity and cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

Please note: A search for "JNJ-1930942" did not yield any relevant results. However, the compound "JNJ-7706621" is a well-documented kinase inhibitor with extensive data on its toxicity and effects on cell viability. This technical support guide is based on the available information for JNJ-7706621, assuming it is the compound of interest.

This guide provides troubleshooting advice and frequently asked questions for researchers using JNJ-7706621 in toxicity and cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of JNJ-7706621?

JNJ-7706621 is a potent dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2] It acts as a pan-CDK inhibitor with the highest potency for CDK1 and CDK2.[2][3] It also strongly inhibits Aurora A and Aurora B kinases.[3][4] This dual inhibition disrupts the cell cycle, leading to arrest in the G2-M phase, and can induce apoptosis (programmed cell death).[1][5]

Q2: What are the expected effects of JNJ-7706621 on cancer cells versus normal cells?

JNJ-7706621 selectively blocks the proliferation of various tumor cells and is significantly less potent (approximately 10-fold) at inhibiting the growth of normal human cells in vitro.[1][2]

Q3: At what concentrations does JNJ-7706621 typically show activity?

In various human cancer cell lines, JNJ-7706621 demonstrates growth inhibition with IC50 values generally ranging from 112 to 514 nM.[2][3] For normal cell lines, the IC50 values are much higher, in the range of 3.67 to 5.42 μM.[3] In cell-free kinase assays, the IC50 values for CDK1, CDK2, Aurora A, and Aurora B are in the low nanomolar range (3-15 nM).[4]

Q4: How does JNJ-7706621 affect the cell cycle?

Treatment with JNJ-7706621 can cause a delay in the progression through the G1 phase and arrest cells in the G2-M phase.[1][5] Due to its inhibition of Aurora kinases, it can also lead to endoreduplication (DNA replication without cell division) and inhibit the phosphorylation of histone H3.[1]

Troubleshooting Guide

Problem 1: I am not observing the expected level of cytotoxicity in my cancer cell line.

  • Solution 1: Verify the concentration range. Ensure you are using a concentration range appropriate for your specific cell line. IC50 values can vary between cell types (see Table 1). Consider performing a dose-response curve starting from the low nanomolar range up to the low micromolar range.

  • Solution 2: Check the incubation time. Cytotoxic effects are time-dependent. While effects on the cell cycle can be seen earlier, significant apoptosis and reduction in cell viability may require incubation times of 24 to 48 hours or longer.[3][5]

  • Solution 3: Consider drug resistance. Some cell lines can develop resistance to JNJ-7706621. For instance, a 16-fold resistance has been observed in a HeLa cell line, potentially mediated by the ABCG2 transporter.[3] The compound's effectiveness is generally independent of p53 or P-glycoprotein status.[1]

  • Solution 4: Confirm compound integrity. Ensure the compound has been stored correctly and the solvent (e.g., DMSO) is not affecting cell viability at the concentrations used.

Problem 2: My cells are arresting in the cell cycle, but not undergoing apoptosis.

  • Solution 1: Concentration-dependent effects. At lower concentrations, JNJ-7706621 may primarily cause cell cycle arrest and slow cell growth, while higher concentrations are required to induce cytotoxicity and apoptosis.[1][5] You may need to increase the concentration to observe significant apoptosis.

  • Solution 2: Assay sensitivity. Your apoptosis detection method may not be sensitive enough. Consider using a combination of assays, such as Annexin V staining for early apoptosis and a measure of caspase activity. The U937 cell line is a model where apoptosis has been demonstrated using Annexin V staining after 24 hours of treatment.[2]

  • Solution 3: Time course. Apoptosis is a process that unfolds over time. Perform a time-course experiment to identify the optimal time point for detecting apoptosis in your specific cell line.

Problem 3: I am observing significant toxicity in my normal (non-cancerous) control cell line.

  • Solution 1: Re-evaluate concentration. While JNJ-7706621 is more selective for cancer cells, it can still affect normal cells at higher concentrations (IC50 values are in the low micromolar range).[3] Ensure you are using a concentration that provides a therapeutic window between your cancer and normal cell lines.

  • Solution 2: Reduce incubation time. Shorter incubation periods may be sufficient to see an effect in cancer cells while minimizing the impact on normal cells.

Data Presentation

Table 1: In Vitro Inhibitory Activity of JNJ-7706621 on Various Kinases

Target KinaseIC50 (nM)
CDK19
CDK24
Aurora A11
Aurora B15
VEGF-R2154-254
FGF-R2154-254
GSK3β154-254

Data sourced from Selleck Chemicals and MedchemExpress.[3][4]

Table 2: Anti-proliferative Activity (IC50) of JNJ-7706621 in Human Cell Lines

Cell LineCell TypeIC50 (nM)
HeLaCervical Cancer112 - 284
HCT-116Colon Cancer112 - 254
A375Melanoma112 - 447
SK-OV-3Ovarian Cancer112 - 514
PC-3Prostate Cancer112 - 514
DU145Prostate Cancer112 - 514
MDA-MB-231Breast Cancer112 - 514
MRC-5Normal Lung Fibroblast3,670 - 5,420
HASMCNormal Aortic Smooth Muscle3,670 - 5,420
HUVECNormal Endothelial3,670 - 5,420
HMVECNormal Dermal Endothelial3,670 - 5,420

Data compiled from multiple sources.[2][3][4]

Experimental Protocols

1. Cell Proliferation Assay (¹⁴C-Thymidine Incorporation)

This assay measures the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA to determine the effect of JNJ-7706621 on cell proliferation.[3]

  • Materials: 96-well CytoStar-T scintillating microplates, complete cell culture medium, JNJ-7706621 dissolved in DMSO, ¹⁴C-labelled thymidine.

  • Procedure:

    • Trypsinize and count cells.

    • Seed 3,000-8,000 cells per well in a 96-well CytoStar plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Add 1 µL of JNJ-7706621 at various concentrations to the wells.

    • Incubate for an additional 24 hours.

    • Add ¹⁴C-labelled thymidine to each well.

    • Incubate for a period appropriate for the cell line's doubling time to allow for incorporation.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the IC50 value using linear regression analysis of the percent inhibition.

2. Apoptosis Analysis (Annexin V & Propidium Iodide Staining)

This method detects externalized phosphatidylserine (B164497) on the cell membrane (an early apoptotic marker) and assesses cell viability.[2]

  • Materials: JNJ-7706621, Annexin V-FITC conjugate, Propidium Iodide (PI), flow cytometer.

  • Procedure:

    • Treat cells (e.g., U937) with the desired concentration of JNJ-7706621 or vehicle control (DMSO) for 24 hours.

    • Harvest approximately 5 x 10⁵ cells.

    • Wash the cells with PBS.

    • Resuspend cells in binding buffer.

    • Add Annexin V-FITC conjugate and incubate for 15 minutes in the dark.

    • Add Propidium Iodide immediately before analysis.

    • Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

3. Colony Formation Assay

This assay assesses the long-term effect of JNJ-7706621 on the ability of single cells to proliferate and form colonies.[2]

  • Materials: 90-mm Petri dishes, JNJ-7706621, drug-free medium, 95% ethanol, 0.5% crystal violet solution.

  • Procedure:

    • Plate HeLa cells at various densities in Petri dishes.

    • Expose the cells to different concentrations of JNJ-7706621 for 48 hours.

    • Wash the cells with PBS and replace the media with fresh, drug-free medium.

    • Incubate for an additional 7 days to allow for colony formation.

    • Fix the cells with 95% ethanol.

    • Stain the colonies with 0.5% crystal violet.

    • Manually count colonies containing more than 50 cells.

Visualizations

G cluster_JNJ JNJ-7706621 cluster_kinases Target Kinases cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes JNJ JNJ-7706621 CDK1_2 CDK1 / CDK2 JNJ->CDK1_2 Inhibits Aurora_AB Aurora A / B JNJ->Aurora_AB Inhibits G1_S G1/S Progression (Rb Phosphorylation) JNJ->G1_S G2_M G2/M Transition JNJ->G2_M Mitosis Mitotic Spindle Formation JNJ->Mitosis H3_Phos Histone H3 Phosphorylation JNJ->H3_Phos CDK1_2->G1_S Regulates CDK1_2->G2_M Regulates Aurora_AB->Mitosis Regulates Aurora_AB->H3_Phos Regulates G1_Delay G1 Delay G1_S->G1_Delay G2M_Arrest G2-M Arrest G2_M->G2M_Arrest Endoreduplication Endoreduplication Mitosis->Endoreduplication Apoptosis Apoptosis G2M_Arrest->Apoptosis Endoreduplication->Apoptosis

Caption: Mechanism of action for JNJ-7706621.

G start Start: Unexpected Result in Viability Assay q1 Is cytotoxicity lower than expected? start->q1 q2 Is cytotoxicity higher than expected? q1->q2 No a1 1. Verify IC50 for cell line. 2. Increase concentration. 3. Increase incubation time. 4. Check for drug resistance. q1->a1 Yes a2 1. Confirm compound dilution. 2. Decrease concentration. 3. Check for solvent toxicity. 4. Verify cell line identity. q2->a2 Yes a3 Result is variable or inconsistent? q2->a3 No end Re-run Experiment a1->end a2->end a4 1. Check cell passage number. 2. Ensure consistent seeding density. 3. Verify instrument calibration. a3->a4 Yes a3->end No a4->end

Caption: Troubleshooting flowchart for viability assays.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis p1 Seed Cells in 96-well Plate p2 Incubate 24h p1->p2 t1 Add Compound to Cells p2->t1 p3 Prepare JNJ-7706621 Serial Dilutions p3->t1 t2 Incubate 24-48h t1->t2 a1 Add Viability Reagent (e.g., MTT, CellTiter-Glo) t2->a1 a2 Incubate a1->a2 a3 Read Plate (Spectrophotometer/Luminometer) a2->a3 a4 Calculate % Viability and IC50 a3->a4

Caption: General workflow for a cell viability assay.

References

ensuring specificity of JNJ-1930942 in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-1930942. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the specificity of this compound in cellular models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel, highly selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] It does not act as a direct agonist but enhances the receptor's response to endogenous agonists like acetylcholine and choline.[1] Its primary mechanism involves potentiating the agonist-evoked rise in intracellular calcium levels by affecting the receptor's desensitization characteristics.[1]

Q2: In which cellular models has this compound been characterized?

This compound has been characterized in several in vitro models, including:

  • GH4C1 cell line expressing the cloned human α7 nAChR.[1]

  • Hippocampal slices , where it has been shown to enhance neurotransmission.[1]

Q3: What are the recommended concentrations of this compound for in vitro experiments?

The effective concentration of this compound can vary depending on the cellular model and the specific assay. In studies with hippocampal slices, a concentration of 1 µM has been shown to increase synaptic transmission and facilitate long-term potentiation (LTP).[2] For cytotoxicity studies, this compound did not show toxicity in GH4C1 cells at concentrations up to 50 µM .[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How can I be sure that the observed effects in my cellular model are specifically due to α7 nAChR modulation?

To ensure the observed effects are mediated by α7 nAChR, it is crucial to include proper controls in your experiments. The most important negative control is the use of a selective α7 nAChR antagonist, such as methyllycaconitine (MLA) . The potentiating effect of this compound should be blocked by co-incubation with an appropriate concentration of MLA.[1] Additionally, using a control cell line that does not express the α7 nAChR can help differentiate between on-target and off-target effects.

Q5: What are the known off-target effects of this compound?

This compound has been shown to be highly selective for the α7 nAChR. It does not act on α4β2 or α3β4 nAChRs, nor on the related 5-HT3A channel.[1] However, as with any pharmacological tool, it is good practice to consider the possibility of off-target effects and to use appropriate controls to validate your findings.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No potentiation of agonist response observed 1. Suboptimal concentration of this compound. 2. Low expression of α7 nAChR in the cellular model. 3. Degradation of this compound.1. Perform a dose-response experiment to determine the optimal concentration. 2. Confirm α7 nAChR expression using techniques like Western blotting or qPCR. Consider using a cell line with confirmed high expression. 3. Ensure proper storage and handling of the compound as per the manufacturer's instructions. Prepare fresh solutions for each experiment.
High background signal or apparent agonist activity of this compound alone 1. Contamination of the compound. 2. Presence of endogenous agonists in the cell culture medium.1. Verify the purity of the this compound stock. 2. Wash cells thoroughly with a buffer that does not contain potential nAChR agonists before starting the experiment.
Cell toxicity observed at working concentrations 1. Cell line is particularly sensitive. 2. Prolonged exposure to the compound.1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your specific cell line. 2. Reduce the incubation time with this compound.
Variability between experiments 1. Inconsistent cell density or passage number. 2. Fluctuations in agonist concentration.1. Use cells at a consistent confluency and within a defined passage number range. 2. Ensure accurate and consistent preparation of the agonist solution.

Quantitative Data Summary

ParameterCell Line/ModelValueReference
Potentiation of Choline Potency GH4C1 cells>10-fold increase[1]
Concentration for LTP facilitation Hippocampal slices1 µM[2]
Cytotoxicity (up to) GH4C1 cellsNo toxicity at 50 µM[2]

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is designed to measure the potentiation of agonist-induced intracellular calcium influx by this compound.

Materials:

  • Cells expressing α7 nAChR (e.g., GH4C1 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • α7 nAChR agonist (e.g., Choline or Acetylcholine)

  • This compound

  • Methyllycaconitine (MLA)

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fura-2 AM) and Pluronic F-127 in HBS.

    • Wash the cells with HBS and incubate with the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBS to remove extracellular dye and add 100 µL of HBS to each well.

  • Compound Incubation:

    • For antagonist control, pre-incubate cells with MLA (e.g., 1-10 µM) for a sufficient time before adding this compound and the agonist.

    • Add this compound at various concentrations to the respective wells and incubate as required.

  • Measurement of Calcium Response:

    • Record a stable baseline fluorescence for 1-2 minutes.

    • Add the α7 nAChR agonist to the wells and immediately start recording the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity or the ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2).

    • Plot dose-response curves for the agonist in the presence and absence of this compound to determine the potentiation effect.

Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion channel activity and its modulation by this compound.

Materials:

  • Cells expressing α7 nAChR

  • Patch-clamp setup (amplifier, micromanipulator, perfusion system)

  • External and internal pipette solutions

  • α7 nAChR agonist

  • This compound

  • Methyllycaconitine (MLA)

Procedure:

  • Cell Preparation: Prepare cells on coverslips suitable for patch-clamp recording.

  • Recording Setup:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a negative membrane potential (e.g., -70 mV).

  • Agonist Application:

    • Apply the α7 nAChR agonist using a rapid perfusion system to elicit an inward current.

  • Modulator and Antagonist Application:

    • Co-apply this compound with the agonist to observe potentiation of the current.

    • To test for specificity, pre-apply MLA before the co-application of this compound and the agonist. The potentiation should be blocked.

  • Data Analysis:

    • Measure the peak amplitude and decay kinetics of the currents.

    • Compare the current responses in the presence and absence of this compound to quantify the potentiation.

Visualizations

alpha7_signaling_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular alpha7 α7 nAChR ca_influx Ca²⁺ Influx alpha7->ca_influx Channel Opening agonist Agonist (e.g., Acetylcholine) agonist->alpha7 Binds to orthosteric site jnj This compound (PAM) jnj->alpha7 Binds to allosteric site mla MLA (Antagonist) mla->alpha7 Blocks orthosteric site downstream Downstream Signaling (e.g., JAK2-STAT3, PI3K/Akt) ca_influx->downstream

α7 nAChR Signaling Pathway Modulation

experimental_workflow start Start: Hypothesis (this compound potentiates α7 nAChR) cell_prep Prepare α7 nAChR-expressing cells start->cell_prep controls Prepare Controls: - Vehicle - Agonist only - this compound + Agonist - MLA + this compound + Agonist cell_prep->controls assay Perform Assay (e.g., Calcium Imaging or Electrophysiology) controls->assay data_acq Data Acquisition assay->data_acq analysis Data Analysis: - Measure potentiation - Confirm MLA block data_acq->analysis conclusion Conclusion: Confirm specific α7 nAChR modulation analysis->conclusion

Experimental Workflow for Specificity Testing

References

Validation & Comparative

A Comparative Guide to α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators: JNJ-1930942 vs. PNU-120596

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR): JNJ-1930942 and PNU-120596. Both compounds have been instrumental in elucidating the therapeutic potential of α7 nAChR modulation for cognitive deficits in neurological and psychiatric disorders.

Introduction to α7 nAChR PAMs

The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions crucial for cognitive processes, such as the hippocampus and prefrontal cortex. Its dysfunction has been implicated in conditions like Alzheimer's disease and schizophrenia. Positive allosteric modulators represent a promising therapeutic strategy as they enhance the receptor's response to the endogenous agonist acetylcholine, rather than directly activating the receptor themselves. This can lead to a more physiologically relevant modulation of neuronal activity.

PAMs for the α7 nAChR are broadly classified into two types based on their effect on receptor kinetics. Type I PAMs primarily increase the peak current response to an agonist with minimal impact on the receptor's rapid desensitization. In contrast, Type II PAMs, in addition to potentiating the peak current, significantly slow the desensitization process, leading to a prolonged channel opening.

Head-to-Head Comparison: this compound and PNU-120596

Both this compound and PNU-120596 are potent modulators of the α7 nAChR. While PNU-120596 is consistently categorized as a Type II PAM, this compound has been described as having an intermediate profile with characteristics of both Type I and Type II modulators.[1]

Quantitative Analysis: In Vitro Potency and Efficacy

The following table summarizes the key in vitro pharmacological parameters for this compound and PNU-120596 based on available experimental data.

ParameterThis compoundPNU-120596Reference
PAM Type Intermediate (Type I/II)Type II[1]
EC₅₀ (PAM activity) Not explicitly reported216 nM[2]
Effect on Agonist Potency (Choline) >10-fold increasePotentiates agonist response[3]
Effect on Receptor Desensitization Affects desensitization characteristicsPronounced prolongation of evoked response[3][4]
Selectivity No activity at α4β2, α3β4 nAChRs or 5-HT3A channelsNo detectable change in currents mediated by α4β2, α3β4, and α9α10 nAChRs[3][4]

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize α7 nAChR PAMs.

Electrophysiological Assessment in GH4C1 Cells

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the potentiation of agonist-evoked currents by PAMs in a cell line stably expressing the human α7 nAChR.

Cell Culture and Preparation:

  • GH4C1 cells stably expressing the human α7 nAChR are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum).

  • Cells are passaged regularly and plated onto glass coverslips for recording.

Electrophysiology:

  • Coverslips with adherent cells are transferred to a recording chamber continuously perfused with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4).

  • Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with an internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 1.1 EGTA; pH adjusted to 7.2).

  • Cells are voltage-clamped at a holding potential of -60 mV.

  • The α7 nAChR agonist (e.g., choline (B1196258) or acetylcholine) is applied at a concentration that elicits a submaximal response (e.g., EC₂₀) using a rapid solution exchange system.

  • After establishing a stable baseline response to the agonist, the PAM (this compound or PNU-120596) is co-applied with the agonist.

  • The peak amplitude and the decay kinetics of the evoked currents are measured and compared to the control responses in the absence of the PAM.

Intracellular Calcium Flux Assay in SH-SY5Y Cells

This assay measures the potentiation of agonist-induced increases in intracellular calcium concentration, a downstream effect of α7 nAChR activation.

Cell Culture and Dye Loading:

  • SH-SY5Y cells stably expressing the human α7 nAChR are cultured in a suitable medium.

  • Cells are plated in 96-well black-walled, clear-bottom plates.

  • On the day of the experiment, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.

Fluorescence Measurement:

  • After dye loading, the cells are washed to remove excess dye.

  • The plate is placed in a fluorescence plate reader.

  • A baseline fluorescence reading is taken.

  • The agonist (e.g., choline) is added, and the fluorescence is monitored over time.

  • To test the effect of the PAM, cells are pre-incubated with either this compound or PNU-120596 before the addition of the agonist.

  • The increase in fluorescence, indicative of a rise in intracellular calcium, is quantified and compared between conditions.

In Vivo Auditory Sensory Gating in DBA/2 Mice

This animal model assesses the ability of a compound to normalize a deficit in sensory filtering, a phenotype relevant to schizophrenia. The DBA/2 mouse strain exhibits a naturally occurring deficit in auditory sensory gating.[5]

Animal Model:

  • Male DBA/2 mice are used for these studies. This strain is known for its susceptibility to audiogenic seizures and progressive hearing loss.[6]

Paired-Click Paradigm:

  • Mice are anesthetized and placed in a stereotaxic frame within a sound-attenuating chamber.

  • Recording electrodes are implanted in the hippocampus to measure auditory evoked potentials.

  • A paired-click auditory stimulus is delivered, consisting of two identical clicks (the conditioning and test stimuli) separated by a short inter-stimulus interval (e.g., 500 ms).

  • The amplitude of the P50 wave of the auditory evoked potential is measured for both the conditioning (S1) and test (S2) stimuli.

  • The ratio of the S2 amplitude to the S1 amplitude (S2/S1 ratio) is calculated as a measure of sensory gating. A ratio closer to 1 indicates poor gating, while a ratio closer to 0 indicates good gating.

  • To assess the efficacy of the PAMs, mice are administered either this compound, PNU-120596, or vehicle prior to the paired-click testing.

  • The S2/S1 ratios are compared between the treatment groups to determine if the compounds can reverse the gating deficit.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the methods used for evaluation.

alpha7_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular alpha7 α7 nAChR g_protein G-protein alpha7->g_protein Activates ca_influx Ca²⁺ Influx alpha7->ca_influx Channel Opening plc PLC g_protein->plc Activates ip3r IP3R plc->ip3r Generates IP3 er_ca ER Ca²⁺ Release ip3r->er_ca Induces ryr RyR ryr->er_ca Induces ach Acetylcholine ach->alpha7 Binds to orthosteric site pam PAM (this compound or PNU-120596) pam->alpha7 Binds to allosteric site ca_influx->ryr Activates (CICR) downstream Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) ca_influx->downstream er_ca->downstream

Caption: Simplified signaling pathway of the α7 nAChR activated by acetylcholine and modulated by a PAM.

electrophysiology_workflow start Start: Culture GH4C1 cells expressing α7 nAChR prepare Prepare cells on coverslips start->prepare setup Establish whole-cell patch-clamp recording prepare->setup baseline Record baseline current with agonist (e.g., Choline) setup->baseline apply_pam Co-apply agonist and PAM (this compound or PNU-120596) baseline->apply_pam record_pam Record potentiated current apply_pam->record_pam analyze Analyze peak current amplitude and desensitization kinetics record_pam->analyze end End: Compare results analyze->end

Caption: Workflow for electrophysiological assessment of α7 nAChR PAMs.

auditory_gating_workflow start Start: Anesthetize DBA/2 mouse implant Implant hippocampal electrodes start->implant administer Administer PAM (this compound or PNU-120596) or vehicle implant->administer stimulate Present paired-click auditory stimuli (S1 and S2) administer->stimulate record Record auditory evoked potentials (P50 wave) stimulate->record calculate Calculate S2/S1 ratio record->calculate compare Compare ratios between treatment groups calculate->compare end End: Determine effect on sensory gating compare->end

Caption: Experimental workflow for in vivo auditory sensory gating in DBA/2 mice.

Conclusion

Both this compound and PNU-120596 are valuable research tools for investigating the role of α7 nAChR in cognitive function. PNU-120596, as a classic Type II PAM, serves as a benchmark for compounds that significantly alter receptor desensitization. This compound, with its intermediate profile, may offer a different therapeutic window by providing potentiation with potentially less impact on the temporal dynamics of receptor signaling. The choice between these compounds for a specific research application will depend on the desired pharmacological profile and the specific questions being addressed. Further head-to-head studies with directly comparable quantitative data will be crucial for a more definitive differentiation of their therapeutic potential.

References

JNJ-1930942: A Comparative Analysis of an Intermediate Type I/II α7 Nicotinic Acetylcholine Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of JNJ-1930942 with other prominent α7 nicotinic acetylcholine (B1216132) receptor (nAChR) positive allosteric modulators (PAMs). This compound is distinguished as a novel, highly selective, and blood-brain barrier penetrant α7 nAChR PAM.[1] It uniquely exhibits characteristics of both Type I and Type II PAMs, positioning it as an intermediate modulator. This guide synthesizes available experimental data to offer a clear comparison of its performance against other key modulators in its class.

Comparative Efficacy of α7 nAChR Positive Allosteric Modulators

The efficacy of this compound and other α7 nAChR PAMs is typically evaluated through their ability to potentiate agonist-induced receptor activation. Key parameters include the half-maximal effective concentration (EC50) for potentiation and the maximal potentiation of agonist-evoked currents. The following table summarizes available quantitative data for this compound and other notable Type I and Type II PAMs. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

CompoundTypeAgonistAssay SystemEC50 of Potentiation (µM)Maximal Potentiation (% of agonist alone)Key Findings & Citations
This compound Intermediate Type I/IICholine (B1196258)GH4C1 cells (human α7)>10-fold increase in choline potency-Increases peak and net charge response to choline, mainly by affecting receptor desensitization.[2] Reverses auditory gating deficits in DBA/2 mice.[1][2]
PNU-120596 Type IIAcetylcholineOocytes (wild-type α7)~1.5625 ± 165Dramatically prolongs the duration of agonist-evoked currents.[3] Improves amphetamine-induced auditory gating deficits in rats.[3]
NS-1738 Type IAcetylcholineOocytes--Enhances peak agonist-induced responses with little to no effect on desensitization kinetics.[4]
A-867744 Type IIAcetylcholineOocytes (human α7)~1.0-Potentiates acetylcholine-evoked currents.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental evaluation of these compounds, the following diagrams illustrate the α7 nAChR signaling pathway and a typical experimental workflow for assessing modulator efficacy.

alpha7_signaling_pathway cluster_membrane Cell Membrane alpha7_receptor α7 nAChR Ca_ion alpha7_receptor->Ca_ion Channel Opening ACh Acetylcholine (Agonist) ACh->alpha7_receptor Binds to orthosteric site PAM α7 PAM (e.g., this compound) PAM->alpha7_receptor Binds to allosteric site Ca_influx Ca²⁺ Influx Downstream Downstream Signaling (e.g., Neurotransmitter Release, Synaptic Plasticity) Ca_influx->Downstream Activates

α7 nAChR Signaling Pathway with a Positive Allosteric Modulator.

experimental_workflow cluster_invitro In Vitro Experiments start Start: Hypothesis cell_culture Cell Culture (e.g., GH4C1 cells expressing α7 nAChR) start->cell_culture in_vivo In Vivo Model (e.g., Auditory Gating in DBA/2 Mice) start->in_vivo electrophysiology Electrophysiology (Whole-Cell Patch Clamp) cell_culture->electrophysiology calcium_assay Calcium Influx Assay (e.g., Fluo-4) cell_culture->calcium_assay data_analysis Data Analysis (EC50, Potentiation, etc.) electrophysiology->data_analysis calcium_assay->data_analysis in_vivo->data_analysis conclusion Conclusion data_analysis->conclusion

General Experimental Workflow for Efficacy Testing of α7 nAChR Modulators.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the ion channel activity of the α7 nAChR in response to agonists and modulators.

1. Cell Preparation:

  • Use a stable cell line expressing the human α7 nAChR, such as GH4C1 cells.

  • Culture cells on glass coverslips to approximately 70-90% confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1.1 EGTA, 2 Na₂ATP (pH adjusted to 7.2 with KOH).

  • Agonist/Modulator Solutions: Prepare stock solutions of the agonist (e.g., choline) and the PAM (e.g., this compound) in the external solution at desired concentrations.

3. Recording:

  • Place a coverslip with cells in a recording chamber on an inverted microscope.

  • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

  • Form a high-resistance (>1 GΩ) seal between the pipette and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply the agonist-containing solution using a rapid solution exchange system to evoke a baseline current.

  • Co-apply the agonist and the PAM to measure the potentiated current.

  • Record and analyze the peak current amplitude, net charge, and desensitization kinetics.

Intracellular Calcium Influx Assay (Fluo-4)

This assay measures the increase in intracellular calcium concentration following the activation of α7 nAChRs.

1. Cell Preparation:

  • Plate cells expressing α7 nAChRs (e.g., GH4C1) in a 96-well black-walled, clear-bottom plate and culture overnight.

2. Dye Loading:

  • Prepare a Fluo-4 AM dye-loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

  • Incubate the plate for approximately 1 hour at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.[5]

3. Assay Procedure:

  • Wash the cells with assay buffer to remove extracellular dye.

  • Place the plate in a fluorescence microplate reader.

  • Establish a baseline fluorescence reading (Ex/Em = ~490/525 nm).[5]

  • Add the agonist and/or PAM solution to the wells.

  • Monitor the change in fluorescence intensity over time, which corresponds to the influx of calcium.

Auditory Sensory Gating in DBA/2 Mice

This in vivo model assesses the ability of a compound to reverse the sensory gating deficit observed in DBA/2 mice, a model relevant to schizophrenia.

1. Animal Preparation:

  • Use adult male DBA/2 mice, which have a naturally occurring deficit in auditory sensory gating.[6]

  • Anesthetize the mice (e.g., with chloral (B1216628) hydrate) and place them in a stereotaxic frame.[7]

2. Electrode Implantation:

  • Surgically implant a recording electrode into the hippocampus.

3. Auditory Stimulation and Recording:

  • Deliver a paired-click auditory stimulus (two clicks separated by a 500 ms (B15284909) interval) to the mouse.

  • Record the auditory evoked potentials (AEPs) from the hippocampus. The key components are the P20 and N40 waves.

4. Drug Administration and Data Analysis:

  • Administer the test compound (e.g., this compound) via an appropriate route (e.g., subcutaneous injection).[3]

  • Record AEPs at various time points after drug administration.

  • Calculate the gating ratio (amplitude of the response to the second click / amplitude of the response to the first click). A lower ratio indicates better sensory gating.

  • Compare the gating ratio before and after drug treatment to assess the compound's efficacy.

References

Validating the α7-Specific Effects of JNJ-1930942 with the Antagonist Methyllycaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the positive allosteric modulator (PAM) JNJ-1930942 and its validation as a specific α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agent through the use of the selective α7 antagonist, Methyllycaconitine (MLA). The experimental data presented herein demonstrates that the potentiating effects of this compound on α7 nAChR activity are specifically mediated by this receptor, as these effects are attenuated or eliminated by co-application of MLA.

Data Presentation: this compound Potentiation and its Blockade by MLA

The following tables summarize the key findings from in vitro pharmacological studies on GH4C1 cells stably expressing the human α7 nAChR. These experiments highlight the potentiation of the α7 nAChR agonist, choline (B1196258), by this compound and the subsequent blockade of this potentiation by the antagonist MLA.

Table 1: Electrophysiological Response of α7 nAChR
ConditionAgonistObserved Effect on α7 nAChR CurrentCitation
ControlCholineElicits a characteristic fast-activating and rapidly desensitizing inward current.[1]
This compoundCholineIncreases the peak amplitude and the net charge of the choline-evoked current.[1]
This compound + MLACholineThe potentiating effect of this compound on the choline-evoked current is blocked.[1]
Table 2: Intracellular Calcium Influx via α7 nAChR
ConditionAgonistObserved Effect on Intracellular Ca2+Citation
ControlCholineInduces a dose-dependent increase in intracellular calcium ([Ca2+]i).[1]
This compoundCholinePotentiates the choline-evoked rise in [Ca2+]i. Increases choline potency by more than 10-fold.[1]
This compound + MLACholineThe potentiation of the choline-evoked calcium influx by this compound is blocked.[1]

Signaling Pathways and Experimental Logic

The following diagrams illustrate the signaling pathway of the α7 nAChR and the logical workflow for validating a PAM like this compound.

G cluster_0 α7 nAChR Signaling ACh Agonist (e.g., Choline) a7R α7 nAChR ACh->a7R Activates JNJ This compound (PAM) JNJ->a7R Potentiates MLA MLA (Antagonist) MLA->a7R Blocks Ca_influx Ca²⁺ Influx a7R->Ca_influx Downstream Downstream Signaling (e.g., Neurotransmitter Release) Ca_influx->Downstream

α7 nAChR signaling pathway with modulator actions.

G cluster_1 Experimental Validation Workflow start Prepare α7-expressing GH4C1 cells condition1 Apply Agonist (Choline) Measure Baseline Response start->condition1 condition2 Apply PAM (this compound) + Agonist (Choline) Measure Potentiated Response condition1->condition2 compare Compare Responses condition1->compare condition3 Apply Antagonist (MLA) + PAM (this compound) + Agonist (Choline) condition2->condition3 condition2->compare measure_block Measure Blocked Response condition3->measure_block measure_block->compare conclusion Conclusion: This compound effect is α7-specific compare->conclusion

Workflow for validating α7 PAM specificity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard techniques for the GH4C1 cell line expressing α7 nAChRs.

Whole-Cell Voltage-Clamp Electrophysiology

Objective: To measure the effect of this compound on choline-evoked currents and its blockade by MLA.

  • Cell Preparation: GH4C1 cells stably expressing human α7 nAChR are cultured and plated onto glass coverslips. Prior to recording, cells may be treated with sodium butyrate (B1204436) to enhance receptor expression.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 K-Gluconate, 5 KCl, 5 EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES, 5 K2ATP, 5 Na2-phosphocreatine (pH adjusted to 7.2 with KOH).

  • Recording:

    • Coverslips are transferred to a recording chamber and perfused with the external solution.

    • Patch pipettes with a resistance of 3-7 MΩ are used to form a gigaohm seal with a target cell.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • Cells are voltage-clamped at a holding potential of -60 mV.

  • Drug Application:

    • A baseline response is established by applying a saturating concentration of choline (e.g., 1 mM) for a short duration (e.g., 2 seconds) using a rapid perfusion system.

    • To test the effect of the PAM, cells are pre-incubated with this compound (e.g., 1-10 µM) for a few minutes, followed by co-application of this compound and choline.

    • To test for antagonism, cells are pre-incubated with MLA (e.g., 10-100 nM) before the application of this compound and choline.

  • Data Analysis: The peak current amplitude and the total charge transfer (integral of the current) are measured and compared across the different conditions.

Intracellular Calcium Influx Assay (FLIPR)

Objective: To determine the effect of this compound on the potency and efficacy of choline in eliciting calcium influx, and the blockade of this effect by MLA.

  • Cell Plating: GH4C1 cells expressing α7 nAChR are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight.

  • Dye Loading:

    • The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.

    • After incubation, the cells are washed to remove excess dye.

  • Compound Preparation:

    • Serial dilutions of choline are prepared in the assay buffer.

    • Separate plates are prepared with this compound at a fixed concentration (e.g., 10 µM) and serial dilutions of choline.

    • A third set of plates includes a fixed concentration of MLA (e.g., 100 nM), a fixed concentration of this compound, and serial dilutions of choline.

  • FLIPR Measurement:

    • The microplate is placed into a Fluorometric Imaging Plate Reader (FLIPR).

    • Baseline fluorescence is measured before the addition of compounds.

    • The prepared compounds are added to the wells, and the fluorescence intensity is monitored over time to measure the change in intracellular calcium.

  • Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. Dose-response curves for choline under the different conditions are plotted, and EC50 values are calculated to determine the shift in potency caused by this compound and the antagonistic effect of MLA.

References

A Comparative Analysis of JNJ-1930942 and Type I/Type II PAMs for the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of JNJ-1930942 with canonical Type I and Type II positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). The content is based on preclinical experimental data, focusing on mechanisms of action, quantitative performance metrics, and relevant signaling pathways.

Introduction to α7 nAChR Positive Allosteric Modulation

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel implicated in various cognitive processes, making it a key target for therapeutic intervention in neurological and psychiatric disorders. Positive allosteric modulators enhance the function of the α7 nAChR in the presence of an orthosteric agonist, such as acetylcholine. These modulators are broadly classified into two main types, Type I and Type II, based on their distinct effects on receptor desensitization. This compound is a novel PAM that exhibits a unique pharmacological profile, sharing characteristics of both Type I and Type II modulators.[1]

Mechanism of Action: A Comparative Overview

The primary distinction between Type I and Type II PAMs lies in their influence on the desensitization kinetics of the α7 nAChR.[2]

  • Type I PAMs (e.g., NS-1738) increase the peak current amplitude in response to an agonist without significantly affecting the rate of desensitization.[3][4] This results in a potentiation of the phasic signal mediated by the receptor.

  • Type II PAMs (e.g., PNU-120596) not only increase the peak current but also markedly slow the desensitization process.[3][4] This leads to a prolonged channel opening and a sustained influx of ions. Some Type II PAMs can also reactivate receptors that have already been desensitized.[1]

  • This compound is characterized as a positive allosteric modulator that enhances the peak and net charge response to agonists like choline (B1196258) and acetylcholine.[5][6] Its mechanism primarily involves altering the receptor's desensitization characteristics, though it is sometimes described as having an intermediate profile between Type I and Type II.[1][5]

The differential effects of these modulators on receptor kinetics are critical for their therapeutic potential and safety profiles. For instance, the prolonged receptor activation by Type II PAMs has been associated with potential cellular toxicity in vitro, a concern that is less pronounced for Type I PAMs.[4]

Quantitative Comparison of In Vitro Efficacy

The following table summarizes key quantitative data from preclinical studies, offering a direct comparison of this compound with representative Type I and Type II PAMs.

ParameterThis compoundNS-1738 (Type I)PNU-120596 (Type II)
Effect on Agonist-Evoked Peak Current Increases peak and net charge response[6]Increases peak current amplitude[2][7]Massively potentiates agonist-evoked responses[1]
Effect on Receptor Desensitization Primarily affects desensitization characteristics[6]Does not significantly affect desensitization[2]Considerably reduces the rate of desensitization[1]
Reactivation of Desensitized Receptors Less pronounced effect on recovery from desensitization[6]No significant effectCan reactivate desensitized receptors[1][2]
EC50 for Potentiation ~1 µM (for choline-evoked Ca2+ influx)[6]Varies by assay~0.2 µM (at hα7)[1]
Selectivity No activity at α4β2, α3β4 nAChRs or 5-HT3A channels[6]Some may show off-target effects at other nAChR subtypes[4]High selectivity for α7 nAChR
In Vitro Cytotoxicity Not reported to be cytotoxic[8]Generally considered to have a better safety profileCan induce cellular toxicity and death[1][4]

Signaling Pathways

The activation of α7 nAChRs by agonists, potentiated by PAMs, initiates downstream signaling cascades crucial for neuronal function. Both Type I and Type II PAMs have been shown to engage intracellular signaling pathways, including the mTOR and ERK pathways.[2][7] The sustained signaling induced by Type II PAMs may lead to differential long-term effects compared to the more transient signaling promoted by Type I PAMs.

G cluster_0 α7 nAChR Modulation cluster_1 Intracellular Signaling cluster_2 Cellular Response Agonist Agonist (e.g., Acetylcholine) a7nAChR α7 nAChR Agonist->a7nAChR PAM PAM (this compound, Type I, or Type II) PAM->a7nAChR Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx mTOR mTOR Pathway Ca_influx->mTOR ERK ERK Pathway Ca_influx->ERK Gene_Expression Changes in Gene Expression mTOR->Gene_Expression ERK->Gene_Expression Neuronal_Plasticity Enhanced Neuronal Plasticity (e.g., LTP) Gene_Expression->Neuronal_Plasticity G start Start cell_prep Prepare α7 nAChR- expressing cells start->cell_prep patch Establish whole-cell patch-clamp configuration cell_prep->patch agonist_app Apply agonist (e.g., Choline) patch->agonist_app record_control Record baseline current response agonist_app->record_control pam_app Co-apply PAM with agonist record_control->pam_app record_pam Record modulated current response pam_app->record_pam analyze Analyze peak current, desensitization, and steady-state current record_pam->analyze end End analyze->end

References

JNJ-1930942: A Comparative Analysis of Cross-Reactivity with Nicotinic Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of JNJ-1930942, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), with other nAChR ligands. The focus is on its cross-reactivity profile, supported by experimental data to inform research and development decisions.

High Selectivity of this compound for the α7 Nicotinic Receptor

This compound is a novel compound identified as a highly selective positive allosteric modulator for the α7 nicotinic acetylcholine receptor (nAChR).[1] As a PAM, it enhances the response of the α7 receptor to endogenous agonists like acetylcholine and choline.[1][2] This potentiation is achieved primarily by affecting the receptor's desensitization characteristics.[1]

Experimental evidence demonstrates that this compound exhibits a high degree of selectivity for the α7 nAChR subtype. Studies have shown that it does not exert its modulatory effects on other closely related nicotinic receptor subtypes, specifically the α4β2 and α3β4 nAChRs.[1] Furthermore, its activity was tested on the structurally related 5-HT3A channel, where it also showed no effect.[1] This selectivity is a critical attribute for a therapeutic agent, as it minimizes off-target effects.

In functional assays, this compound was shown to enhance the choline-evoked rise in intracellular Ca2+ levels in cells expressing the human α7 nAChR.[1] Electrophysiological assessments confirmed that it increases the peak and net charge of the response to various α7 agonists, including choline, acetylcholine, and PNU-282987.[1] The modulatory effect of this compound is dependent on the α7 channel, as it can be blocked by the α7 antagonist methyllycaconitine.[1]

Comparative Cross-Reactivity Data

To objectively assess the selectivity of this compound, its activity was compared with that of other known nAChR PAMs, such as PNU-120596 and A-867744. The following table summarizes the available quantitative data on the cross-reactivity of these compounds across different nAChR subtypes.

CompoundTarget ReceptorOther Receptors TestedActivity at Other ReceptorsReference
This compound α7 nAChR (PAM) α4β2 nAChR, α3β4 nAChR, 5-HT3A channelNo activity observed[1]
PNU-120596α7 nAChR (PAM)α4β2 nAChR, α3β4 nAChRNot specified in available results[3]
A-867744α7 nAChR (PAM)α4β2 nAChR, α3β4 nAChRNot specified in available results[3]

Note: Specific binding affinities (Ki) or functional potencies (EC50/IC50) for this compound at non-α7 receptors are not explicitly quantified in the available search results, but are described as inactive.

Experimental Protocols

The determination of the cross-reactivity profile of this compound involved cellular-based functional assays. A detailed, generalized protocol for such an experiment is outlined below.

Cell Culture and Receptor Expression
  • Cell Line Maintenance: GH4C1 cells (or another suitable host cell line) are cultured in a standard growth medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Stable Transfection: The cell line is stably transfected with the cDNA encoding the human α7 nAChR subunit using a suitable transfection reagent. Clonal cell lines with robust and stable expression of the receptor are selected and maintained. Similar stable cell lines expressing other nAChR subtypes (e.g., α4β2, α3β4) and the 5-HT3A channel are also generated and maintained for selectivity testing.

Intracellular Calcium Mobilization Assay
  • Cell Plating: Cells expressing the target receptors are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Fluorescent Dye Loading: The growth medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for a specified period at 37°C.

  • Compound Preparation: this compound and other test compounds are prepared in the assay buffer at various concentrations.

  • Assay Procedure:

    • The dye-containing buffer is removed, and the cells are washed with the assay buffer.

    • The microplate is placed in a fluorescence imaging plate reader (e.g., FLIPR).

    • A baseline fluorescence reading is taken.

    • The test compound (this compound or comparator) is added to the wells, followed by an α7 nAChR agonist (e.g., choline).

    • Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity, indicative of calcium influx upon receptor activation, is quantified. The potentiation by the PAM is calculated as the fold-increase in the agonist response in the presence of the modulator compared to the agonist alone. Dose-response curves are generated to determine the EC50 of the potentiation.

Electrophysiology Assay
  • Cell Preparation: Cells expressing the desired nAChR subtype are prepared for whole-cell patch-clamp recording.

  • Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Cells are voltage-clamped at a holding potential of -60 mV.

  • Compound Application: A rapid solution exchange system is used to apply the agonist and the test compound (this compound).

  • Experimental Protocol:

    • A baseline response to a specific concentration of an agonist (e.g., acetylcholine) is established.

    • The cells are then pre-incubated with this compound for a short period before co-application with the agonist.

    • The peak current amplitude and the net charge transfer are measured and compared to the response with the agonist alone.

  • Data Analysis: The potentiation of the agonist-evoked current by this compound is quantified.

Experimental Workflow Diagram

experimental_workflow cluster_cell_prep Cell Line Preparation cluster_assays Functional Assays cluster_calcium Calcium Mobilization cluster_ep Electrophysiology cluster_analysis Data Analysis & Conclusion start Start culture Culture Host Cells start->culture transfect Transfect with nAChR Subunit cDNA (α7, α4β2, α3β4, 5-HT3A) culture->transfect select Select Stable Clones transfect->select plate_ca Plate Cells select->plate_ca plate_ep Prepare Cells for Patching select->plate_ep load_dye Load with Calcium Dye plate_ca->load_dye add_compounds_ca Add this compound + Agonist load_dye->add_compounds_ca measure_fluorescence Measure Fluorescence add_compounds_ca->measure_fluorescence analyze Quantify Potentiation & Determine Selectivity measure_fluorescence->analyze establish_baseline Establish Agonist Baseline plate_ep->establish_baseline add_compounds_ep Apply this compound + Agonist establish_baseline->add_compounds_ep record_current Record Ionic Current add_compounds_ep->record_current record_current->analyze conclusion High Selectivity for α7 Confirmed analyze->conclusion

Caption: Workflow for assessing the cross-reactivity of this compound.

Signaling Pathway of α7 nAChR Potentiation

signaling_pathway cluster_receptor α7 nAChR Complex cluster_ligands cluster_cellular_response Cellular Response receptor α7 nAChR channel_opening Ion Channel Opening receptor->channel_opening Conformational Change orthosteric_site Orthosteric Site orthosteric_site->receptor allosteric_site Allosteric Site allosteric_site->receptor agonist Acetylcholine / Choline agonist->orthosteric_site Binds to pam This compound pam->allosteric_site Binds to ca_influx Ca²⁺ Influx channel_opening->ca_influx Potentiated by PAM downstream Downstream Signaling ca_influx->downstream

Caption: Potentiation of α7 nAChR signaling by this compound.

References

Unveiling the Mechanism of JNJ-1930942: A Comparative Guide to a Novel α7 Nicotinic Acetylcholine Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of JNJ-1930942, a novel positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), with alternative modulators. Through an examination of its mechanism of action, supported by experimental data and detailed protocols, this document serves as a critical resource for understanding its therapeutic potential.

This compound is a selective and blood-brain barrier-penetrant PAM that enhances the activity of the α7 nAChR, a key target for cognitive deficits in neurological and psychiatric disorders.[1] Its primary mechanism involves the potentiation of agonist-evoked responses, primarily by modulating the receptor's desensitization characteristics.[2][3] This guide will delve into the experimental approaches used to confirm this mechanism, compare this compound with other α7 nAChR PAMs, and provide detailed experimental methodologies.

Comparative Analysis of α7 nAChR Positive Allosteric Modulators

The therapeutic landscape of α7 nAChR modulation includes several compounds, broadly classified as Type I and Type II PAMs. Type I PAMs primarily increase the peak current response to an agonist with minimal effect on desensitization, while Type II PAMs significantly slow the desensitization process. This compound is often categorized as a Type II or an intermediate Type I/II modulator.

CompoundTypeMechanism of ActionReported EC₅₀Cytotoxicity
This compound Type II / IntermediatePotentiates agonist-evoked currents and affects receptor desensitization.[2][3]Not explicitly stated in snippetsLess cytotoxic than PNU-120596 at high concentrations.
PNU-120596 Type IISignificantly slows receptor desensitization, leading to prolonged channel opening.Not explicitly stated in snippetsCan induce cytotoxicity at high concentrations due to excessive Ca²⁺ influx.[4]
A-867744 Type IIPotentiates agonist-evoked currents.~1 µMNot explicitly stated in snippets
NS-1738 Type IIncreases peak current with minimal effect on desensitization.Not explicitly stated in snippetsGenerally considered to have a lower risk of cytotoxicity compared to Type II PAMs.

Confirming the Allosteric Mechanism through Mutagenesis: A Proposed Workflow

While specific mutagenesis studies confirming the binding site of this compound are not detailed in the available literature, the established method for elucidating the mechanism of α7 nAChR PAMs involves site-directed mutagenesis. This approach helps identify key amino acid residues within the receptor that are critical for the binding and modulatory effects of the compound. Based on studies of other PAMs, the transmembrane domain (TMD) is a likely binding region.

Workflow for Confirming this compound Mechanism via Mutagenesis cluster_0 Hypothesis Generation cluster_1 Experimental Design cluster_2 Functional Analysis cluster_3 Data Interpretation a Identify Putative Binding Site (e.g., Transmembrane Domain) b Select Target Residues for Mutagenesis a->b c Generate Mutant α7 nAChR Constructs b->c d Express Mutant Receptors (Xenopus Oocytes or HEK293 Cells) c->d e Electrophysiological Recording (Two-Electrode Voltage Clamp or Patch Clamp) d->e f Apply Agonist +/- this compound e->f g Compare Wild-Type vs. Mutant Receptor Response f->g h Identify Residues Critical for this compound Activity g->h

Proposed Mutagenesis Workflow

Signaling Pathway of α7 nAChR Modulation

The α7 nAChR is a ligand-gated ion channel that, upon activation by an agonist like acetylcholine or choline, allows the influx of cations, primarily Ca²⁺. This compound, as a PAM, binds to an allosteric site on the receptor, enhancing the agonist's effect and leading to increased and/or prolonged channel opening and subsequent intracellular signaling.

α7 nAChR Signaling Pathway with this compound cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Agonist (e.g., Acetylcholine) Receptor α7 nAChR Agonist->Receptor Binds to orthosteric site JNJ This compound (PAM) JNJ->Receptor Binds to allosteric site Ca_influx Ca²⁺ Influx Receptor->Ca_influx Channel Opening Signaling Downstream Signaling (e.g., LTP, Neurotransmission) Ca_influx->Signaling

α7 nAChR Signaling Pathway

Experimental Protocols

Site-Directed Mutagenesis of α7 nAChR
  • Template Preparation: A plasmid containing the cDNA for the human α7 nAChR subunit is used as the template.

  • Primer Design: Mutagenic primers are designed to introduce specific amino acid substitutions in the transmembrane domain. Primers should be complementary to opposite strands of the plasmid and contain the desired mutation.

  • PCR Amplification: A high-fidelity DNA polymerase is used for PCR to generate the mutated plasmid. The reaction typically involves a denaturation step (95°C), an annealing step (55-65°C), and an extension step (68°C), repeated for 18-25 cycles.

  • Digestion of Parental DNA: The parental, non-mutated DNA template is digested using an enzyme such as DpnI, which specifically targets methylated and hemimethylated DNA.

  • Transformation: The mutated plasmid is transformed into competent E. coli cells.

  • Verification: The sequence of the mutated plasmid is verified by DNA sequencing to confirm the desired mutation and the absence of any other unintended mutations.

Electrophysiological Recording in Xenopus Oocytes
  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: cRNA encoding either wild-type or mutant human α7 nAChR is injected into the oocytes.

  • Incubation: Oocytes are incubated for 2-5 days at 16-18°C to allow for receptor expression.

  • Two-Electrode Voltage Clamp (TEVC):

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution.

    • Two glass microelectrodes filled with KCl are inserted into the oocyte.

    • The oocyte membrane potential is clamped at a holding potential of -70 mV.

    • Agonist (e.g., acetylcholine or choline) and this compound are applied via a perfusion system.

    • Current responses are recorded and analyzed to determine the effect of the PAM on agonist-evoked currents.

Intracellular Calcium Imaging in a Mammalian Cell Line (e.g., GH4C1)
  • Cell Culture and Transfection: GH4C1 cells are stably transfected with the human α7 nAChR gene.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Application: Cells are exposed to an agonist (e.g., choline) in the presence or absence of this compound.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope. An increase in fluorescence intensity indicates a rise in intracellular calcium.

Logical Relationship: Mutagenesis to Mechanism Confirmation

Logical Flow: Mutagenesis to Mechanism Confirmation A Hypothesis: This compound binds to a specific allosteric site in the TMD. B Action: Mutate specific residues within the putative binding site. A->B C Observation: Measure the effect of this compound on agonist-evoked currents in wild-type vs. mutant receptors. B->C D Possible Outcome 1: Mutation abolishes or significantly reduces the effect of this compound. C->D E Possible Outcome 2: Mutation has no effect on the action of this compound. C->E F Conclusion 1: The mutated residue is critical for the binding or action of this compound. D->F G Conclusion 2: The mutated residue is not essential for the modulatory effect. E->G

Logic of Mutagenesis Studies

References

JNJ-1930942: A Comparative Analysis of a Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of JNJ-1930942, a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). While comprehensive comparative data for this compound across multiple cell lines is limited in publicly available literature, this document summarizes the key findings in the most extensively characterized cell line, GH4C1, and provides a comparative context for other relevant cell lines such as PC12 and SH-SY5Y based on studies of other α7 nAChR PAMs.

Executive Summary

This compound is a potent and selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes.[1] As a PAM, this compound enhances the receptor's response to endogenous agonists like acetylcholine by binding to an allosteric site, rather than the orthosteric agonist binding site. This modulation primarily affects the receptor's desensitization kinetics, leading to a prolonged and enhanced ion channel opening in the presence of an agonist.[1] The primary focus of in vitro studies has been the GH4C1 rat pituitary adenoma cell line, stably expressing the human α7 nAChR, which has provided a robust system for characterizing its pharmacological profile. Information from other neuronal cell lines that endogenously express α7 nAChRs, such as PC12 and SH-SY5Y, is inferred from studies with other α7 PAMs, providing a broader context for the potential actions of this compound.

Data Presentation

The following tables summarize the quantitative data for this compound in the GH4C1 cell line expressing human α7 nAChR.

Table 1: Potentiation of Agonist-Evoked Responses by this compound in GH4C1-hα7 nAChR Cells

AgonistThis compound ConcentrationFold Potentiation of Agonist EC50Reference
Choline1 µM>10[1]

Table 2: Electrophysiological Effects of this compound on Agonist-Evoked Currents in GH4C1-hα7 nAChR Cells

ParameterAgonistEffect of this compoundReference
Peak Current AmplitudeCholine, Acetylcholine, PNU-282987Increased[1][2]
Net ChargeCholine, Acetylcholine, PNU-282987Increased[1][2]
Desensitization RateCholineReduced[2]
Activation/Deactivation KineticsCholineRelatively Unchanged[1][2]
Recovery from DesensitizationCholineRelatively Unchanged[1][2]

Comparative Analysis in Different Cell Lines

GH4C1 Cells (Rat Pituitary Adenoma - Stably Transfected with human α7 nAChR)

The GH4C1 cell line is the primary model used for the in vitro characterization of this compound. These cells, engineered to express the human α7 nAChR, provide a specific and reproducible system to study the compound's direct effects on the receptor. In this cell line, this compound demonstrates its hallmark activity as a potent PAM, significantly enhancing agonist-evoked calcium influx and ion currents.[1]

PC12 Cells (Rat Pheochromocytoma)

SH-SY5Y Cells (Human Neuroblastoma)

The SH-SY5Y human neuroblastoma cell line also endogenously expresses α7 nAChRs and is widely used in neuroscience research.[6] This cell line is particularly relevant for studying the potential neuroprotective or cytotoxic effects of α7 nAChR modulation. Research on other type II α7 PAMs in SH-SY5Y cells overexpressing the α7 nAChR has indicated that prolonged receptor activation can lead to dysregulation of intracellular calcium and potential cytotoxicity.[7] Given that this compound is classified as a type I/type II intermediate modulator, its effects on cell viability in SH-SY5Y cells would be of significant interest for further investigation.[8]

Experimental Protocols

1. Cell Culture

  • GH4C1 Cells: Cells are cultured in a suitable medium, such as DMEM/F-12, supplemented with 10% fetal bovine serum, antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) to maintain the expression of the transfected α7 nAChR. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • PC12 and SH-SY5Y Cells: These cell lines are typically cultured in RPMI-1640 or DMEM, respectively, supplemented with 10% fetal bovine serum and antibiotics. They are maintained under the same temperature and CO2 conditions as GH4C1 cells.

2. Intracellular Calcium Mobilization Assay

This assay measures the potentiation of agonist-induced calcium influx by this compound.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and cells are washed. A solution containing this compound or vehicle is then added to the wells.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., FLIPR). An α7 nAChR agonist (e.g., choline) is added to the wells, and the resulting change in fluorescence, indicative of intracellular calcium concentration, is measured over time.

  • Data Analysis: The increase in fluorescence in the presence of this compound compared to the vehicle control is calculated to determine the fold-potentiation.

3. Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the ion flow through the α7 nAChR channel.

  • Cell Preparation: Cells are plated on glass coverslips for recording.

  • Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an external recording solution. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (a "gigaseal").

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior. The cell's membrane potential is clamped at a holding potential (e.g., -70 mV).

  • Drug Application: A rapid solution exchange system is used to apply the α7 nAChR agonist, with and without this compound, to the cell.

  • Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed to determine the effects of this compound on the peak current amplitude, net charge, and desensitization kinetics.

Mandatory Visualization

Signaling_Pathway α7 nAChR Signaling Pathway Modulation by this compound cluster_membrane Cell Membrane nAChR α7 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening Agonist Agonist (e.g., Acetylcholine) Agonist->nAChR Binds to orthosteric site JNJ This compound (PAM) JNJ->nAChR Binds to allosteric site Downstream Downstream Signaling (e.g., ERK Phosphorylation) Ca_influx->Downstream

Caption: α7 nAChR signaling modulation by this compound.

Experimental_Workflow Calcium Mobilization Assay Workflow A 1. Seed cells in 96-well plate B 2. Load cells with Ca²⁺ sensitive dye A->B C 3. Add this compound or vehicle B->C D 4. Add α7 nAChR agonist C->D E 5. Measure fluorescence change D->E F 6. Analyze data for potentiation E->F

Caption: Workflow for the intracellular calcium mobilization assay.

References

Assessing the Pro-Cognitive Effects of JNJ-1930942 Against Established Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the pro-cognitive effects of JNJ-1930942, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), against three established benchmarks: Donepezil (B133215), an acetylcholinesterase inhibitor; Memantine (B1676192), an NMDA receptor antagonist; and Ampakines, a class of AMPA receptor PAMs. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical data, experimental methodologies, and underlying signaling pathways to facilitate an objective assessment of this compound's potential as a cognitive enhancer.

Performance Overview and Data Summary

This compound has demonstrated pro-cognitive potential in preclinical studies by enhancing synaptic plasticity and correcting sensory gating deficits. The following tables summarize the quantitative data from key experiments, comparing the performance of this compound with the benchmark compounds.

Table 1: Comparative Efficacy in Long-Term Potentiation (LTP) Enhancement

Long-term potentiation is a cellular mechanism underlying learning and memory. The data below compares the ability of each compound to enhance LTP in hippocampal brain slices.

CompoundAnimal ModelBrain RegionLTP Induction ProtocolConcentration/DoseKey Result: % Increase in fEPSP Slope (Mean ± SEM)Citation
This compound MouseDentate GyrusWeak theta-burst stimulation (TBS)1 µM149 ± 10% of baseline[1]
Donepezil RatCA1High-frequency stimulation (HFS)0.5 µM194.4 ± 16.7% of baseline
Memantine RatCA1Theta-frequency primed bursts5-10 mg/kg (i.p.)Significantly higher LTP compared to saline control[2]
Ampakine (CX546) Rat (organotypic slices)CA1High-frequency stimulation (HFS)Not specifiedProlonged and enhanced potentiation upon LTP induction[3]
Table 2: Comparative Efficacy in Auditory Sensory Gating

Auditory sensory gating, often measured by the P20/N40 auditory evoked potential ratio in DBA/2 mice, is a model of sensory filtering deficits observed in cognitive disorders like schizophrenia. A lower ratio indicates improved sensory gating.

CompoundAnimal ModelAuditory Gating ParadigmRoute of AdministrationDoseKey Result: Effect on T:C Ratio (Test:Control)Citation
This compound DBA/2 MouseP20/N40 Auditory Evoked PotentialSubcutaneous (s.c.)10 mg/kgSignificant decrease in T:C ratio for 40 min
Donepezil N/AData on P20/N40 in DBA/2 mice not readily available.N/AN/ADonepezil has been shown to improve auditory processing.[4][5]
Memantine RatPrepulse Inhibition (PPI) of Acoustic StartleIntraperitoneal (i.p.)10 mg/kgIncreased prepulse inhibition[2]
Ampakine N/AData on P20/N40 in DBA/2 mice not readily available.N/AN/AAmphetamine-sensitized rats show disrupted sensorimotor gating.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to allow for critical evaluation and replication of the findings.

Long-Term Potentiation (LTP) in Hippocampal Slices
  • Animal Model and Slice Preparation: Transverse hippocampal slices (350-400 µm thick) are prepared from adult male mice or rats. After dissection in ice-cold artificial cerebrospinal fluid (aCSF), slices are allowed to recover for at least 1 hour in an interface or submerged chamber continuously perfused with oxygenated (95% O₂/5% CO₂) aCSF at room temperature or 32°C. The composition of aCSF is typically (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2 CaCl₂, and 10 D-glucose.[7]

  • Electrophysiological Recording: A stimulating electrode is placed in the stratum radiatum of the CA1 or the medial perforant path of the dentate gyrus to evoke field excitatory postsynaptic potentials (fEPSPs). A recording electrode is placed in the dendritic layer of the corresponding region. Baseline responses are recorded every 30 seconds for at least 20 minutes before LTP induction.

  • LTP Induction:

    • For this compound: A weak theta-burst stimulation (TBS) protocol, which does not induce LTP on its own, is used. This typically consists of a burst of 4 pulses at 100 Hz, repeated at 200 ms (B15284909) intervals.

    • For Donepezil and Ampakines: A standard high-frequency stimulation (HFS) protocol is often used, consisting of one or more trains of 100 Hz stimulation for 1 second.

    • For Memantine: Theta-frequency primed bursts are used.

  • Data Analysis: The initial slope of the fEPSP is measured and expressed as a percentage of the pre-LTP baseline. The magnitude of LTP is quantified as the average percentage increase in the fEPSP slope during a defined post-induction period (e.g., 50-60 minutes).

Auditory Sensory Gating in DBA/2 Mice
  • Animal Model: Male DBA/2 mice, which exhibit a naturally occurring deficit in auditory sensory gating, are used.

  • Surgical Implantation: Mice are anesthetized and have recording electrodes implanted stereotaxically into the hippocampus. A reference electrode is placed over the cerebellum.

  • Auditory Stimulation and Recording: After a recovery period, mice are placed in a sound-attenuating chamber. The auditory gating paradigm consists of a paired-click stimulus (S1 and S2) delivered through a speaker. The two clicks are typically identical and separated by a 500 ms inter-stimulus interval. Auditory evoked potentials (AEPs) are recorded in response to the clicks.

  • Data Analysis: The amplitudes of the P20 and N40 components of the AEP are measured for both the conditioning (S1) and test (S2) stimuli. The T:C (Test:Control) ratio is calculated as the amplitude of the N40 response to S2 divided by the amplitude of the N40 response to S1. A lower T:C ratio indicates better sensory gating. The effect of the test compound is assessed by comparing the T:C ratio before and after drug administration.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways through which this compound and the benchmark compounds exert their pro-cognitive effects.

JNJ1930942_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine alpha7_nAChR α7 nAChR Acetylcholine->alpha7_nAChR Binds to orthosteric site This compound This compound This compound->alpha7_nAChR Binds to allosteric site Ca_ion Ca²⁺ Influx alpha7_nAChR->Ca_ion Channel Opening Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream_Signaling Activates LTP_Gating Enhanced LTP & Improved Sensory Gating Downstream_Signaling->LTP_Gating Leads to

This compound Signaling Pathway

Donepezil_Pathway cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh Releases Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron Cognitive_Effects Enhanced Cholinergic Transmission & Pro-cognitive Effects Postsynaptic_Neuron->Cognitive_Effects AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to Donepezil Donepezil Donepezil->AChE Inhibits ACh_Receptor->Postsynaptic_Neuron Activates

Donepezil Mechanism of Action

Memantine_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate_excess Excess Glutamate (Pathological) NMDA_Receptor NMDA Receptor Glutamate_excess->NMDA_Receptor Tonic activation Glutamate_synaptic Synaptic Glutamate (Physiological) Glutamate_synaptic->NMDA_Receptor Phasic activation Memantine Memantine Memantine->NMDA_Receptor Blocks channel (uncompetitive) Ca_ion_patho Excessive Ca²⁺ Influx (Excitotoxicity) NMDA_Receptor->Ca_ion_patho Prolonged opening Ca_ion_physio Physiological Ca²⁺ Influx (LTP, Synaptic Plasticity) NMDA_Receptor->Ca_ion_physio Transient opening

Memantine Mechanism of Action

Ampakine_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds to orthosteric site Ampakine Ampakine Ampakine->AMPA_Receptor Binds to allosteric site Na_ion Enhanced Na⁺ Influx AMPA_Receptor->Na_ion Prolonged Channel Opening/Reduced Desensitization Depolarization Postsynaptic Depolarization Na_ion->Depolarization Causes LTP_Cognition Enhanced LTP & Cognition Depolarization->LTP_Cognition Facilitates

Ampakine Mechanism of Action

Conclusion

This compound demonstrates a promising pro-cognitive profile in preclinical models, particularly in its ability to enhance LTP and ameliorate sensory gating deficits. Its mechanism as a positive allosteric modulator of the α7 nAChR offers a distinct approach compared to the established benchmarks of donepezil, memantine, and ampakines.

  • Versus Donepezil: this compound acts directly on a specific receptor subtype to modulate synaptic plasticity, whereas donepezil broadly increases acetylcholine levels. This may offer a more targeted therapeutic effect with a potentially different side-effect profile.

  • Versus Memantine: While both compounds modulate glutamatergic signaling, this compound enhances it via the cholinergic system, whereas memantine acts as an antagonist at NMDA receptors to reduce excitotoxicity. Their mechanisms are complementary and could potentially be used in combination.

  • Versus Ampakines: Both this compound and ampakines are positive allosteric modulators that enhance synaptic plasticity. However, they target different receptor systems (α7 nAChR vs. AMPA receptors), suggesting they may have different efficacies in specific cognitive domains and patient populations.

Further head-to-head preclinical studies using a wider range of cognitive tasks are warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound. The data presented in this guide provides a solid foundation for such future investigations and for informing the ongoing development of novel pro-cognitive therapies.

References

Comparative Analysis of Ligand Selectivity for α4β2 versus α3β4 Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of three prominent research compounds—Varenicline, Sazetidine-A, and AT-1001—for the human α4β2 and α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. The data presented herein has been compiled from various scientific publications to facilitate objective comparison and aid in the selection of appropriate tools for nAChR research.

Introduction to α4β2 and α3β4 nAChR Subtypes

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. The diverse combination of α and β subunits results in a variety of nAChR subtypes, each with distinct pharmacological and physiological profiles. The α4β2 subtype is the most abundant in the brain and is a primary target for smoking cessation therapies due to its role in nicotine (B1678760) dependence.[1] The α3β4 subtype is predominantly found in the autonomic ganglia and has been implicated in the cardiovascular effects of nicotine and in certain pain pathways. Consequently, developing ligands with high selectivity for either the α4β2 or α3β4 subtype is a key objective in drug discovery to achieve desired therapeutic effects while minimizing off-target side effects.

Quantitative Comparison of Ligand Selectivity

The following tables summarize the binding affinities and functional potencies of Varenicline, Sazetidine-A, and AT-1001 at human α4β2 and α3β4 nAChRs.

Table 1: Binding Affinity (Ki) in nM
Compoundα4β2 Ki (nM)α3β4 Ki (nM)Selectivity Ratio (α3β4 Ki / α4β2 Ki)
Varenicline~0.4~1100-3500~2750-8750
Sazetidine-A0.26 - 0.6452 - 5481 - 208
AT-1001~4762.40.005

Note: Ki values can vary between studies based on experimental conditions. The selectivity ratio provides a measure of preference for the α4β2 subtype (ratio > 1) or the α3β4 subtype (ratio < 1).

Table 2: Functional Activity (EC50/IC50 and Emax)
CompoundReceptorAssay TypeParameterValueEfficacy/Inhibition
Varenicline α4β2Two-Electrode Voltage ClampEC502.3 µM13.4% (Partial Agonist)[2]
α3β4Two-Electrode Voltage ClampEC5055 µM75% (Partial Agonist)[2]
Sazetidine-A α4β2Functional AssayIC50~30 nMPotent Blocker (after pre-incubation)[3][4]
α3β4Not Reported---
AT-1001 α4β2Two-Electrode Voltage ClampEC501.5 µM6% (Very Low Efficacy Partial Agonist)[1][5]
α3β4Two-Electrode Voltage ClampEC500.37 µM35% (Partial Agonist)[1][5]

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for α4β2 and α3β4 nAChRs by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293) stably expressing either human α4β2 or α3β4 nAChRs.[6]

  • Radioligand: [³H]Epibatidine or [³H]Cytisine for α4β2 and [³H]Epibatidine for α3β4.[6][7] The concentration used should be at or below the Kd for the respective receptor.[6]

  • Test Compound: Serial dilutions of the compound of interest (e.g., Varenicline, Sazetidine-A, AT-1001).

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 10 µM nicotine or carbachol) to determine non-specific binding.[6]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[8]

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.[6]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.[6]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 4°C).[6]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

Objective: To measure the functional activity of a test compound (agonist, antagonist, or modulator) by monitoring changes in intracellular calcium concentration upon receptor activation.

Materials:

  • Cells: A cell line (e.g., CHO-K1) stably expressing the human α4β2 or α3β4 nAChR and a G-protein that couples to calcium mobilization (e.g., Gα15).[9]

  • Calcium-sensitive dye: e.g., Fluo-3 AM, Fluo-4 AM, or Calcium 6 dye.[9][10]

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test Compound: Serial dilutions of the compound of interest.

  • Agonist Control: A known agonist for the receptor (e.g., acetylcholine or epibatidine).[9]

  • Antagonist Control: A known antagonist for the receptor.

  • Fluorescence Plate Reader: e.g., a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

Procedure:

  • Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for a specified time (e.g., 1-2 hours) at 37°C to allow the dye to enter the cells and be cleaved to its active form.[10]

  • Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Compound Addition: The instrument will automatically add the test compound (for agonist testing) or the test compound followed by a known agonist (for antagonist testing).

  • Fluorescence Measurement: Continuously measure the fluorescence signal over time to monitor changes in intracellular calcium.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. For agonists, plot the peak fluorescence response against the compound concentration to determine the EC50 and Emax. For antagonists, plot the inhibition of the agonist response against the compound concentration to determine the IC50.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To directly measure the ion channel activity of nAChRs in response to a test compound by controlling the membrane potential of a Xenopus oocyte expressing the receptor.

Materials:

  • Xenopus laevis oocytes. [11]

  • cRNA: In vitro transcribed cRNA for the human α4 and β2 subunits or α3 and β4 subunits.[12]

  • Microinjection system: For injecting cRNA into the oocytes.

  • TEVC setup: Including an amplifier, headstage, micromanipulators, and recording chamber.[11]

  • Microelectrodes: Glass capillaries pulled to a fine tip and filled with a conducting solution (e.g., 3 M KCl).[12]

  • Recording Solution: A physiological salt solution (e.g., ND96).

  • Test Compound: Serial dilutions of the compound of interest.

  • Agonist Control: A known agonist for the receptor (e.g., acetylcholine).

Procedure:

  • Oocyte Preparation and Injection: Harvest oocytes from a Xenopus laevis frog and inject them with the cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.[11][12]

  • Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes: one to measure the membrane voltage and one to inject current.[12]

  • Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application: Apply the test compound or control agonist to the oocyte via the perfusion system.

  • Current Recording: Record the current that flows across the oocyte membrane in response to the applied compound. This current is a direct measure of the ion channel activity.

  • Data Analysis: For agonists, measure the peak current response at different compound concentrations and plot a dose-response curve to determine the EC50 and maximal response (Imax). For antagonists, measure the inhibition of the agonist-evoked current at different antagonist concentrations to determine the IC50.

Visualizing Selectivity and Experimental Workflow

G Logical Relationship of Ligand Selectivity cluster_ligands Test Compounds cluster_receptors nAChR Subtypes Varenicline Varenicline alpha4beta2 alpha4beta2 Varenicline->alpha4beta2 High Affinity (Partial Agonist) alpha3beta4 alpha3beta4 Varenicline->alpha3beta4 Low Affinity (Partial Agonist) Sazetidine_A Sazetidine_A Sazetidine_A->alpha4beta2 Very High Affinity (Silent Desensitizer) Sazetidine_A->alpha3beta4 Very Low Affinity AT_1001 AT_1001 AT_1001->alpha4beta2 Low Affinity (Very Low Efficacy) AT_1001->alpha3beta4 High Affinity (Partial Agonist)

Caption: Ligand selectivity for nAChR subtypes.

G Experimental Workflow for Determining nAChR Selectivity cluster_preparation Preparation cluster_assays Assays cluster_data Data Analysis Receptor_Expression Receptor Expression (e.g., HEK293 cells, Xenopus oocytes) Membrane_Prep Membrane Preparation (for binding assays) Receptor_Expression->Membrane_Prep Cell_Plating Cell Plating (for functional assays) Receptor_Expression->Cell_Plating Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Flux, TEVC) Cell_Plating->Functional_Assay Ki_Determination Ki Determination (Binding Affinity) Binding_Assay->Ki_Determination EC50_IC50_Determination EC50/IC50 Determination (Functional Potency) Functional_Assay->EC50_IC50_Determination Selectivity_Ratio Calculate Selectivity Ratio Ki_Determination->Selectivity_Ratio EC50_IC50_Determination->Selectivity_Ratio

Caption: Workflow for nAChR selectivity determination.

References

Safety Operating Guide

General Disposal Protocol for Research-Grade Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Specific Disposal Guidelines for JNJ-1930942 Necessitates Adherence to Standard Laboratory Waste Procedures

As of December 2025, specific public guidelines for the disposal of the research chemical this compound are not available. This compound is identified as a selective and blood-brain barrier penetrant α7 nicotinic acetylcholine (B1216132) receptor (nAChR) positive allosteric modulator, intended for research use only.[1] In the absence of a specific Safety Data Sheet (SDS) detailing disposal protocols, researchers and laboratory managers must handle and dispose of this compound by following established best practices for hazardous chemical and pharmaceutical research waste.

The primary directive for the disposal of any laboratory chemical is to consult the institution's Environmental Health and Safety (EHS) department.[2][3] These internal experts can provide guidance that aligns with local, state, and federal regulations, such as those established by the Resource Conservation and Recovery Act (RCRA).[2][4]

When a specific SDS is unavailable, the following procedural steps, derived from general laboratory safety protocols, should be implemented for the disposal of research compounds like this compound.

1. Classification and Segregation: The first crucial step is to classify the waste.[5] Since this compound is a biologically active compound, it should be treated as hazardous pharmaceutical waste.[3][6] It is imperative to segregate chemical waste to prevent dangerous reactions.[7] Therefore, this compound waste should not be mixed with other waste streams like solvents or biological waste unless explicitly permitted by EHS guidelines.[5]

2. Proper Labeling and Containment: All containers holding this compound waste must be clearly and accurately labeled.[7] The label should include the full chemical name, "this compound," the words "Hazardous Waste," and any known hazard information.[7] Use containers that are in good condition, compatible with the chemical, and can be securely closed to prevent leaks or spills.[7]

3. Storage Prior to Disposal: Waste should be stored in a designated, secure area away from general laboratory traffic.[8] This storage area must comply with institutional regulations for hazardous materials. Containers must be kept closed except when adding waste.[7]

4. Professional Disposal: Under no circumstances should research chemicals like this compound be disposed of down the drain or in regular trash.[7] Disposal must be handled by a licensed professional waste disposal service arranged by the institution.[5] Your EHS department will coordinate the pickup and final disposal, which typically involves incineration for pharmaceutical waste to ensure complete destruction.[2][9]

5. Contaminated Materials: Any materials contaminated with this compound, such as gloves, paper towels, or glassware, must also be treated as hazardous waste.[7][8] Contaminated labware should be packaged in an appropriate container and labeled as hazardous waste, listing the contaminating chemical.[7] Empty containers that held the compound should be triple-rinsed with a suitable solvent; this rinsate must be collected and treated as hazardous waste.[7][10]

The following diagram outlines the general decision-making workflow for the proper disposal of a research chemical when a specific SDS is not available.

G cluster_0 Start: Chemical Waste Generated cluster_1 Information Gathering cluster_2 Waste Handling & Segregation cluster_3 Final Disposal start This compound requires disposal sds_check Locate specific Safety Data Sheet (SDS) start->sds_check ehs_consult Consult Institutional EHS Department sds_check->ehs_consult SDS not found classify Classify as Hazardous Pharmaceutical Waste sds_check->classify SDS found, follow instructions ehs_consult->classify Follow EHS guidance segregate Segregate from incompatible wastes classify->segregate contain Use compatible, sealed, and labeled container segregate->contain store Store in designated secure area contain->store pickup Arrange pickup by licensed waste vendor via EHS store->pickup end_node Waste properly disposed pickup->end_node

References

Essential Safety and Logistical Information for Handling JNJ-1930942

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of JNJ-1930942, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) positive allosteric modulator. Given the absence of a publicly available, specific Safety Data Sheet (SDS), this guide is based on best practices for handling potent, powdered neuroactive research compounds. All procedures should be conducted in conjunction with a thorough, institution-specific risk assessment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to minimize exposure risk, particularly when handling the powdered form of the compound due to the potential for aerosolization.

Table 1: Recommended Personal Protective Equipment for Handling this compound

ActivityRecommended PPERationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 or higher-level respirator within a chemical fume hood.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving with chemical-resistant gloves (e.g., nitrile).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of the potent powder. Full respiratory and skin protection is essential.[1]
Solution Preparation - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[1]
In Vitro / In Vivo Dosing - Lab coat.- Safety glasses.- Appropriate chemical-resistant gloves.Focus on preventing skin and eye contact with the compound in solution.
General Laboratory Operations - Lab coat.- Safety glasses.- Chemical-resistant gloves.Standard laboratory practice to protect against incidental contact.[2][3]

Experimental Protocols

General Protocol for Preparation of a Stock Solution
  • Preparation : Before handling the compound, ensure the chemical fume hood is certified and functioning correctly. Don all required PPE as specified in Table 1 for "Solution Preparation."

  • Weighing : Accurately weigh the desired amount of this compound powder in a tared, disposable weigh boat or directly into the storage vial within the chemical fume hood.

  • Solubilization : Add the appropriate solvent (e.g., DMSO, ethanol) to the vial containing the weighed powder. Cap the vial securely.

  • Dissolution : Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Storage : Store the stock solution in a clearly labeled, sealed container at the recommended temperature, protected from light.[4]

  • Waste Disposal : Dispose of all contaminated materials (e.g., weigh boat, pipette tips, gloves) in a designated hazardous waste container.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to ensure safety and regulatory compliance.

Handling Workflow

G cluster_0 Receipt & Storage cluster_1 Experimentation cluster_2 Disposal receipt Receipt of Compound inventory Log in Inventory receipt->inventory storage Store in a Secure, Designated Location inventory->storage ppe Don Appropriate PPE storage->ppe weigh Weighing (in Fume Hood) ppe->weigh dissolve Solution Preparation weigh->dissolve experiment In Vitro / In Vivo Use dissolve->experiment collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid label_waste Label Waste Containers collect_solid->label_waste collect_liquid->label_waste dispose Dispose via Institutional Hazardous Waste Program label_waste->dispose G cluster_receptor α7 Nicotinic Acetylcholine Receptor (nAChR) cluster_ligands Ligands cluster_effects Cellular Effects receptor α7 nAChR channel_opening Enhanced Channel Opening receptor->channel_opening Potentiates ach Acetylcholine (ACh) ach->receptor Binds to orthosteric site jnj This compound jnj->receptor Binds to allosteric site ca_influx Increased Ca²⁺ Influx channel_opening->ca_influx downstream Downstream Signaling (e.g., neurotransmitter release, gene expression) ca_influx->downstream

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.